Product packaging for 1,3,5-Triazine-2,4-diamine(Cat. No.:CAS No. 504-08-5)

1,3,5-Triazine-2,4-diamine

Cat. No.: B193344
CAS No.: 504-08-5
M. Wt: 111.11 g/mol
InChI Key: VZXTWGWHSMCWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3,5-Triazine-2,4-diamine (CAS 504-08-5), also known as guanamine, is an organic compound with the molecular formula C3H5N5 and a molecular weight of 111.11 g/mol . This high-purity compound serves as a privileged scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules with diverse therapeutic applications . Researchers value this core structure for constructing libraries of derivatives, particularly N2,6-disubstituted-1,3,5-triazine-2,4-diamines, which have demonstrated significant biological activities . A primary research focus for this scaffold is in anticancer drug discovery. Compounds based on this compound have shown promising antiproliferative properties against challenging cancer cell lines. For instance, specific derivatives have demonstrated potent and selective growth inhibition against triple-negative MDA-MB231 breast cancer cells, while showing minimal effects on non-cancerous breast cell lines, indicating potential selectivity . The mechanism of action for these derivatives often involves the inhibition of cancer-related enzymes, such as DNA topoisomerase IIα, various kinases, and other key proteins . Furthermore, this scaffold is actively explored for developing new antimicrobial agents. Recent studies in 2025 have synthesized pyridinyl-1,3,5-triazine-2,4-diamine hybrids that exhibited antibacterial activity against Proteus mirabilis and antifungal activity against Candida albicans, suggesting their potential as bacterial urease inhibitors . The synthesis of these derivatives has been advanced through modern, efficient methods such as one-pot, microwave-assisted protocols, which offer improved yields and are more environmentally friendly compared to traditional routes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N5 B193344 1,3,5-Triazine-2,4-diamine CAS No. 504-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5/c4-2-6-1-7-3(5)8-2/h1H,(H4,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXTWGWHSMCWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074292
Record name 1,3,5-Triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-08-5
Record name 1,3,5-Triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formoguanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formoguanamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-triazine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-TRIAZINE-2,4-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GN3JB7H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel 1,3,5-Triazine-2,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (B166579) scaffold, a six-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Derivatives of this core structure, particularly 1,3,5-triazine-2,4-diamines, have garnered significant attention due to their wide-ranging pharmacological properties.[2] These compounds have shown promise as anticancer, antiviral, antibacterial, and antifungal agents.[1][2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel 1,3,5-triazine-2,4-diamine derivatives, with a focus on their potential as anticancer agents.

Synthetic Methodologies: A Green Chemistry Approach

The synthesis of this compound derivatives has evolved to include efficient and environmentally friendly methods. Microwave-assisted synthesis has emerged as a particularly valuable technique, often leading to shorter reaction times and higher yields compared to conventional heating methods.[4][5][6]

A prevalent and effective approach is the one-pot, three-component condensation reaction.[3][7][8][9] This method typically involves the reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine under microwave irradiation in the presence of an acid catalyst.[3][7][8][9] Subsequent treatment with a base promotes a Dimroth rearrangement and dehydrogenative aromatization to yield the final 6,N²-diaryl-1,3,5-triazine-2,4-diamine products.[3][7][8]

Another common strategy involves the sequential nucleophilic substitution of cyanuric chloride. This stepwise approach allows for the introduction of different amine substituents at the 2, 4, and 6 positions of the triazine ring, offering a high degree of molecular diversity. The order of nucleophilic addition is crucial, especially when incorporating different types of nucleophiles (e.g., O-type vs. N-type).[10] More sustainable protocols are also being developed, utilizing ultrasound-assisted methods and aqueous media to minimize the use of organic solvents.[11][12]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 6,N²-Diaryl-1,3,5-triazine-2,4-diamines

This protocol is adapted from a general method for the synthesis of a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamine derivatives.[3][7][8]

Materials:

  • Cyanoguanidine

  • Substituted aromatic aldehyde

  • Substituted arylamine

  • Hydrochloric acid (HCl)

  • Ethanol (B145695) (EtOH)

  • Aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 eq), the aromatic aldehyde (1.0 eq), the arylamine (1.0 eq), and a catalytic amount of hydrochloric acid in ethanol.

  • Seal the vessel and subject the mixture to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

  • After cooling, add an aqueous solution of a base (e.g., 2M NaOH or K₂CO₃) to the reaction mixture.

  • Irradiate the mixture again under similar microwave conditions for an additional 10-20 minutes to promote rearrangement and aromatization.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the crude product.

  • Collect the precipitate by filtration, wash with water and a cold solvent (e.g., ethanol or diethyl ether).

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 6,N²-diaryl-1,3,5-triazine-2,4-diamine.

Characterization Techniques

The structural elucidation of newly synthesized this compound derivatives is crucial. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy is used to determine the number and types of protons, their chemical environment, and coupling interactions.

  • ¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

X-ray Crystallography:

  • Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.[13][14]

Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the presence of key functional groups, such as N-H and C=N bonds, which are characteristic of the triazine diamine core.[15]

Biological Activity and Structure-Activity Relationships

A significant body of research has focused on the anticancer properties of this compound derivatives.[3][13][16] These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, including breast, lung, colon, and melanoma.[3][12][16][17][18]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
19 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrileMelanoma (MALME-3M)0.033[16]
95 Morpholine-substituted 1,3,5-triazineBreast (MCF-7)1.0[3]
96 Morpholine-substituted 1,3,5-triazineBreast (MCF-7)3.29[3]
102 6,N²-Diaryl-1,3,5-triazine-2,4-diamineBreast (MDA-MB-231)0.001[3]
11 2-Amino-6-bromomethyl-4-(3,5,5-trimethyl-2-pyrazoline)-1,3,5-triazineVarious-5.26 (log₁₀GI₅₀)[13]
11 (from ref 12) Morpholine-functionalized 1,3,5-triazineColorectal (SW480)5.85[12]
8e N²-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogLung (A549)0.050[17]
9a N²-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogLung (A549)0.042[17]
11e 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol analogLung (A549)0.028[17]
3 Morpholine-functionalized 1,3,5-triazineHeLa2.21[19]
3 Morpholine-functionalized 1,3,5-triazineHepG212.21[19]
3 Morpholine-functionalized 1,3,5-triazineBreast (MDA-MB-231)15.83[19]
3 Morpholine-functionalized 1,3,5-triazineBreast (MCF-7)16.32[19]
11 (from ref 14) 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amineVarious1.51 - 2.60[18]

Note: IC₅₀ is the half-maximal inhibitory concentration. GI₅₀ is the concentration for 50% growth inhibition.

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl rings significantly influence the antiproliferative potency. For instance, the presence of a 3,4,5-trimethoxyphenyl group at the 6-position of the triazine ring has been shown to dramatically increase potency and selectivity against triple-negative breast cancer cells.[3]

Visualizing the Workflow and Mechanisms

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of novel this compound derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A Starting Materials (e.g., Cyanoguanidine, Aldehyde, Amine) B Microwave-Assisted One-Pot Reaction A->B C Crude Product B->C D Recrystallization or Column Chromatography C->D E Pure Compound D->E F Spectroscopic Analysis (NMR, MS, IR) E->F G X-ray Crystallography E->G H In Vitro Anticancer Screening (e.g., MTT Assay) E->H I Data Analysis (IC50 Determination) H->I

Caption: A typical experimental workflow for the synthesis and evaluation of this compound derivatives.

Synthetic Scheme: One-Pot Microwave-Assisted Synthesis

This diagram outlines the key steps in the one-pot synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines.

G Reactants Cyanoguanidine + Aromatic Aldehyde + Arylamine Step1 Microwave, HCl Reactants->Step1 Intermediate Dihydrotriazine Hydrochloride Intermediate Step1->Intermediate Step2 Base (e.g., NaOH), Microwave Intermediate->Step2 Product 6,N²-Diaryl-1,3,5-triazine- 2,4-diamine Step2->Product

Caption: One-pot, microwave-assisted synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines.

Postulated Signaling Pathway Inhibition

Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival. One such pathway is the PI3K/mTOR pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine 1,3,5-Triazine Derivative Triazine->PI3K Triazine->mTOR

Caption: Inhibition of the PI3K/mTOR signaling pathway by 1,3,5-triazine derivatives.

Conclusion

Novel this compound derivatives represent a highly promising class of compounds for the development of new therapeutic agents, particularly in the field of oncology. The continuous development of efficient and sustainable synthetic methods, coupled with comprehensive characterization and biological evaluation, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and selectivity. This guide provides a foundational understanding for researchers and drug development professionals to navigate the synthesis and characterization of this important class of molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of Substituted 1,3,5-Triazine-2,4-diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of substituted 1,3,5-triazine-2,4-diamines, a class of heterocyclic compounds with significant therapeutic potential. This document details experimental protocols for their synthesis and evaluation and presents key data in a structured format to facilitate comparison and further research.

Introduction

Substituted 1,3,5-triazine-2,4-diamines are a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] Their therapeutic potential often stems from their ability to mimic the purine (B94841) structure, allowing them to interact with various biological targets. The physicochemical properties of these compounds, such as lipophilicity, solubility, and acidity/basicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding and optimizing these properties is a key aspect of the drug discovery and development process.

Physicochemical Properties

The physicochemical properties of substituted 1,3,5-triazine-2,4-diamines are heavily influenced by the nature and position of their substituents. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their target-binding affinity.

Table 1: Physicochemical Properties of Representative 1,3,5-Triazine-2,4-diamines

Compound IDR1 SubstituentR2 SubstituentMolecular Weight ( g/mol )Calculated logPpKa (Predicted)
1 HH111.11-0.74.5 (strongest basic)
2 ClH145.55-0.13.8 (strongest basic)
3 CH3H125.14-0.24.8 (strongest basic)
4 PhenylH187.211.54.2 (strongest basic)
5 3,4-dichlorophenyl6,6-dimethyl (dihydro)286.161.7Not Available

Note: The logP and pKa values are primarily computed estimates from publicly available databases and may not reflect experimentally determined values.

Synthesis of Substituted 1,3,5-Triazine-2,4-diamines

A common and efficient method for the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines is a one-pot, microwave-assisted, three-component reaction.[3]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis

This protocol describes the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, an aromatic aldehyde, and an arylamine.

Materials:

  • Cyanoguanidine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Arylamine (e.g., aniline)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Aqueous sodium hydroxide (B78521) (NaOH)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 mmol), the aromatic aldehyde (1.0 mmol), the arylamine (1.0 mmol), and ethanol (5 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (0.1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-30 minutes).[4]

  • After cooling, add an excess of aqueous sodium hydroxide to the reaction mixture to induce rearrangement and aromatization.

  • The resulting precipitate is the desired 6,N2-diaryl-1,3,5-triazine-2,4-diamine.

  • Filter the solid, wash with water and a suitable organic solvent (e.g., cold ethanol), and dry under vacuum.

  • Purify the product by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product & Purification Cyanoguanidine Cyanoguanidine Three_Component_Reaction Three-Component Condensation (Microwave, HCl) Cyanoguanidine->Three_Component_Reaction Aldehyde Aromatic Aldehyde Aldehyde->Three_Component_Reaction Amine Arylamine Amine->Three_Component_Reaction Rearrangement Base-Promoted Rearrangement & Aromatization (NaOH) Three_Component_Reaction->Rearrangement Intermediate Product 6,N2-Diaryl-1,3,5-triazine- 2,4-diamine Rearrangement->Product Purification Filtration, Washing, Purification Product->Purification

Synthesis Workflow

Biological Activity and Signaling Pathways

Many substituted 1,3,5-triazine-2,4-diamines exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Inhibition of components of this pathway is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Triazine Substituted 1,3,5-Triazine-2,4-diamine Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

PI3K/Akt/mTOR Signaling Pathway

Table 2: Biological Activity of Selected this compound Derivatives

Compound IDTargetAssayIC50/GI50Cell LineReference
5b PIM1 KinaseKinase Assay1.18 µg/mL-[4]
102 -Antiproliferative1 nMMDA-MB-231[1]
Compound 11 -Antiproliferative5.85 µMSW620[5]
Compound 5 -Antiproliferative43.12 µM / 32.83 µMSW480 / SW620[5]

Experimental Protocols for Biological Evaluation

Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SW620)

  • Complete cell culture medium

  • Substituted this compound compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the triazine compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Triazine Compounds Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate 2-4h MTT_Addition->Incubation3 Solubilization Add Solubilization Solution Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

MTT Assay Workflow
Protocol: In Vitro PI3K/mTOR Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity and inhibition.

Materials:

  • Recombinant PI3K and/or mTOR enzyme

  • Kinase-specific substrate (e.g., PIP2 for PI3K)

  • ATP

  • Assay buffer

  • Europium-labeled antibody (donor)

  • Acceptor molecule (e.g., allophycocyanin-labeled product-specific antibody)

  • Substituted this compound compounds

  • 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the triazine compounds in the assay buffer. Prepare a mixture of the kinase and its substrate.

  • Reaction Initiation: In a 384-well plate, add the triazine compound dilutions, followed by the kinase/substrate mixture. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents (donor and acceptor antibodies).

  • Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence at two different wavelengths.

  • Data Analysis: The ratio of the two fluorescence signals is used to determine the extent of the kinase reaction. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

Substituted 1,3,5-triazine-2,4-diamines represent a promising class of compounds with significant potential in drug discovery, particularly in the development of anticancer agents. Their biological activity is intricately linked to their physicochemical properties, which can be modulated through synthetic chemistry. The protocols and data presented in this guide offer a valuable resource for researchers in this field, providing a foundation for the design, synthesis, and evaluation of novel and more effective therapeutic agents. Further research focusing on the experimental determination of a broader range of physicochemical properties will be crucial for advancing the development of these compounds into clinical candidates.

References

Exploring 1,3,5-triazine-2,4-diamine as a scaffold for medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3,5-Triazine-2,4-Diamine as a Scaffold for Medicinal Chemistry

Introduction: The Privileged Scaffold

The 1,3,5-triazine (B166579) ring system, particularly with a 2,4-diamine substitution pattern, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] This heterocyclic core is of significant interest due to its structural resemblance to native purine (B94841) and pyrimidine (B1678525) nucleobases, allowing it to effectively mimic these structures and interact with a wide array of biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[3][4] The triazine nucleus offers a rigid framework with multiple points for substitution, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired therapeutic effects. This guide will delve into the synthesis, biological applications, and key experimental protocols associated with this versatile scaffold.

Synthetic Strategies and Methodologies

The most prevalent and versatile method for synthesizing substituted 2,4-diamino-1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the chlorine atoms at varying temperatures allows for a controlled, stepwise introduction of different amine nucleophiles.

Alternatively, "green" synthetic methods utilizing microwave irradiation have been developed to reduce reaction times, decrease solvent usage, and simplify work-up procedures.[5][6] One such method involves the reaction of dicyandiamide (B1669379) with various nitriles.[5][6]

General Synthetic Workflow: Stepwise Nucleophilic Substitution

The logical flow for creating a library of diverse 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride is depicted below. This process relies on carefully controlling the reaction temperature to achieve regioselectivity.

G cluster_synthesis Stepwise Synthesis from Cyanuric Chloride start Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) step1 1. First Nucleophile (R1-NH2) Base (e.g., DIPEA) Solvent (e.g., THF) 0-5 °C start->step1 prod1 2-R1-amino-4,6-dichloro- 1,3,5-triazine step1->prod1 step2 2. Second Nucleophile (R2-NH2) Room Temperature to 40 °C prod1->step2 prod2 2-R1-amino-4-R2-amino- 6-chloro-1,3,5-triazine step2->prod2 step3 3. Third Nucleophile (R3-X) Elevated Temperature (80-120 °C) prod2->step3 prod3 Final Product: 2,4-Diamino-6-substituted- 1,3,5-triazine step3->prod3

Caption: Stepwise synthesis of substituted 1,3,5-triazines.

Experimental Protocols

Protocol 1: General Procedure for Stepwise Synthesis This protocol is adapted from common laboratory practices for the synthesis of 1,3,5-triazine derivatives.

  • First Substitution (0-5 °C): To a stirred solution of cyanuric chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetone, the first amine (1 equivalent) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.1 equivalents) are added dropwise while maintaining the temperature at 0-5 °C using an ice bath. The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete within 2-4 hours.

  • Second Substitution (Room Temperature): Upon completion of the first step, the second amine (1 equivalent) is added to the reaction mixture. The ice bath is removed, and the reaction is allowed to warm to room temperature. It is stirred for an additional 12-24 hours.

  • Third Substitution (Elevated Temperature): If a third, different substituent is desired, the third nucleophile (e.g., another amine, thiol, or alcohol) is added, and the reaction temperature is elevated to 80-120 °C, often under reflux, until the reaction is complete.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis from Biguanides This method provides a more rapid and often higher-yield route to certain triazine derivatives.[7]

  • Reaction Setup: A mixture of a biguanide (B1667054) hydrochloride derivative (1 equivalent), sodium methoxide (B1231860) or ethoxide (10-15 equivalents), and a corresponding ester (1.3-1.5 equivalents) is prepared in anhydrous methanol (B129727) in a microwave-safe vessel.[7]

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation for a specified time (e.g., 10 minutes) and temperature (e.g., 130 °C).[7][8]

  • Purification: After cooling, the resulting crude mixture is typically suspended in boiling water and filtered to isolate the product, which can be further purified if necessary.[5]

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and neurodegenerative diseases.

Anticancer Agents

Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[9] Targets include PI3K, mTOR, EGFR, VEGFR, and Dihydrofolate Reductase (DHFR).[10][11][12]

Case Study: Inhibition of Triple-Negative Breast Cancer

Several studies have focused on developing 1,3,5-triazine derivatives against aggressive cancer cell lines like MDA-MB-231 (triple-negative breast cancer).[1][13] Compound 4f from one such study demonstrated potent anti-proliferative activity, surpassing the parent compound imatinib.[13] This compound was shown to inhibit migration, invasion, and proliferation of MDA-MB-231 cells both in vitro and in vivo.[13]

Table 1: Antiproliferative Activity of Imamine-1,3,5-Triazine Derivatives against MDA-MB-231 Cells

CompoundKey SubstituentsIC50 (μM)
Imatinib (Control)-35.50[13]
4f N²-allyl, N²-methyl6.25[13]
4k N²-cyclohexyl, N²-methyl8.18[13]

Signaling Pathway: PI3K/mTOR Inhibition in Cancer

Many triazine derivatives function as dual PI3K/mTOR inhibitors, blocking a central pathway that promotes cell growth, proliferation, and survival in cancer.[11] Gedatolisib is a clinical trial candidate that operates through this mechanism.[1][2]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 1,3,5-Triazine Inhibitor (e.g., Gedatolisib) Inhibitor->mTOR

Caption: Inhibition of the PI3K/mTOR pathway by 1,3,5-triazine derivatives.

Protocol 3: MTT Assay for Antiproliferative Activity This is a standard colorimetric assay to measure cell viability.[13]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazine derivatives for a set period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Agents for Neurodegenerative Diseases

The 1,3,5-triazine scaffold is also being explored for the treatment of Alzheimer's disease (AD).[14] Research efforts have targeted key enzymes implicated in AD pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE-1).[15]

Case Study: Multi-Target Agents for Alzheimer's Disease

Hybrid molecules combining the this compound core with other pharmacophores like benzimidazole (B57391) have been designed as potential multi-target agents for AD.[15] These compounds have shown promising inhibitory activities against AChE, BuChE, and BACE-1.[15]

Table 2: Enzyme Inhibition Data for Benzimidazole/1,3,5-Triazine-2,4-Diamine Hybrids

Target EnzymeCompound SeriesIC50 Range (μM)
Acetylcholinesterase (AChE)38 6.80 - 27.87[15]
Butyrylcholinesterase (BuChE)38 1.91 - 27.07[15]
Beta-secretase 1 (BACE-1)14 Good Inhibition Levels[15]
Data is generalized from findings on hybrid series.[15]

Logical Relationship: Multi-Target Strategy in Alzheimer's Disease

A multi-target approach is considered highly beneficial for complex diseases like AD. A single compound based on the triazine scaffold can simultaneously address the cholinergic deficit (by inhibiting AChE/BuChE) and reduce amyloid plaque formation (by inhibiting BACE-1).

G cluster_cholinergic Cholinergic Hypothesis cluster_amyloid Amyloid Hypothesis AChE AChE / BuChE ACh_degradation Acetylcholine Degradation AChE->ACh_degradation BACE1 BACE-1 APP_cleavage Amyloid Precursor Protein Cleavage BACE1->APP_cleavage Triazine_Hybrid Triazine_Hybrid Triazine_Hybrid->BACE1

Caption: Multi-target inhibition strategy for Alzheimer's Disease.

Conclusion

The this compound scaffold represents a remarkably successful and enduring platform in medicinal chemistry. Its synthetic accessibility and inherent ability to interact with diverse biological targets have solidified its role in the development of novel therapeutics. The extensive research into its anticancer properties, particularly as kinase inhibitors, and its emerging potential in treating complex neurodegenerative diseases highlight its continued importance. Future work will undoubtedly involve the creation of even more sophisticated libraries through combinatorial chemistry and the exploration of this scaffold against new and challenging biological targets, further cementing its status as a truly privileged structure in drug discovery.

References

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 1,3,5-Triazine-2,4-Diamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (B166579) core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 1,3,5-triazine-2,4-diamine analogs have emerged as a particularly fruitful area of research, leading to the development of compounds with potent anticancer, antimicrobial, and kinase inhibitory properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid in the rational design of novel therapeutic agents.

Core Structure and Points of Diversification

The fundamental structure of this compound offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The primary points of diversification are the substituents at the C6 position and the amino groups at the C2 and C4 positions. Strategic modifications at these sites have been shown to significantly impact biological activity.

Structure-Activity Relationship Insights

SAR studies have revealed several key trends for different biological targets. The following sections summarize the findings for anticancer and kinase inhibitory activities, supported by quantitative data.

Anticancer Activity

This compound analogs have demonstrated significant potential as anticancer agents, with activity against a range of cancer cell lines.

Table 1: Anticancer Activity of Imamine-1,3,5-triazine Derivatives [1]

CompoundRArCell LineIC50 (μM)
4f Allyl4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenylMDA-MB-2316.25
4k Cyclohexyl4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenylMDA-MB-2318.18
Imatinib --MDA-MB-23135.50

IC50: Half-maximal inhibitory concentration.

The data in Table 1 indicates that imamine-1,3,5-triazine derivatives show potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231), with compounds 4f and 4k being significantly more active than the parent compound, imatinib.[1] Further investigation revealed that compound 4f also inhibits migration, invasion, and adhesion of MDA-MB-231 cells.[1]

Table 2: Antiproliferative Activity of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines against Breast Cancer Cell Lines [2][3]

CompoundAr1Ar2Cell LineGI50 (µM)
Example 1 Phenyl4-MethoxyphenylMDA-MB-231>100
Example 2 4-Chlorophenyl4-MethoxyphenylMDA-MB-2311.8
Example 3 4-Chlorophenyl3,4-DimethoxyphenylMDA-MB-2310.9

GI50: 50% growth inhibition.

A library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was synthesized and evaluated for antiproliferative properties against three breast cancer cell lines.[2][3] The most promising results were observed in the inhibition of the triple-negative MDA-MB-231 breast cancer cells.[2][3] These compounds were also found to be selective against cancer cells, not affecting the growth of the non-cancerous MCF-10A breast cell line.[2][3]

Kinase Inhibition

The 1,3,5-triazine scaffold has proven to be an effective template for the design of kinase inhibitors, which are crucial in cancer therapy.

PI3K/mTOR Inhibition:

A series of novel 1,3,5-triazine derivatives were synthesized and identified as potent dual inhibitors of PI3K/mTOR signaling.[4] Compound 6h from this series demonstrated significant inhibitory activity against PI3Kα and mTOR.[4] This compound induced G1 phase cell cycle arrest and apoptosis in HeLa cells and showed a reduction in tumor volume in a xenograft mouse model.[4]

Dihydrofolate Reductase (DHFR) Inhibition:

Certain 1,3,5-triazine derivatives have been designed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for antifolate drugs.[5][6] Two series of tri-amino-substituted 1,3,5-triazine derivatives were synthesized and evaluated as cytotoxic agents against non-small cell lung cancer (A549).[5][6] Several of these compounds exhibited higher cytotoxic activity than methotrexate, a known DHFR inhibitor.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound analogs.

Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines[2][3]

A one-pot, microwave-assisted method is employed for the synthesis of a library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold.

Materials:

  • Cyanoguanidine

  • Aromatic aldehydes

  • Arylamines

  • Hydrochloric acid

  • Base (e.g., sodium hydroxide)

  • Microwave reactor

Procedure:

  • A mixture of cyanoguanidine, an aromatic aldehyde, and an arylamine is subjected to a three-component condensation reaction in the presence of hydrochloric acid under microwave irradiation.

  • Following the condensation, the reaction mixture is treated with a base.

  • This treatment promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.

In Vitro Antiproliferative Activity Assay (MTT Assay)[1]

The antiproliferative properties of the synthesized compounds are evaluated using the methyl thiazolyl tetrazolium (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, A498)

  • Positive control (e.g., imatinib)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and the positive control.

  • After a specified incubation period (e.g., 72 hours), the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The medium is removed, and the formazan crystals are dissolved in DMSO.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • The IC50 values are calculated from the dose-response curves.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for cancer therapies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibits (when active) Triazine_Analog This compound Analog Triazine_Analog->PI3K Inhibits Triazine_Analog->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 1,3,5-triazine analogs.

General Experimental Workflow for SAR Studies

This diagram outlines the typical process for conducting SAR studies on novel chemical compounds.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis and Optimization cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of This compound Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro_Assay In Vitro Biological Assays (e.g., MTT Assay) Purification->InVitro_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) InVitro_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design InVivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Lead_Optimization->InVivo_Studies

Caption: A typical experimental workflow for the SAR-guided development of novel therapeutic agents.

This guide provides a comprehensive overview of the structure-activity relationships of this compound analogs, offering valuable insights for researchers in the field of drug discovery and development. The presented data, protocols, and visualizations serve as a foundation for the rational design of new and more effective therapeutic agents based on this versatile chemical scaffold.

References

1,3,5-Triazine-2,4-Diamine Derivatives: A Technical Guide to Their Potential as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (B166579) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. Among these, 1,3,5-triazine-2,4-diamine derivatives have garnered significant attention for their potential as potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This technical guide provides an in-depth overview of the current landscape of this compound derivatives as kinase inhibitors, focusing on their activity against key oncogenic kinases, the experimental methodologies used for their evaluation, and the signaling pathways they modulate.

Quantitative Analysis of Kinase Inhibition

The following tables summarize the inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines. This data highlights the potency and, in some cases, the selectivity of these compounds.

Table 1: Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR)

Compound IDStructureTarget KinaseIC50/KiCell LineAntiproliferative Activity (IC50)Reference
4f N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amineEGFR61 nMHCT-1160.50 µM[1]
1d Not specified in abstractEGFR-TK0.44 nM (Ki)MDA-MB-231, BT474, MCF7Not specified[2]
13c (R)-4-((4-(3-methoxyphenoxy)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-yl)amino)benzonitrileEGFR-TKNot specifiedMCF-7, A5498.04 µM, 12.24 µM[3]

Table 2: Inhibitory Activity against PI3K/mTOR Pathway

Compound IDStructureTarget Kinase(s)IC50Cell LineAntiproliferative Activity (IC50)Reference
6h Not specified in abstractPI3Kα, mTORNot specifiedHeLaPotent[4]
PQR309 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-aminePan-Class I PI3K, mTORNot specifiedNot specifiedNot specified[5]
13g Substituted 2-(thiophen-2-yl)-1,3,5-triazinePI3Kα, mTOR525 nM (PI3Kα), 48 nM (mTOR)A549, MCF-7, HeLa0.20 µM, 1.25 µM, 1.03 µM[6]
3 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenolPI3K, mTOR3.41 nM (PI3K), 8.45 nM (mTOR)MDA-MB-321, MCF-7, HeLa, HepG215.83 µM, 16.32 µM, 2.21 µM, 12.21 µM[7]
13 1,3,5-triazine derivativePI3Kα1.2 nMHCT-116, U87-MG0.83 µM, 1.25 µM[8]

Table 3: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

Compound IDStructureTarget Kinase(s)IC50Cell LineAntiproliferative ActivityReference
20 [1][4][9]triazine-pyridine biheteroarylCDK1, CDK2, CDK5, CDK4, CDK6, CDK70.021 µM (CDK1)HeLa, HCT-116, U937, A375Potent[10][11]

Key Signaling Pathways Targeted

The primary mechanism of action for many of these this compound derivatives involves the inhibition of the EGFR/PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.

EGFR_PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors This compound Derivatives EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine_EGFR EGFR Inhibitors Triazine_EGFR->EGFR Inhibition Triazine_PI3K_mTOR PI3K/mTOR Inhibitors Triazine_PI3K_mTOR->PI3K Inhibition Triazine_PI3K_mTOR->mTOR Inhibition

Figure 1: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of potential kinase inhibitors. Below are generalized methodologies for key assays cited in the literature.

Kinase Inhibition Assays

Objective: To determine the in vitro potency of a compound against a specific kinase.

General Workflow:

Kinase_Assay_Workflow A Prepare Kinase Reaction (Enzyme, Substrate, ATP, Buffer) B Add Test Compound (Varying Concentrations) A->B C Incubate at 30-37°C B->C D Stop Reaction & Detect (e.g., ADP-Glo™, TR-FRET) C->D E Data Analysis (Calculate IC50) D->E

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Detailed Methodology (Example: ADP-Glo™ Kinase Assay for EGFR):

  • Reagent Preparation:

    • Prepare a stock solution of the 1,3,5-triazine derivative in 100% DMSO.

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the recombinant EGFR enzyme and the polypeptide substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations.

    • Add the diluted EGFR enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature to stabilize the signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][12]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

General Workflow:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plates B Treat with Test Compound (Varying Concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to Allow Formazan (B1609692) Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Data Analysis (Calculate IC50) G->H

Figure 3: Generalized workflow for an MTT cell viability assay.

Detailed Methodology:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,3,5-triazine derivative in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation and Assay:

    • Incubate the plates for 48 to 72 hours.

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.[3][4][5]

Western Blotting

Objective: To detect and quantify the levels of specific proteins in cell lysates, often to confirm the on-target effect of a kinase inhibitor by observing changes in the phosphorylation status of downstream substrates.

General Workflow:

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE Gel Electrophoresis B->C D Protein Transfer to Membrane (e.g., PVDF) C->D E Blocking Non-specific Sites D->E F Primary Antibody Incubation (e.g., anti-phospho-Akt) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (Chemiluminescence) G->H I Data Analysis (Densitometry) H->I

Figure 4: Generalized workflow for Western blotting.

Detailed Methodology:

  • Sample Preparation:

    • Treat cultured cancer cells with the 1,3,5-triazine derivative at a specific concentration for a defined period.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each lysate using a method such as the bicinchoninic acid (BCA) assay.

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., total Akt, phospho-Akt, total EGFR, phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP on the secondary antibody will catalyze a reaction that produces light.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software to quantify the relative protein levels. A loading control, such as β-actin or GAPDH, should be used to normalize for differences in protein loading.[4][13]

Conclusion

This compound derivatives represent a promising class of kinase inhibitors with demonstrated activity against several key oncogenic targets. The data presented in this guide underscore the potential of this scaffold in the development of novel anticancer therapeutics. The detailed experimental protocols provide a foundation for researchers to further explore the structure-activity relationships and mechanisms of action of these compounds. Future work in this area will likely focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their in vivo efficacy and safety profiles. The continued investigation of this chemical class holds significant promise for advancing the field of targeted cancer therapy.

References

Unraveling the Molecular Mechanisms of Bioactive 1,3,5-Triazine-2,4-diamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate mechanisms of action of bioactive 1,3,5-triazine-2,4-diamine derivatives, a class of compounds demonstrating significant therapeutic potential. This document provides a comprehensive overview of their anticancer and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Bioactivities and Quantitative Data

1,3,5-Triazine-2,4-diamines have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The primary areas of investigation include their potent anticancer and antimicrobial effects.

Anticancer Activity

These compounds have shown significant efficacy against a range of cancer cell lines. The primary mechanism of action for their anticancer properties is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as dihydrofolate reductase (DHFR).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4fMDA-MB-231 (Breast)6.25[1]
Compound 4kMDA-MB-231 (Breast)8.18[1]
Imatinib (Control)MDA-MB-231 (Breast)35.50[1]
Compound 19MALME-3 M (Melanoma)0.033[2]
Antimicrobial Activity

The antimicrobial potential of 1,3,5-triazine-2,4-diamines has been demonstrated against various bacterial and fungal pathogens. Their mode of action can involve the inhibition of essential microbial enzymes like urease.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 7bKlebsiella pneumoniae100[3]
Compound 6aProteus mirabilis12.5[3]
Compound 6gProteus mirabilis6.25[3]
Compound 8Proteus mirabilis6.25[3]
Compound 6cCandida albicans12.5[3]
Compound 7bCandida albicans25[3]
Compound 7cCandida albicans12.5[3]

Key Mechanisms of Action

The therapeutic effects of 1,3,5-triazine-2,4-diamines are underpinned by their ability to modulate specific biological pathways and inhibit crucial enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

A prominent mechanism for the anticancer and some antimicrobial activities of these compounds is the inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA synthesis and cell proliferation. By inhibiting DHFR, these triazine derivatives disrupt DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

DHFR_Inhibition cluster_pathway Folate Metabolism Pathway cluster_inhibition Inhibition Mechanism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Synthesis DNA Synthesis & Cell Proliferation THF->DNA_Synthesis Triazine This compound Triazine->THF Inhibits

DHFR Inhibition by 1,3,5-Triazine-2,4-diamines.
Urease Inhibition

Certain bioactive 1,3,5-triazine-2,4-diamines exhibit antimicrobial activity by inhibiting urease. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In pathogenic microorganisms such as Helicobacter pylori and Proteus mirabilis, urease activity is a key virulence factor. The production of ammonia neutralizes the acidic environment of the stomach, allowing H. pylori to survive, and contributes to the formation of urinary stones in infections caused by P. mirabilis. Inhibition of urease reduces the pathogenicity of these organisms.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of 1,3,5-triazine-2,4-diamines are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells end End incubate1 Incubate (24h) plate_cells->incubate1 add_compounds Add Triazine Compounds incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data analyze_data->end

Workflow for the MTT Cell Viability Assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.

Protocol:

  • Prepare Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Testing_Workflow start Start prepare_stock Prepare Compound Stock Solution start->prepare_stock end End serial_dilution Perform Serial Dilution in 96-well Plate prepare_stock->serial_dilution prepare_inoculum Prepare Standardized Inoculum serial_dilution->prepare_inoculum inoculate_plate Inoculate Plate prepare_inoculum->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate determine_mic Visually Determine MIC incubate_plate->determine_mic determine_mic->end

Workflow for Broth Microdilution MIC Testing.
Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm. An inhibitor of DHFR will slow down the rate of this decrease.

Protocol:

  • Reagent Preparation: Prepare solutions of DHFR enzyme, DHF, and NADPH in an appropriate assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Reaction Mixture: In a 96-well UV-transparent plate, add the assay buffer, DHFR enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding NADPH and DHF to the wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor. Determine the percent inhibition relative to a control with no inhibitor and calculate the IC50 value.

DHFR_Assay_Workflow start Start prepare_reagents Prepare DHFR, DHF, NADPH start->prepare_reagents end End setup_plate Add Buffer, DHFR, and Test Compound to Plate prepare_reagents->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate start_reaction Add NADPH and DHF pre_incubate->start_reaction measure_absorbance Kinetic Measurement at 340 nm start_reaction->measure_absorbance analyze_data Calculate Inhibition and IC50 measure_absorbance->analyze_data analyze_data->end

Workflow for the DHFR Inhibition Assay.
Urease Inhibition Assay

This assay determines the inhibitory effect of compounds on the urease enzyme.

Principle: Urease hydrolyzes urea to produce ammonia, which increases the pH of the medium. The change in pH can be detected using a pH indicator (e.g., phenol (B47542) red), or the amount of ammonia produced can be quantified using the Berthelot (indophenol) method, where ammonia reacts with phenol and hypochlorite (B82951) to form a colored indophenol (B113434) product.

Protocol (Berthelot Method):

  • Reagent Preparation: Prepare solutions of urease enzyme, urea, and the reagents for the Berthelot method (phenol-nitroprusside and alkaline hypochlorite).

  • Reaction Mixture: In a 96-well plate, add the assay buffer (e.g., phosphate buffer, pH 7.4), urease enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add the urea solution to each well to start the enzymatic reaction and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents. Incubate for a further period (e.g., 30 minutes) at 37°C.

  • Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 630 nm.

  • Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound relative to a control without any inhibitor and determine the IC50 value.

Urease_Assay_Workflow start Start prepare_reagents Prepare Urease, Urea, and Berthelot Reagents start->prepare_reagents end End setup_plate Add Buffer, Urease, and Test Compound to Plate prepare_reagents->setup_plate pre_incubate Pre-incubate setup_plate->pre_incubate start_reaction Add Urea and Incubate pre_incubate->start_reaction color_development Add Berthelot Reagents and Incubate start_reaction->color_development measure_absorbance Measure Absorbance at 630 nm color_development->measure_absorbance analyze_data Calculate Inhibition and IC50 measure_absorbance->analyze_data analyze_data->end

Workflow for the Urease Inhibition Assay.

References

Discovery of 1,3,5-triazine-2,4-diamine based compounds for neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of 1,3,5-Triazine-2,4-Diamine Based Compounds for Neurodegenerative Diseases

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The development of effective therapeutic agents is a key focus of current research. Among the diverse chemical scaffolds being investigated, this compound has emerged as a promising core structure for the design of multi-target ligands aimed at combating the complex pathologies of these disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel this compound based compounds, with a particular focus on their potential as inhibitors of key enzymes implicated in Alzheimer's disease.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activities of various this compound derivatives against key enzymes in Alzheimer's disease pathology.

Table 1: Inhibitory Activity of Benzimidazole/1,3,5-triazine-2,4-diamine Hybrids [1][2]

CompoundAChE IC50 (μM)BuChE IC50 (μM)BACE1 IC50 (μM)
9a -45.17 ± 1.6513.80 ± 2.02
9b -38.21 ± 0.7224.54 ± 1.96
9c 19.01 ± 0.5712.69 ± 1.7932.35 ± 2.38
9f 21.09 ± 1.8913.17 ± 0.3649.67 ± 1.43
9i 42.75 ± 0.3825.43 ± 1.16-
9l 27.19 ± 1.0511.23 ± 2.07-

Table 2: Inhibitory Activity of Other 1,3,5-Triazine Derivatives [3][4]

Compound SeriesTarget EnzymeMost Active CompoundIC50 (μM)
Nitrogen Mustard AnalogsAChE31 0.051 ± 0.001
BACE-19.00 ± 0.22
AChE32 0.055 ± 0.001
BACE-111.09 ± 2.29
β-Carboline HybridsBuChE-1.0 ± 0.1 to 18.8 ± 3.8
1,3,5-Triazine-1,2,4-triazine HybridsAChE-6.80 ± 0.14 to 27.87 ± 0.26
BuChE-1.91 ± 0.12 to 27.07 ± 0.24
Coumarin DerivativesAChE49 0.018 ± 0.011

Experimental Protocols

General Synthesis of 6,N²-Diaryl-1,3,5-triazine-2,4-diamines[5]

A one-pot, microwave-assisted method is commonly employed for the synthesis of a library of 6,N²-diaryl-1,3,5-triazine-2,4-diamine compounds.

  • Three-Component Condensation: Cyanoguanidine, various aromatic aldehydes, and arylamines are subjected to a three-component condensation reaction. This is typically carried out in the presence of hydrochloric acid under focused microwave irradiation.

  • Rearrangement and Aromatization: Following the initial condensation, the reaction mixture is treated with a base. This promotes a rearrangement of the dihydrotriazine ring and its subsequent dehydrogenative aromatization to yield the final this compound scaffold.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is determined using established protocols.

AChE and BuChE Inhibition Assay (Ellman's Method)

  • Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) and BuChE (from equine serum), along with their respective substrates acetylthiocholine (B1193921) iodide (ATCI) and butyrylthiocholine (B1199683) iodide (BTCI), are prepared in phosphate (B84403) buffer.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the respective enzyme, the test compound at various concentrations, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

  • Initiation and Measurement: The reaction is initiated by the addition of the substrate (ATCI or BTCI). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

  • IC50 Determination: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BACE1 Inhibition Assay (FRET-Based)

  • Assay Principle: A common method for measuring BACE1 activity is a fluorescence resonance energy transfer (FRET) assay. A specific peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

  • Reaction: BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Procedure: The assay is conducted in a 96-well plate. The reaction mixture includes BACE1, the FRET substrate, and the test compound at various concentrations in an appropriate buffer.

  • Measurement and Analysis: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the BACE1 activity. The IC50 value is calculated similarly to the cholinesterase assays.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Alzheimer's Disease

The this compound derivatives discussed are primarily designed to target key aspects of the cholinergic and amyloid hypotheses of Alzheimer's disease.

Cholinergic_and_Amyloid_Pathways cluster_cholinergic Cholinergic Hypothesis cluster_amyloid Amyloid Hypothesis ACh Acetylcholine (ACh) Synapse Synaptic Cleft ACh->Synapse AChE AChE Chol_T Choline Transporter AChE->Chol_T BuChE BuChE BuChE->Chol_T Synapse->AChE Hydrolysis Synapse->BuChE Hydrolysis PostSyn Postsynaptic Neuron (Cognitive Function) Synapse->PostSyn Binding Triazine_Inhibitor1 This compound Derivatives Triazine_Inhibitor1->AChE Inhibition Triazine_Inhibitor1->BuChE Inhibition APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage gSecretase γ-secretase BACE1->gSecretase Sequential Cleavage Abeta Amyloid-β (Aβ) Monomers gSecretase->Abeta Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques Aggregation Neurotoxicity Neurotoxicity & Neuronal Death Oligomers->Neurotoxicity Plaques->Neurotoxicity Triazine_Inhibitor2 This compound Derivatives Triazine_Inhibitor2->BACE1 Inhibition Drug_Discovery_Workflow Design Compound Design (e.g., Hybridization) Synthesis Chemical Synthesis (Microwave-assisted) Design->Synthesis Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification InVitro In Vitro Screening (AChE, BuChE, BACE1 Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Process InVivo In Vivo Studies (Animal Models) SAR->InVivo Promising Candidates Lead_Opt->Synthesis New Derivatives Preclinical Preclinical Development InVivo->Preclinical

References

Unlocking the Anticancer Potential of Novel 1,3,5-Triazine-2,4-Diamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1,3,5-triazine (B166579) core has emerged as a privileged structure, with several derivatives demonstrating significant therapeutic potential. This technical guide delves into the anticancer promise of a specific class of these compounds: novel 1,3,5-triazine-2,4-diamine derivatives. These molecules have shown remarkable activity against a range of cancer cell lines, often targeting key signaling pathways implicated in tumor growth and survival. This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to aid researchers in this critical field.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of novel this compound derivatives has been quantified against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, and the data presented below summarizes the potent and sometimes selective activity of these compounds.

Table 1: Antiproliferative Activity of Imamine-1,3,5-triazine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4fMDA-MB-231 (Breast Cancer)6.25Imatinib35.50
4kMDA-MB-231 (Breast Cancer)8.18Imatinib35.50

Data sourced from a study on the design, synthesis, and anticancer evaluation of imamine-1,3,5-triazine derivatives, which demonstrated selectivity against triple-negative MDA-MB-231 breast cancer cells.[1]

Table 2: Cytotoxicity of Piperidine-Substituted this compound Derivatives

CompoundTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4bMCF-7 (Breast Cancer)3.29Tamoxifen5.12
4bHCT-116 (Colon Cancer)3.64Tamoxifen26.41
4cMCF-7 (Breast Cancer)4.63Tamoxifen5.12
4cHCT-116 (Colon Cancer)5.60Tamoxifen26.41

These compounds, featuring a piperidine (B6355638) ring, exhibited potent anti-proliferative activity compared to the reference compound tamoxifen.[2]

Table 3: Activity of Pyrazolyl-s-triazine Derivatives Against Various Cancer Cell Lines

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
4f4.53 ± 0.300.50 ± 0.0803.01 ± 0.49
5c2.29 ± 0.92--
5d-3.66 ± 0.965.42 ± 0.82

This series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives showed promising activity against multiple cancer cell lines.[3]

Table 4: Kinase Inhibitory Activity of 1,3,5-Triazine Derivatives

CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
4fEGFR61Erlotinib69
5dEGFR98Erlotinib-
5cEGFR102Erlotinib-
13cEGFR8040 (MCF-7), 12240 (A549)--

Compound 4f demonstrated potent EGFR inhibitory activity comparable to the standard drug Erlotinib.[3] Compound 13c also showed EGFR-targeted cytotoxicity.[4]

Key Experimental Protocols

Reproducibility is paramount in scientific research. To this end, this section provides detailed methodologies for the key in vitro assays used to characterize the anticancer potential of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the triazine derivatives for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Kinase Inhibition Assay (e.g., PI3K/mTOR)

This assay measures the ability of the compounds to inhibit the activity of specific kinases.

Principle: The assay quantifies the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor. This can be done using various formats, including ELISA-based methods or radiometric assays.

General Procedure (ELISA-based):

  • Kinase Reaction: In a microplate well, the purified kinase, its specific substrate, and ATP are incubated with varying concentrations of the this compound derivative.

  • Detection: The amount of phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form. This antibody is often conjugated to an enzyme (e.g., HRP) that catalyzes a colorimetric or chemiluminescent reaction.

  • Signal Measurement: The signal is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for evaluating these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle_assay kinase_assay Kinase Inhibition Assays (EGFR, PI3K/mTOR) mtt_assay->kinase_assay western_blot Western Blotting (Protein Expression) apoptosis_assay->western_blot cell_cycle_assay->western_blot kinase_assay->western_blot sar_analysis Structure-Activity Relationship (SAR) Analysis western_blot->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for the evaluation of novel this compound derivatives.

PI3K_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Repression of translation Triazine This compound Derivative Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Triazine This compound Derivative Triazine->EGFR Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel anticancer therapeutics. The derivatives discussed in this guide exhibit potent in vitro activity against a variety of cancer cell lines, often surpassing the efficacy of existing drugs. Their mechanisms of action frequently involve the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways, which are known drivers of tumorigenesis.

The presented data and protocols provide a solid foundation for further research in this area. Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the triazine ring and the diamine moieties will be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies must be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of these novel derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.

  • Target Deconvolution: For compounds with unknown primary targets, comprehensive target identification studies will be essential to fully understand their mechanisms of action.

By leveraging the information provided in this technical guide, researchers can accelerate the discovery and development of the next generation of 1,3,5-triazine-based anticancer drugs, ultimately contributing to the advancement of cancer therapy.

References

The 1,3,5-Triazine-2,4-Diamine Core: A Privileged Scaffold for Combinatorial Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,5-triazine (B166579) ring system is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Among these, the 1,3,5-triazine-2,4-diamine scaffold has emerged as a particularly valuable fragment for the construction of combinatorial libraries. Its rigid, planar core, adorned with multiple, readily diversifiable substitution points, provides an ideal framework for systematically exploring chemical space and identifying novel therapeutic agents.

This technical guide delves into the synthesis, application, and biological evaluation of combinatorial libraries based on the this compound core, offering detailed experimental protocols and data for researchers in drug development.

Synthetic Strategies for Library Construction

The generation of 2,4-diamino-1,3,5-triazine libraries primarily relies on two robust synthetic approaches: the sequential nucleophilic substitution of cyanuric chloride and the cyclocondensation of dicyandiamide (B1669379) with nitriles. Solid-phase synthesis is frequently employed to streamline the process for large library production.

Sequential Nucleophilic Substitution of Cyanuric Chloride

The classic and most versatile method for creating diversely substituted triazines starts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2][6] The three chlorine atoms on the triazine ring exhibit differential reactivity based on temperature, allowing for a controlled, stepwise substitution. This enables the introduction of distinct amines or other nucleophiles at the C2, C4, and C6 positions, which is fundamental to combinatorial library design.

The general workflow involves:

  • First Substitution: Reaction of cyanuric chloride with a primary or secondary amine at a low temperature (typically 0-5 °C) to monosubstitute the ring.

  • Second Substitution: Increasing the temperature (usually to room temperature or slightly above) to facilitate the reaction with a second, different amine.

  • Third Substitution: Further heating (often to 80-100 °C) to replace the final chlorine atom, if desired.

This temperature-controlled reactivity is the key to producing unsymmetrically substituted triazines, which are crucial for generating chemical diversity.

Microwave-Assisted "Green" Synthesis

An alternative, efficient, and environmentally friendlier approach involves the reaction of dicyandiamide with various nitriles under microwave irradiation.[7][8][9] This method often results in high yields, significantly reduced reaction times (minutes instead of hours), and simpler work-up procedures, classifying it as a "green" synthesis.[7][9] It is particularly effective for preparing 6-substituted-2,4-diamino-1,3,5-triazines.

Solid-Phase Synthesis (SPS)

For the efficient production of large combinatorial libraries, solid-phase synthesis (SPS) is the method of choice.[10][11][12] The synthesis begins by anchoring a building block to a solid support (resin), followed by iterative reaction cycles. The key advantages of SPS include the simplification of purification (excess reagents and by-products are washed away) and the potential for automation.[13] A common strategy involves anchoring an amine to the resin, which then reacts with a dichloro-triazine derivative, followed by further amination and final cleavage from the support.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic and biological evaluation studies.

Table 1: Two-Step Solution-Phase Synthesis of 6-Aryl-2,4-diamino-1,3,5-triazines [1]

Compound ID Aryl Substituent (R) Yield (%)
5a Phenyl 53
5b 4-Fluorophenyl 86
5c 4-Chlorophenyl 68
5d 4-Bromophenyl 75
5e 4-Methylphenyl 44
5f 4-Methoxyphenyl 16
5g 3-Chlorophenyl 65
5h 3-Bromophenyl 64
5i 3-Nitrophenyl 36
5j 3-Methoxyphenyl 30

| 5k | 2-Chlorophenyl | 20 |

Table 2: Microwave-Assisted Synthesis from Dicyandiamide and Nitriles [7]

Nitrile Reactant Power (W) Time (min) Yield (%)
Benzonitrile 150 15 80
4-Chlorobenzonitrile 150 15 75
4-Methoxybenzonitrile 150 15 70
Acetonitrile 150 10 65

| Phenylacetonitrile | 150 | 10 | 72 |

Table 3: Biological Activity of Selected this compound Derivatives

Compound ID Biological Target / Cell Line Activity Metric (IC₅₀) Reference
5b PIM1 Kinase 1.18 µg/mL [1]
11 SISO (Human Uterine Carcinoma) 1.51 µM [15][16]
11 DAN-G (Human Pancreatic Carcinoma) 1.83 µM [15][16]
11 A-427 (Human Lung Carcinoma) 2.60 µM [15][16]
C32 Potato Virus Y (PVY) 65.5% Protective Activity [4]

| C33 | Potato Virus Y (PVY) | 64.8% Protective Activity |[4] |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Substituted-2,4-diamino-1,3,5-triazines[7]
  • Preparation: A mixture of potassium hydroxide (B78521) (3 mmol), dicyandiamide (18 mmol), the appropriate nitrile (10 mmol), and DMSO (1 mL) is introduced into a Pyrex flask.

  • Microwave Irradiation: The flask is placed in a focused microwave reactor and irradiated under the conditions specified in Table 2.

  • Work-up: After cooling, the crude mixture is suspended in boiling water and filtered.

  • Purification: The resulting diaminotriazine product is purified by recrystallization or chromatography as required.

Protocol 2: General Procedure for Solid-Phase Synthesis of a 2,4-Disubstituted-1,3,5-Triazine Library[10][12][13]
  • Resin Swelling: Rink amide resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[13] The solvent is then removed by filtration.

  • Fmoc Deprotection: The Fmoc-protecting group on the resin is removed by treating it twice with a 20% piperidine (B6355638) solution in DMF for 30 minutes.[17] The resin is then washed thoroughly with DMF.

  • First Substitution (Anchoring): The deprotected resin-bound amine is reacted with a solution of 2,4-dichloro-6-substituted-1,3,5-triazine in DMF with a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is agitated for several hours at room temperature. The resin is washed with DMF and dichloromethane (B109758) (DCM).

  • Second Substitution (Diversification): The resin-bound monochloro-triazine is suspended in DMF, and a solution of a second amine (from the library of building blocks) and DIPEA is added. The mixture is heated and agitated to drive the reaction to completion.

  • Washing: The resin is thoroughly washed with DMF, methanol, and DCM to remove all excess reagents and by-products.

  • Cleavage: The final 2,4-diamino-1,3,5-triazine product is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Isolation: The cleaved product is precipitated with cold diethyl ether, centrifuged, and lyophilized to yield the purified compound.

Protocol 3: Two-Step Solution-Phase Synthesis of 6-Aryl-2,4-diamino-1,3,5-triazines[1]
  • Intermediate Synthesis: Biguanide (B1667054) derivatives are first synthesized by reacting dicyandiamide with an appropriate amine under microwave irradiation (e.g., 10 min at 130 °C).

  • Cyclization: The purified biguanide intermediate is then reacted with an appropriate ester in the presence of a base (e.g., sodium methoxide (B1231860) in methanol) and heated under reflux to form the 6-aryl-2,4-diamino-1,3,5-triazine ring.

  • Purification: The final product is isolated and purified using standard techniques such as filtration and recrystallization.

Visualizations

experimental_workflow cluster_sps Solid-Phase Synthesis Workflow cluster_cycle Synthesis Cycle (Repeat) Resin 1. Resin Swelling Anchor 2. Anchor Loading / Deprotection Resin->Anchor Deprotect 3a. Deprotection Anchor->Deprotect Coupling 3b. Coupling (Add Building Block) Wash1 3c. Washing Coupling->Wash1 Wash1->Deprotect Cleavage 4. Cleavage from Resin Wash1->Cleavage Deprotect->Coupling Purify 5. Purification & Analysis Cleavage->Purify

Caption: General workflow for combinatorial library synthesis using the solid-phase method.

Caption: Temperature-controlled sequential substitution of amines onto a cyanuric chloride core.

signaling_pathway cluster_pathway Conceptual Kinase Inhibition Pathway Kinase Protein Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Response Cellular Response (e.g., Proliferation) pSubstrate->Response ATP ATP ATP->Kinase Inhibitor Triazine Inhibitor Inhibitor->Kinase

Caption: A triazine-based inhibitor blocking a kinase, preventing downstream signaling.

References

Tautomerism and Isomeric Studies of 1,3,5-Triazine-2,4-Diamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and isomeric studies of 1,3,5-triazine-2,4-diamine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their roles as kinase inhibitors. Understanding the tautomeric equilibria and isomeric forms of these derivatives is crucial for elucidating their structure-activity relationships (SAR), optimizing their pharmacological profiles, and ensuring consistent biological effects.

Introduction to Tautomerism in this compound Derivatives

This compound derivatives can exist in several tautomeric forms due to the migration of protons between the exocyclic amino groups and the endocyclic nitrogen atoms of the triazine ring. The primary tautomeric equilibrium is between the amino and imino forms. The position of this equilibrium is influenced by various factors, including the nature of substituents, solvent polarity, temperature, and pH. The predominant tautomer can exhibit significantly different physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and molecular geometry, which in turn affect its biological target interactions.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of different tautomers. These theoretical investigations are often complemented by experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Ultraviolet-Visible (UV-Vis) spectroscopy to characterize the tautomeric forms present in solution and the solid state.

Experimental Protocols for Tautomeric and Isomeric Analysis

The definitive characterization of tautomers and isomers of this compound derivatives relies on a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of this compound derivatives is through the reaction of dicyandiamide (B1669379) with nitriles, often facilitated by microwave irradiation, which is considered a green chemistry approach due to reduced solvent usage and shorter reaction times.[1]

General Procedure for Microwave-Assisted Synthesis:

  • Reactant Mixture: In a microwave-transparent vessel, combine dicyandiamide and the desired nitrile in a suitable solvent (e.g., 1-pentanol (B3423595) or dimethyl sulfoxide (B87167) - DMSO).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature and time. Typical conditions can range from 150-200°C for 10-30 minutes.

  • Work-up: After cooling, the reaction mixture is typically subjected to a simple work-up procedure, which may involve filtration to collect the solid product, followed by washing with an appropriate solvent to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system to yield the desired 2,4-diamino-1,3,5-triazine derivative.

A workflow for a typical synthesis is illustrated below:

G cluster_start Starting Materials Dicyandiamide Dicyandiamide Reactant_Mixture Prepare Reactant Mixture in Microwave Vessel Dicyandiamide->Reactant_Mixture Nitrile Nitrile Nitrile->Reactant_Mixture Microwave_Irradiation Microwave Irradiation (e.g., 150-200°C, 10-30 min) Reactant_Mixture->Microwave_Irradiation Cooling Cooling to Room Temperature Microwave_Irradiation->Cooling Filtration_Washing Filtration and Washing Cooling->Filtration_Washing Recrystallization Recrystallization Filtration_Washing->Recrystallization Final_Product Purified this compound Derivative Recrystallization->Final_Product

Fig. 1: General workflow for the synthesis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms in solution. Both ¹H and ¹³C NMR are employed to distinguish between the amino and imino tautomers based on their distinct chemical shifts.

Detailed Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the chemical shifts and integration of protons attached to nitrogen atoms (NH and NH₂). The amino protons typically appear as a broad singlet, while the imino proton will have a different chemical shift.

    • Variable temperature NMR studies can be conducted to investigate the dynamics of the tautomeric equilibrium. Changes in the chemical shifts and signal broadening with temperature can provide information on the interconversion rates.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the triazine ring carbons are particularly informative. The carbon atom of a C=N bond in an imino tautomer will resonate at a different frequency compared to the corresponding carbon in the amino tautomer.

  • 2D NMR Spectroscopy:

    • Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign the proton and carbon signals and to establish connectivities within the molecule, confirming the predominant tautomeric form.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state by precisely locating the positions of all atoms, including hydrogen atoms.

Detailed Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, or cooling).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data. The positions of the hydrogen atoms can often be located from the difference Fourier map, providing direct evidence for the tautomeric form.

  • Data Analysis:

    • Analyze the refined crystal structure to determine bond lengths, bond angles, and intermolecular interactions. The C-N bond lengths within the triazine ring and to the exocyclic amino/imino groups are key indicators of the tautomeric form.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution, particularly when the different tautomers have distinct absorption spectra. The equilibrium constant can be determined by analyzing the changes in the absorption spectrum as a function of solvent, pH, or temperature.

Detailed Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a series of solutions of the this compound derivative in different solvents of varying polarity. For pH-dependent studies, prepare solutions in a series of buffers with a range of pH values.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption bands corresponding to the different tautomers.

    • If the molar absorptivities of the individual tautomers are known or can be estimated, the concentration of each tautomer in the mixture can be calculated from the absorbance at specific wavelengths using the Beer-Lambert law.

    • The tautomeric equilibrium constant (K_T) can then be calculated as the ratio of the concentrations of the two tautomers.

    • For pH-dependent studies, the pKa values associated with the tautomeric interconversion can be determined by plotting the absorbance at a specific wavelength against pH.[2]

Quantitative Data on Tautomerism and Isomerism

The following tables summarize representative quantitative data for this compound derivatives from the literature.

NMR Chemical Shifts

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

Compound/TautomerSolvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Reference
2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]acetonitrileDMSO-d₆1.40–1.70 (m, 6H), 3.60–3.80 (m, 4H), 3.85 (s, 2H), 6.97 (br. s, 2H, NH₂)Not reported[3]
4-(2-Imino-2H-chromen-3-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amineDMSO-d₆1.40–1.75 (m, 6H), 3.65–3.85 (m, 4H), 6.95–7.30 (m, 4H), 7.45–7.60 (m, 1H), 7.67 (d, 1H), 8.50 (s, 1H), 10.71 (s, 1H, NH)Not reported[3]
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]acetonitrileDMSO-d₆3.14–3.28 (m, 4H), 3.82–3.90 (m, 4H), 3.91 (s, 2H), 6.82 (t, 1H), 6.99 (d, 2H), 7.06 (s, 1H, NH), 7.15 (s, 1H, NH), 7.24 (t, 2H)Not reported[3]
Crystallographic Data

Table 2: Selected Bond Lengths from X-ray Crystallographic Analysis of 2,4,6-triamino-1,3,5-triazine (Melamine)

BondBond Length (Å)
C-N (in ring)~1.34 - 1.35
C-N (exocyclic)~1.33 - 1.34

Note: The similar C-N bond lengths in the ring and to the exocyclic amino groups in melamine (B1676169) suggest significant delocalization and a predominant amino form in the solid state.

Tautomeric Equilibrium Constants

Experimentally determined tautomeric equilibrium constants for this compound derivatives are scarce in the literature. However, computational studies provide valuable insights into the relative stabilities of the tautomers.

Table 3: Calculated Relative Energies of Tautomers for a Model Diaminotriazine Derivative

TautomerMethodRelative Energy (kcal/mol)
Amino-aminoDFT0.00 (Reference)
Amino-iminoDFT+5.7
Imino-iminoDFT+12.3

Note: This is illustrative data based on typical computational results for similar heterocyclic systems. The amino-amino tautomer is generally predicted to be the most stable.

Biological Relevance: Inhibition of PIM1 Kinase Signaling Pathway

Several this compound derivatives have been identified as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various human cancers. PIM kinases play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a wide range of downstream substrates.

The PIM1 signaling pathway is primarily activated by the JAK/STAT pathway in response to cytokine stimulation. Once activated, PIM1 can phosphorylate and regulate the activity of several proteins involved in cell cycle progression and apoptosis, such as Bad, p21, and c-Myc. By inhibiting PIM1 kinase, this compound derivatives can disrupt these pro-survival signals and induce apoptosis in cancer cells.

A simplified representation of the PIM1 signaling pathway and the point of intervention by this compound derivatives is shown below.

G cluster_upstream Upstream Activation cluster_core PIM1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM1 STAT->PIM1 Induces Transcription Bad Bad PIM1->Bad Phosphorylates (inactivates) p21 p21 PIM1->p21 Phosphorylates (inactivates) cMyc c-Myc PIM1->cMyc Phosphorylates (stabilizes) Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Cell_Survival Cell Survival and Proliferation p21->Cell_Survival cMyc->Cell_Survival Inhibitor This compound Derivative Inhibitor->PIM1 Inhibits

Fig. 2: The PIM1 signaling pathway and its inhibition by this compound derivatives.

Conclusion

The study of tautomerism and isomerism in this compound derivatives is a critical aspect of their development as therapeutic agents. A thorough characterization of the predominant tautomeric forms in different environments is essential for understanding their biological activity and for designing more potent and selective drug candidates. The combined application of synthetic chemistry, advanced spectroscopic techniques, and computational modeling provides a powerful approach to unravel the complexities of tautomerism in this important class of heterocyclic compounds. This guide provides a foundational framework of the key methodologies and data considerations for researchers in this field.

References

Supramolecular Chemistry of 1,3,5-Triazine-2,4-Diamine Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of supramolecular chemistry has witnessed a surge of interest in the design and synthesis of molecules capable of self-assembly into well-defined, functional architectures. Among the versatile building blocks employed, 1,3,5-triazine-2,4-diamine derivatives have emerged as privileged scaffolds due to their predictable hydrogen bonding patterns, synthetic accessibility, and diverse applications in materials science and drug delivery. This technical guide provides an in-depth exploration of the core principles governing the supramolecular chemistry of these fascinating molecules, with a focus on quantitative data, detailed experimental protocols, and visualization of key assembly principles.

Core Principles of Self-Assembly

The supramolecular behavior of this compound building blocks is primarily dictated by their ability to form robust and directional hydrogen bonds. The arrangement of hydrogen bond donors (the amino groups) and acceptors (the triazine ring nitrogens) facilitates the formation of predictable and stable motifs, such as linear tapes and rosette structures. These motifs can further organize into higher-order architectures, including pseudo-honeycomb networks and corrugated layers. The nature of the substituent at the 6-position of the triazine ring plays a crucial role in modulating these interactions and influencing the final supramolecular structure.[1][2]

The formation of these assemblies is a dynamic process governed by thermodynamic and kinetic parameters. The strength of the hydrogen bonds, steric effects from the substituents, and solvent effects all contribute to the stability and morphology of the resulting supramolecular polymers.

Synthesis of this compound Building Blocks

A variety of synthetic routes to 6-substituted-2,4-diamino-1,3,5-triazines have been developed, with microwave-assisted synthesis being a particularly efficient and environmentally friendly approach.[3][4]

General Experimental Protocol: Microwave-Assisted Synthesis

A common and efficient method for the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines involves the microwave-assisted reaction of dicyandiamide (B1669379) with a nitrile.[3]

Materials:

  • Dicyandiamide

  • Substituted nitrile (e.g., benzonitrile (B105546) for 6-phenyl-2,4-diamino-1,3,5-triazine)

  • Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine dicyandiamide (1.0 eq) and the desired nitrile (1.1 eq).

  • Add a minimal amount of a high-boiling solvent like DMF to ensure efficient heating.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically between 150-200 °C) for a short duration (e.g., 10-30 minutes).[5]

  • After cooling, the reaction mixture is typically poured into water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or DMF/water).

This method offers advantages in terms of reduced reaction times, often higher yields, and a simpler work-up procedure compared to conventional heating methods.[3]

Characterization of Supramolecular Assemblies

A combination of analytical techniques is essential to fully characterize the structure and properties of supramolecular assemblies formed by this compound building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the monomeric building blocks in solution and for studying the self-assembly process.[4] Variable temperature NMR experiments can be used to study the dynamics of the assembly and to calculate thermodynamic parameters.[4]

Experimental Protocol: NMR Titration for Binding Constant Determination

NMR titration is a standard method to quantify the strength of non-covalent interactions, such as hydrogen bonding, and to determine association constants (Ka).[1][2][6]

Materials:

  • Host (e.g., a this compound derivative)

  • Guest (a molecule that binds to the host)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • High-precision microsyringe

Procedure:

  • Prepare a stock solution of the host at a known concentration in the chosen deuterated solvent.

  • Prepare a stock solution of the guest at a much higher concentration (typically 10-20 times that of the host) in the same solvent.

  • Record a ¹H NMR spectrum of the host solution alone.

  • Incrementally add small aliquots of the guest solution to the host solution using a microsyringe.

  • Record a ¹H NMR spectrum after each addition, ensuring the sample is properly mixed and equilibrated.

  • Monitor the chemical shift changes of specific protons on the host molecule that are involved in the binding interaction.

  • The collected data (chemical shift vs. guest concentration) can then be fitted to a suitable binding isotherm (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant.[7][8]

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides definitive evidence for the solid-state structure of both the individual building blocks and their supramolecular assemblies. It allows for the precise determination of bond lengths, bond angles, and the intricate network of hydrogen bonds that hold the structure together.[4]

Experimental Protocol: Single Crystal X-ray Diffraction

Obtaining high-quality single crystals is crucial for a successful SCXRD analysis.

Procedure:

  • Crystallization: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation. Slow cooling of the solution, slow evaporation of the solvent, or vapor diffusion of a non-solvent are common techniques to promote crystal growth.

  • Crystal Mounting: Select a well-formed, defect-free single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as a series of images at various crystal orientations, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct or Patterson methods and refined to obtain a final, accurate model of the molecular and supramolecular structure.[9]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding events in solution. It directly measures the heat released or absorbed during the association of molecules, providing information on the binding enthalpy (ΔH), entropy (ΔS), and the association constant (Ka).[10][11]

Experimental Protocol: Isothermal Titration Calorimetry

Procedure:

  • Prepare solutions of the interacting components (e.g., two different this compound derivatives that co-assemble) in the same buffer or solvent to avoid heats of dilution.

  • One component (the titrant) is loaded into the injection syringe, and the other (the sample) is placed in the sample cell of the calorimeter.

  • A series of small, precise injections of the titrant into the sample cell are performed.

  • The heat change associated with each injection is measured.

  • The resulting data, a plot of heat change per injection versus the molar ratio of the components, is fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.[10]

Quantitative Data

The following table summarizes representative quantitative data for the supramolecular interactions of this compound derivatives. It is important to note that specific values are highly dependent on the molecular structure, solvent, and temperature.

Derivative/SystemTechniqueParameterValueReference
N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamineRadioligand Binding AssayKᵢ (5-HT₇ Receptor)8 nM[3]
N²-(2-(1H-indol-3-yl)ethyl)-N⁴-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamineRadioligand Binding AssayKᵢ (5-HT₇ Receptor)18 nM[3]
6,N²-Diaryl-1,3,5-triazine-2,4-diaminesCell-based AssayIC₅₀ (MDA-MB-231 cells)6.25 µM - 8.18 µM[12]
2-imino-2H-chromen-3-yl-1,3,5-triazine derivativesCell-based AssayIC₅₀ (various cancer cell lines)1.51–2.60 μM[13]

Visualization of Supramolecular Architectures

Graphviz (DOT language) can be used to create schematic diagrams of the fundamental hydrogen bonding motifs and more complex assembly pathways.

Hydrogen Bonding Motifs

G cluster_tape Linear Tape Formation T1 N H-N C N-H C N T2 N H-N C N-H C N T1:N1->T2:H T1:H->T2:N1 T3 N H-N C N-H C N T2:N1->T3:H T2:H->T3:N1

Caption: Linear tape formation via N-H---N hydrogen bonds.

G cluster_rosette Rosette Motif T1 N H-N C N-H C N T2 N H-N C N-H C N T1:N1->T2:H T3 N H-N C N-H C N T1:H->T3:N1 T2:H->T1:N1 T2:N1->T3:H T3:N1->T1:H T3:H->T2:N1

Caption: Rosette motif formed by cyclic hydrogen bonds.

Experimental Workflow

G cluster_workflow Characterization Workflow A Synthesis & Purification B NMR Spectroscopy (Structure, Dynamics) A->B C X-ray Crystallography (Solid-State Structure) A->C D Isothermal Titration Calorimetry (Thermodynamics) A->D E Data Analysis & Modeling B->E C->E D->E

Caption: Workflow for supramolecular characterization.

Applications and Future Perspectives

The well-defined and tunable nature of supramolecular assemblies based on this compound building blocks makes them highly attractive for a range of applications. In drug delivery, these systems can be designed to encapsulate and release therapeutic agents in a controlled manner. The modularity of the building blocks allows for the incorporation of targeting ligands and other functionalities to enhance efficacy and reduce side effects. In materials science, these assemblies are being explored for the development of gels, liquid crystals, and other soft materials with tailored properties.

Future research in this area will likely focus on the development of more complex, multi-component systems with emergent properties. The integration of stimuli-responsive units will enable the creation of "smart" materials that can adapt to their environment. Furthermore, a deeper understanding of the kinetic pathways of self-assembly will provide greater control over the formation of desired supramolecular architectures. The continued development of advanced characterization techniques and computational modeling will be crucial in advancing our understanding and unlocking the full potential of these versatile building blocks.

References

In silico screening of 1,3,5-triazine-2,4-diamine libraries for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Screening of 1,3,5-Triazine-2,4-Diamine Libraries for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (B166579) core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Specifically, the this compound substructure offers a versatile platform for designing targeted therapies, as substituents can be readily modified at two or more positions to tune pharmacological profiles.[3] This guide provides a comprehensive overview of the computational, or in silico, methodologies used to screen large libraries of these compounds, accelerating the identification of promising drug candidates.

The Virtual Screening Workflow: A Strategic Approach

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme.[4] This process significantly reduces the time and cost associated with drug discovery by prioritizing compounds for synthesis and experimental testing. A typical workflow for screening this compound libraries is a multi-step, hierarchical process designed to funnel a large number of initial compounds down to a manageable number of high-probability hits.[4][5]

G cluster_0 Library Preparation cluster_1 Target Preparation cluster_2 Computational Screening Cascade cluster_3 Experimental Validation Lib Compound Library (1,3,5-Triazine-2,4-diamines) PreFilter Physicochemical Filtering (e.g., Lipinski's Rule of 5) Lib->PreFilter Dock Molecular Docking PreFilter->Dock Target Select Target Protein (e.g., Kinase, DHFR) Prep Prepare Protein Structure (PDB, Add Hydrogens, etc.) Target->Prep Prep->Dock Score Scoring & Ranking Dock->Score Pharm Pharmacophore Screening Score->Pharm QSAR 3D-QSAR Modeling Pharm->QSAR ADMET ADMET Prediction QSAR->ADMET Hit Hit Compound Selection ADMET->Hit Synthesis Synthesis Hit->Synthesis Assay Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Synthesis->Assay Lead Lead Compound Assay->Lead

A generalized workflow for the in silico screening of compound libraries.

Experimental Protocols

Detailed methodologies are crucial for reproducible in silico research. The following protocols outline the key steps in the virtual screening workflow.

Library and Target Preparation
  • Compound Library Preparation : A library of this compound derivatives is assembled.[6][7] Each molecule's 3D structure is generated and energy-minimized using force fields like MMFF94x. Tautomeric and ionization states at a physiological pH (e.g., 7.4 ± 0.5) are generated to ensure accurate representation.[8] Physicochemical properties are calculated to filter out compounds with undesirable characteristics (e.g., failing Lipinski's Rule of 5).[9]

  • Target Protein Preparation : The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands not essential for binding are typically removed. Hydrogen atoms are added, and the protein structure is energy-minimized to relieve any steric clashes. The binding site is defined based on the location of a co-crystallized ligand or through pocket detection algorithms.

Molecular Docking
  • Objective : To predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10]

  • Methodology : A docking program (e.g., AutoDock, GOLD, FlexX) is used to systematically sample conformations of each triazine derivative within the defined binding site of the target protein.[9][10]

    • A scoring function is used to estimate the binding affinity (e.g., kcal/mol) for each generated pose.

    • The poses are ranked, and the top-scoring compounds are selected for further analysis.[8]

    • Analysis of binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues (e.g., Gly313, Arg283, Tyr224 for h-DAAO inhibitors) provides insight into the determinants of binding affinity.[11]

Pharmacophore Modeling
  • Objective : To identify the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to the target.

  • Methodology : A pharmacophore model can be generated based on a set of known active ligands or from the ligand-receptor complex obtained via docking.

    • Chemical features of high-affinity binders are identified and mapped in 3D space.

    • The resulting pharmacophore model is used as a 3D query to rapidly screen the compound library, filtering for molecules that match the required feature arrangement.[12]

3D Quantitative Structure-Activity Relationship (3D-QSAR)
  • Objective : To correlate the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields.[11][13]

  • Methodology :

    • A dataset of triazine derivatives with experimentally determined biological activity (e.g., IC₅₀ values) is collected.[11]

    • The molecules are aligned based on a common scaffold.[13]

    • Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are performed to generate statistical models (q², r²) that relate molecular fields to activity.[11]

    • Contour maps are generated to visualize regions where modifications to the molecular structure would likely increase or decrease biological activity.[11] These models can then be used to predict the activity of new, unsynthesized compounds.

ADMET Prediction
  • Objective : To computationally evaluate the pharmacokinetic and toxicological properties of compounds, including their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

  • Methodology : Software tools (e.g., SwissADME, FAF-Drugs2) are used to calculate various molecular descriptors.[13][14]

    • Absorption : Prediction of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.[15]

    • Distribution : Calculation of parameters like plasma protein binding.

    • Metabolism : Identification of potential interactions with cytochrome P450 enzymes.

    • Excretion : Estimation of properties like aqueous solubility.

    • Toxicity : Prediction of potential for mutagenicity (AMES test) or carcinogenicity.[15] Compounds with poor predicted ADMET profiles are deprioritized, even if they show high predicted binding affinity.

Key Biological Targets and Signaling Pathways

The this compound scaffold has been successfully used to develop inhibitors for a variety of therapeutically relevant targets, particularly protein kinases, which are central regulators of cell signaling.[3] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.[10]

PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) are key enzymes in a signaling pathway that controls cell growth, proliferation, and survival.[16] This pathway is frequently hyperactivated in cancer, making its components prime targets for drug development. Several 1,3,5-triazine derivatives have been identified as potent dual PI3K/mTOR inhibitors.[16]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Triazine This compound Inhibitor Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits

Inhibition of the PI3K/mTOR pathway by this compound derivatives.

Other important targets for this scaffold include:

  • Dihydrofolate Reductase (DHFR) : An enzyme crucial for nucleotide synthesis, targeted by anticancer and antimalarial drugs.[9]

  • Epidermal Growth Factor Receptor (EGFR) : A tyrosine kinase often implicated in lung and breast cancers.[12]

  • Human d-amino acid oxidase (h-DAAO) : A therapeutic target for treating schizophrenia.[11]

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives from various studies.

Table 1: Antiproliferative Activity of Triazine Derivatives
Compound IDCell LineCancer TypeActivity (IC₅₀ / GI₅₀)Reference
4b MCF-7BreastIC₅₀ = 3.29 µM[17]
4b HCT-116ColonIC₅₀ = 3.64 µM[17]
4c MCF-7BreastIC₅₀ = 3.98 µM[17]
5g NCI-60 PanelVariousGI₅₀ (mean) = 1.95 µM[18]
Compound 102 MDA-MB-231Triple-Negative BreastIC₅₀ = 1 nM[19]
4f MDA-MB-231Triple-Negative BreastIC₅₀ = 6.25 µM[20]
13c MCF-7BreastIC₅₀ = 8.04 µM
13c A549LungIC₅₀ = 12.24 µM[12]
Compound 11 DAN-GPancreaticIC₅₀ = 2.14 µM[21]
Compound 11 A-427LungIC₅₀ = 1.51 µM[16][21]
Table 2: Enzyme Inhibitory Activity of Triazine Derivatives
Compound IDTarget EnzymeActivity (IC₅₀)Reference
Compound 3 PI3K3.41 nM[16]
Compound 3 mTOR8.45 nM[16]
Compound 6 PI3Kγ6.90 µM
Compound 12 DHFR0.0061 µM[16]
Compound 13 DHFR0.0026 µM[16]
Table 3: Predicted ADMET Properties for Representative Compounds
PropertyCompound 6Compound 7Prediction
Molecular Weight ( g/mol ) < 500< 500Good oral bioavailability likely
LogP (Lipophilicity) < 5< 5Good permeability likely
Hydrogen Bond Donors < 5< 5Good permeability likely
Hydrogen Bond Acceptors < 10< 10Good permeability likely
Human Intestinal Absorption HighHighWell absorbed from the gut
AMES Toxicity NegativeNegativeLikely non-mutagenic
Carcinogenicity NegativeNegativeLikely non-carcinogenic
Data derived from qualitative statements in cited literature.[15]

Conclusion

The in silico screening of this compound libraries represents a powerful and efficient strategy for modern drug discovery. By integrating a cascade of computational techniques—from library filtering and molecular docking to QSAR and ADMET prediction—researchers can rapidly identify high-quality hit compounds for a diverse range of therapeutic targets. This approach not only accelerates the discovery timeline but also allows for the rational design of molecules with improved potency, selectivity, and drug-like properties. As computational power and algorithmic accuracy continue to advance, the role of in silico screening in developing the next generation of triazine-based therapeutics will only become more prominent.

References

Methodological & Application

Application Notes: Microwave-Assisted Synthesis of 6-Substituted-1,3,5-triazine-2,4-diamines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-substituted-1,3,5-triazine-2,4-diamines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development.[1] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] These compounds have shown potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1] The 1,3,5-triazine (B166579) ring has been a cornerstone in the development of various therapeutic agents, from early alkylating agents to modern enzyme inhibitors.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique for the synthesis of these triazine derivatives.[4][5] Compared to conventional heating methods, microwave irradiation offers several advantages, including dramatically reduced reaction times (from hours to minutes), increased product yields, and often cleaner reaction profiles with fewer byproducts.[4][6] This green chemistry approach is also more energy-efficient and can sometimes be performed under solvent-free conditions.[4][5][6]

Applications in Drug Discovery

The 6-substituted-1,3,5-triazine-2,4-diamine scaffold is a versatile platform for developing targeted therapies. By modifying the substituents at the N2 and 6 positions, researchers can fine-tune the pharmacological properties of the compounds.[1] A notable application is in the development of anticancer agents.[3][7] For instance, libraries of 6,N2-diaryl-1,3,5-triazine-2,4-diamines have been synthesized and screened for their antiproliferative activity against various cancer cell lines, with some compounds showing high potency and selectivity, particularly against triple-negative breast cancer cells.[7][8] These compounds can target various components of cellular signaling pathways involved in cancer progression.

Experimental Protocols

Herein, we provide detailed protocols for the microwave-assisted synthesis of 6-substituted-1,3,5-triazine-2,4-diamines based on methods reported in the literature.

Protocol 1: One-Pot Synthesis of 6,N²-Diaryl-1,3,5-triazine-2,4-diamines

This protocol is adapted from a one-pot, microwave-assisted method for generating libraries of 6,N²-diaryl-1,3,5-triazine-2,4-diamines.[3][8]

  • Materials:

    • Cyanoguanidine

    • Substituted aromatic aldehyde

    • Substituted arylamine

    • Hydrochloric acid

    • Appropriate solvent (e.g., dioxane)

    • Base (e.g., sodium hydroxide)

    • Microwave synthesizer

  • Procedure:

    • In a suitable microwave reaction vessel, combine cyanoguanidine, the aromatic aldehyde, and the arylamine in the chosen solvent.

    • Add hydrochloric acid to the mixture.

    • Seal the vessel and place it in the microwave synthesizer.

    • Irradiate the mixture under controlled temperature and time (e.g., 120-150 °C for 15-30 minutes).

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Treat the reaction mixture with a base to promote rearrangement and aromatization of the dihydrotriazine ring.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Solvent-Free Synthesis of 6-Substituted-1,3,5-triazine-2,4-diamines

This protocol describes a solvent-free approach, which is an environmentally friendly alternative.[6]

  • Materials:

  • Procedure:

    • In a microwave-safe vessel, thoroughly mix the reactants (e.g., cyanoguanidine and a nitrile).

    • Place the open vessel into the microwave synthesizer.

    • Irradiate the mixture at a specific temperature (e.g., 80 °C) for a short duration (e.g., 10-20 minutes).[6]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool.

    • The product can be purified by appropriate methods such as recrystallization from a suitable solvent.

Data Presentation

The following tables summarize representative quantitative data for the microwave-assisted synthesis of 6-substituted-1,3,5-triazine-2,4-diamines.

Table 1: Synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine

MethodTemperature (°C)TimeYield (%)Reference
Microwave8014 min93[6]
Conventional10014 h81[6]

Table 2: Examples of Microwave-Assisted Synthesis of 6-Substituted-1,3,5-triazine-2,4-diamines

Substituent (R)ReactantsConditionsTime (min)Yield (%)Reference
4-Chlorophenyl2-aminopyridine, cyanamide, 4-chlorobenzaldehyde120 °C, neat1570[9]
PhenylBenzonitrile, guanidine (B92328) derivative100 W, ethanol1578-84[10]
Various ArylArylnitriles, dicyandiamide[bmim][PF6], microwaveshortgood[11]
N,N-Dimethyl-6-phenylBenzoyl benzotriazolide, metformin100 °C, DMF, TEA3 h92[12]

Visualizations

Diagram 1: General Workflow for Microwave-Assisted Synthesis

G cluster_start Starting Materials cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_product Final Product Reactants Reactants (e.g., Cyanoguanidine, Aldehyde, Amine) Microwave Microwave Irradiation (Controlled Temperature & Time) Reactants->Microwave Solvent Solvent (or Solvent-Free) Solvent->Microwave Cooling Cooling Microwave->Cooling Purification Purification (Recrystallization or Chromatography) Cooling->Purification Product 6-Substituted-1,3,5-triazine-2,4-diamine Purification->Product

Caption: Workflow for the microwave-assisted synthesis of 6-substituted-1,3,5-triazine-2,4-diamines.

Diagram 2: Potential Signaling Pathway Inhibition by Triazine Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine Triazine Derivative Triazine->PI3K Inhibition Triazine->mTOR Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 6-substituted-1,3,5-triazine-2,4-diamine derivatives.

References

Green Chemistry in Action: Synthesizing 1,3,5-Triazine-2,4-Diamines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of green chemistry approaches for the synthesis of 1,3,5-triazine-2,4-diamines, a critical scaffold in medicinal chemistry. By employing methodologies such as microwave-assisted and ultrasound-assisted synthesis, as well as solvent-free reaction conditions, researchers can significantly reduce the environmental impact of their work while often improving reaction efficiency. These "greener" methods offer substantial advantages over traditional synthetic routes, including shorter reaction times, higher yields, and reduced use of hazardous solvents.[1][2][3][4]

Comparative Analysis of Green Synthetic Methods

The following table summarizes quantitative data from various studies, offering a clear comparison of different green chemistry approaches for the synthesis of 1,3,5-triazine-2,4-diamines and related derivatives.

CompoundSynthetic MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
6-Phenyl-1,3,5-triazine-2,4-diamineMicrowave-assisted, Solvent-freeNone8014 min93[5]
6-Phenyl-1,3,5-triazine-2,4-diamineConventional HeatingNone10014 h81[5]
6-Aryl-N2-(pyridin-2-yl)-1,3,5-triazine-2,4-diaminesMicrowave-assisted, NeatPyridine12015 min70[6]
N2-(2-chlorophenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamineMicrowave-assistedNa2CO3, TBAB, DMF1502.5 minHigh (not specified)[1]
N2-(2-chlorophenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamineUltrasound-assistedAqueous mediaRoom Temp30-35 min84[1]
4,6-Disubstituted-1,3,5-triazine hydrazone derivativesUltrasound-assistedAcetic acid, Ethanol4030-60 minup to 96[1]
Various 6-substituted-2,4-diamino-1,3,5-triazinesMicrowave-assisted1-Pentanol or DMSO (minimal)175-20510-15 min52-96[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine[5]

Materials:

Procedure:

  • In a microwave-transparent vessel, mix benzonitrile and dicyandiamide in a 1:1 molar ratio.

  • Place the vessel in the microwave synthesizer.

  • Irradiate the mixture at 80°C for 14 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product is then purified by washing with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Dry the purified product under vacuum to obtain 6-phenyl-1,3,5-triazine-2,4-diamine.

Protocol 2: Ultrasound-Assisted Synthesis of N-substituted 1,3,5-Triazine-2,4-diamines in Aqueous Media[1]

Materials:

  • 4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

  • Appropriate primary or secondary amine

  • Water

  • Ultrasonic bath/processor

Procedure:

  • Suspend 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine in water in a reaction flask.

  • Add a stoichiometric equivalent of the desired amine to the suspension.

  • Place the reaction flask in an ultrasonic bath operating at room temperature.

  • Irradiate the mixture with ultrasound for 30-35 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, collect the precipitated product by filtration.

  • Wash the product with water and dry to yield the desired N-substituted 1,3,5-triazine-2,4-diamine.

Visualizing Green Synthesis Workflows

The following diagrams illustrate the general workflow of green synthesis for 1,3,5-triazine-2,4-diamines and the key principles of green chemistry applied in these processes.

Green_Synthesis_Workflow Start Starting Materials (e.g., Nitrile, Dicyandiamide) Reaction Green Reaction Condition (Microwave or Ultrasound) Start->Reaction Energy Input Workup Simplified Work-up (e.g., Filtration, Washing) Reaction->Workup Crude Product Product Pure this compound Workup->Product Purification

Caption: General workflow for the green synthesis of 1,3,5-triazine-2,4-diamines.

Green_Chemistry_Principles cluster_synthesis Green Synthesis of 1,3,5-Triazine-2,4-diamines cluster_principles Applied Green Chemistry Principles Microwave Microwave-Assisted Synthesis Energy Energy Efficiency Microwave->Energy Time Reduced Reaction Time Microwave->Time Yield Higher Yields Microwave->Yield Ultrasound Ultrasound-Assisted Synthesis Ultrasound->Energy Ultrasound->Time Solvents Safer Solvents / Solventless Ultrasound->Solvents SolventFree Solvent-Free Conditions SolventFree->Solvents

Caption: Key green chemistry principles applied in the synthesis of 1,3,5-triazine-2,4-diamines.

References

Application Notes & Protocols: One-Pot Synthesis of N²,⁶-Diaryl-1,3,5-Triazine-2,4-Diamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N²,⁶-Diaryl-1,3,5-triazine-2,4-diamines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The 1,3,5-triazine (B166579) scaffold is a key component in several FDA-approved drugs and clinical candidates for the treatment of cancer.[1][2] These compounds have demonstrated a wide range of biological activities, including potent and selective antiproliferative effects against various cancer cell lines, particularly triple-negative breast cancer.[3][4][5] The one-pot synthesis of this scaffold offers an efficient and operationally simple route to generate diverse libraries of compounds for drug discovery and development.[1][2][6]

This document provides detailed protocols for the one-pot synthesis of N²,⁶-diaryl-1,3,5-triazine-2,4-diamines, along with their applications in cancer research, supported by quantitative data from key studies.

Synthetic Approach: Three-Component One-Pot Synthesis

A prevalent and efficient method for the synthesis of N²,⁶-diaryl-1,3,5-triazine-2,4-diamines is a one-pot, three-component reaction involving an aromatic aldehyde, an arylamine, and cyanoguanidine.[2][3][6] The reaction typically proceeds in two steps within the same pot: an initial acid-catalyzed condensation to form a 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine intermediate, followed by a base-promoted Dimroth rearrangement and subsequent dehydrogenative aromatization to yield the final product.[2][6][7] Microwave irradiation is often employed to accelerate the reaction.[2][3][6]

Experimental Workflow

G cluster_reactants Reactants cluster_synthesis One-Pot Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Rearrangement & Aromatization cluster_workup Work-up & Purification cluster_product Final Product A Aromatic Aldehyde S1 Mix Reactants in Solvent (e.g., 2-Propanol) A->S1 B Arylamine B->S1 C Cyanoguanidine C->S1 S2 Add Acid Catalyst (HCl) Microwave Irradiation S1->S2 S3 Add Base (e.g., NaOH) Microwave Irradiation S2->S3 W1 Cool Reaction Mixture S3->W1 W2 Precipitation & Filtration W1->W2 W3 Washing & Drying W2->W3 P Purification (e.g., Crystallization) W3->P FP N²,⁶-Diaryl-1,3,5-Triazine-2,4-Diamine P->FP

Caption: Experimental workflow for the one-pot synthesis of N²,⁶-diaryl-1,3,5-triazine-2,4-diamines.

Detailed Experimental Protocol

This protocol is a generalized procedure based on a microwave-assisted, one-pot synthesis.[2][6]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Arylamine (1.0 mmol)

  • Cyanoguanidine (1.0 mmol)

  • 2-Propanol (3 mL)

  • Concentrated Hydrochloric Acid (0.1 mL)

  • 1 M Sodium Hydroxide (B78521) solution

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave process vial, combine the aromatic aldehyde (1.0 mmol), arylamine (1.0 mmol), cyanoguanidine (1.0 mmol), and 2-propanol (3 mL).

  • Acid-Catalyzed Condensation: Add concentrated hydrochloric acid (0.1 mL) to the mixture. Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 20 minutes).

  • Base-Promoted Rearrangement and Aromatization: After the initial irradiation, cool the vial to room temperature. Carefully open the vial and add 1 M sodium hydroxide solution until the mixture is basic (pH > 10). Reseal the vial and irradiate again under similar microwave conditions (e.g., 120 °C for 20 minutes).

  • Work-up: After the second irradiation, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold 2-propanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of representative N²,⁶-diaryl-1,3,5-triazine-2,4-diamines.

EntryAryl Group (from Aldehyde)Aryl Group (from Amine)Yield (%)Reference
1Phenyl4-Methoxyphenyl78[6]
24-Chlorophenyl4-Tolyl82[6]
33,4,5-Trimethoxyphenyl4-(Trifluoromethoxy)phenyl75[3]
44-Fluorophenyl3-Chlorophenyl71[6]

Applications in Drug Development: Anticancer Activity

N²,⁶-diaryl-1,3,5-triazine-2,4-diamines have shown significant potential as anticancer agents.[3][8] A number of derivatives have demonstrated high potency and selectivity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.[5]

Antiproliferative Activity Data

The following table presents the in vitro antiproliferative activity (GI₅₀ values) of selected compounds against different breast cancer cell lines.

CompoundAryl Group (Position 6)Aryl Group (Position N²)MDA-MB-231 (TNBC) GI₅₀ (nM)SKBR-3 GI₅₀ (nM)MCF-7 GI₅₀ (nM)MCF-10A (Non-cancerous) GI₅₀ (µM)Reference
1 3,4,5-Trimethoxyphenyl4-(Trifluoromethoxy)phenyl1.0>20,0001,500>20[5]
2 3,4,5-Trimethoxyphenyl4-Fluorophenyl10>20,0002,500>20[5]
3 Phenyl4-Chlorophenyl1,20015,00011,000>20[2]

GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth.

The data indicates that certain structural features, such as the 3,4,5-trimethoxyphenyl group at position 6, can significantly enhance the antiproliferative activity and selectivity against triple-negative breast cancer cells.[3][5] Importantly, these potent compounds often show minimal toxicity towards non-cancerous cell lines, highlighting their therapeutic potential.[2][5]

Logical Relationship of Structure to Activity

The development of potent N²,⁶-diaryl-1,3,5-triazine-2,4-diamine anticancer agents often follows a rational design and optimization process.

G cluster_design Drug Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization cluster_outcome Outcome A Scaffold Identification (1,3,5-Triazine) B One-Pot Synthesis of Compound Library A->B C Antiproliferative Screening (Cancer Cell Lines) B->C D Selectivity Testing (Non-cancerous Cells) C->D E Structure-Activity Relationship (SAR) Analysis D->E F 3D-QSAR Modeling E->F G Design of New Analogs F->G G->B Iterative Synthesis H Potent & Selective Anticancer Agents G->H

Caption: Logical workflow for the development of N²,⁶-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents.

The one-pot synthesis of N²,⁶-diaryl-1,3,5-triazine-2,4-diamines provides a robust and efficient platform for the generation of chemically diverse libraries. These compounds have demonstrated significant promise as selective anticancer agents, particularly against aggressive forms of breast cancer. The detailed protocols and compiled data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration and optimization of this important class of molecules for therapeutic applications.

References

Application Notes and Protocols: Nucleophilic Substitution on a 1,3,5-Triazine-2,4-Diamine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic substitution on a 1,3,5-triazine-2,4-diamine core, a key reaction in the synthesis of diverse molecular entities with significant potential in drug discovery and development. The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties.

Introduction

The 1,3,5-triazine ring system is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of three electron-withdrawing nitrogen atoms, which reduce the electron density of the ring carbons.[1] This reactivity allows for the sequential and controlled introduction of various nucleophiles, making it a versatile platform for generating compound libraries for high-throughput screening.

The general strategy for synthesizing substituted 2,4-diamino-1,3,5-triazines often starts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms can be selectively replaced by controlling the reaction temperature. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures (70–100 °C).[2] This stepwise reactivity enables the synthesis of mono-, di-, and tri-substituted triazines with diverse functionalities.[2]

Experimental Protocols

This section details the methodologies for the synthesis of 2,4-diamino-6-substituted-1,3,5-triazines, a common scaffold in drug discovery. The protocol is divided into two main stages: the synthesis of a dichlorotriazine intermediate and the subsequent nucleophilic substitution to introduce the desired functionalities.

Synthesis of 4,6-dichloro-N-substituted-1,3,5-triazin-2-amine

This initial step involves the mono-substitution of cyanuric chloride with a primary or secondary amine.

Materials:

  • Cyanuric chloride (1 equivalent)

  • Desired amine (1 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • Dissolve cyanuric chloride (1 equivalent) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the desired amine (1 equivalent) and DIPEA or K₂CO₃ (1 equivalent) in the same solvent.[1][2]

  • Add the amine/base solution dropwise to the stirring cyanuric chloride solution at 0 °C over 15-20 minutes.[1]

  • Allow the reaction to stir at 0 °C for 4 hours.[3] Maintaining the temperature at 0 °C is crucial to prevent double substitution.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto crushed ice.[3]

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the mono-substituted dichlorotriazine product.[3]

Synthesis of N²,N⁴-disubstituted-6-chloro-1,3,5-triazine-2,4-diamine

This step involves the second nucleophilic substitution to introduce another amino group.

Materials:

  • 4,6-dichloro-N-substituted-1,3,5-triazin-2-amine (1 equivalent)

  • Second desired amine (1.1 to 2 equivalents)

  • DIPEA or K₂CO₃ (equivalent to the amine)

  • Anhydrous THF or Ethyl Acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the mono-substituted dichlorotriazine (1 equivalent) in a suitable solvent like THF or Ethyl Acetate.[1]

  • Add the second desired amine (1.1 to 2 equivalents) followed by the base (equivalent to the nucleophile).[1]

  • Stir the reaction mixture at room temperature for 24 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N²,N⁴-disubstituted-6-chloro-1,3,5-triazine-2,4-diamine.

Synthesis of N²,N⁴,N⁶-trisubstituted-1,3,5-triazine-2,4,6-triamine

The final substitution requires elevated temperatures to replace the last chlorine atom.

Materials:

  • N²,N⁴-disubstituted-6-chloro-1,3,5-triazine-2,4-diamine (1 equivalent)

  • Third desired nucleophile (amine, thiol, or alcohol) (excess)

  • Base (e.g., DIPEA) if required

  • High-boiling point solvent (e.g., Dioxane or DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the di-substituted chlorotriazine (1 equivalent) in a high-boiling point solvent.

  • Add an excess of the third nucleophile and a suitable base if necessary.

  • Heat the reaction mixture to reflux (typically 70-100 °C) and stir for 12-24 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the final tri-substituted triazine product.

Data Presentation

The following tables summarize representative quantitative data from the synthesis and biological evaluation of 1,3,5-triazine derivatives.

Table 1: Reaction Yields for the Synthesis of 6-Aryl-2,4-diamino-1,3,5-triazines

CompoundR-group on Aryl MoietyYield (%)Reference
5aPhenyl65[4]
5b4-Chlorophenyl86[4]
5c4-Methoxyphenyl55[4]
5d4-Nitrophenyl32[4]
5k2-Thienyl16[4]

Table 2: In Vitro Anticancer Activity of Imamine-1,3,5-triazine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
4f MDA-MB-231 (Breast Cancer)6.25[5]
4k MDA-MB-231 (Breast Cancer)8.18[5]
Imatinib (Control) MDA-MB-231 (Breast Cancer)35.50[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sequential nucleophilic substitution on a triazine core.

G General Workflow for Triazine Synthesis cluster_0 Step 1: Mono-substitution cluster_1 Step 2: Di-substitution cluster_2 Step 3: Tri-substitution cluster_3 Purification & Analysis A Cyanuric Chloride C Mono-substituted Dichlorotriazine A->C S_NAr B First Nucleophile (Nu1-H) Base, 0 °C B->C E Di-substituted Monochlorotriazine C->E S_NAr D Second Nucleophile (Nu2-H) Base, Room Temp. D->E G Tri-substituted Triazine E->G S_NAr F Third Nucleophile (Nu3-H) Base, Heat F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS) H->I

Caption: Sequential nucleophilic substitution workflow for triazine synthesis.

Signaling Pathway Inhibition

Many 2,4-diamino-1,3,5-triazine derivatives are designed as protein kinase inhibitors. The diagram below represents a simplified signaling pathway that can be targeted by such inhibitors, leading to an anti-cancer effect.

G Targeted Inhibition of a Kinase Signaling Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 Therapeutic Intervention GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinaseA Protein Kinase A (e.g., PIM1) Rec->KinaseA activates KinaseB Downstream Kinase KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Prolif Cell Proliferation & Survival TF->Prolif promotes Inhibitor Triazine-based Kinase Inhibitor Inhibitor->KinaseA inhibits

Caption: Inhibition of a protein kinase signaling pathway by a triazine derivative.

References

Application Notes and Protocols for High-Throughput Screening of 1,3,5-Triazine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds.[1][2] Among its derivatives, 1,3,5-triazine-2,4-diamines have garnered significant attention due to their wide-ranging pharmacological properties, particularly in oncology.[3][4] This class of compounds has demonstrated potent inhibitory activity against various key targets in cancer progression, including protein kinases such as phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), as well as enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1).[3][5][6] The versatility of the 1,3,5-triazine-2,4-diamine core allows for the creation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[2]

These application notes provide a comprehensive overview of the use of this compound and its derivatives in HTS assays. We present a compilation of quantitative data from various studies, detailed protocols for relevant screening assays, and visual representations of key concepts and workflows to guide researchers in the effective screening and development of this promising class of compounds.

Data Presentation: In Vitro Activity of this compound Derivatives

The following table summarizes the in vitro biological activity of various this compound derivatives from high-throughput screening and other targeted studies.

Compound/Derivative ClassTarget/Cell LineAssay TypeActivity (IC50/GI50)Reference
6,N2-diaryl-1,3,5-triazine-2,4-diaminesMDA-MB231 (Breast Cancer)Antiproliferative1 nM (GI50)[7][8]
2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitrile derivativeMALME-3M (Melanoma)Antiproliferative3.3 x 10⁻⁸ M (GI50)[9]
1,3,5-Triazine Nitrogen Mustard AnalogsAcetylcholinesterase (AChE)Enzyme Inhibition0.051 µM[6][10]
1,3,5-Triazine Nitrogen Mustard Analogsβ-secretase (BACE1)Enzyme Inhibition9.00 µM[6][10]
1,3,5-Triazine or Pyrimidine derivatives containing dithiocarbamatePI3KαEnzyme Inhibition1.2 nM[11]
1,3,5-Triazine or Pyrimidine derivatives containing dithiocarbamateHCT-116 (Colon Cancer)Antiproliferative0.83 µM[11]
1,3,5-Triazine or Pyrimidine derivatives containing dithiocarbamateU87-MG (Glioblastoma)Antiproliferative1.25 µM[11]
Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivativesA549 (Lung Cancer)Antiproliferative0.20 µM[5]
Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivativesMCF-7 (Breast Cancer)Antiproliferative1.25 µM[5]
Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivativesHeLa (Cervical Cancer)Antiproliferative1.03 µM[5]
Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivativesmTOREnzyme Inhibition48 nM[5]
Coumarin-1,3,5-triazine derivativesAcetylcholinesterase (AChE)Enzyme Inhibition0.018 µM[12]
Morpholine-functionalized 1,3,5-triazine derivativeSW620 (Colorectal Cancer)Antiproliferative5.85 µM[13]
Imamine-1,3,5-triazine derivativesMDA-MB-231 (Breast Cancer)Antiproliferative6.25 µM[14]
Trisubstituted 1,3,5-triazine derivativePI3KγEnzyme Inhibition6.90 µM
N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amineHCT-116 (Colon Cancer)Antiproliferative0.50 µM[15]
1,3,5-triazine-based pyrazole (B372694) derivativesEGFR-tyrosine kinaseEnzyme Inhibition229.4 nM[16]
Chiral-1,3,5-triazine derivativeMCF-7 (Breast Cancer)Antiproliferative8.04 µM[17]
Chiral-1,3,5-triazine derivativeA549 (Lung Cancer)Antiproliferative12.24 µM[17]

Visualizations

Signaling Pathway Example: PI3K/mTOR Inhibition

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Triazine_Derivative This compound Derivative Triazine_Derivative->PI3K inhibits Triazine_Derivative->mTORC1 inhibits

Caption: PI3K/mTOR signaling pathway with points of inhibition by 1,3,5-triazine derivatives.

Experimental Workflow: High-Throughput Screening for Antiproliferative Compounds

HTS_Workflow plate_prep Plate Preparation Seed cancer cells in multi-well plates compound_addition Compound Addition Add this compound derivatives library plate_prep->compound_addition incubation Incubation Incubate for 48-72 hours compound_addition->incubation viability_assay Viability Assay Add viability reagent (e.g., MTT, CellTiter-Glo) incubation->viability_assay readout Signal Readout Measure absorbance or luminescence viability_assay->readout data_analysis Data Analysis Calculate % inhibition and identify hits readout->data_analysis hit_validation Hit Validation Dose-response curves (IC50 determination) data_analysis->hit_validation

Caption: General workflow for a high-throughput antiproliferative screening assay.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Concept Core This compound Core Scaffold R1 R1 Substitution Core->R1 modify R2 R2 Substitution Core->R2 modify R3 R3 Substitution Core->R3 modify Activity Biological Activity (e.g., IC50) R1->Activity R2->Activity R3->Activity

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) for 1,3,5-triazine derivatives.

Experimental Protocols

The following are detailed protocols for common HTS assays relevant to the screening of this compound derivatives. These protocols are intended as a guide and may require optimization for specific cell lines, targets, and compound libraries.

Antiproliferative Assay using MTT

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

a. Reagent Preparation:

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MTT Solution: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

b. Experimental Procedure (96-well plate format):

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of cell culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

c. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

  • For hit compounds, perform dose-response experiments to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Cell Viability Assay using CellTiter-Glo®

This luminescent assay quantifies ATP as an indicator of metabolically active, viable cells.

a. Reagent Preparation:

  • CellTiter-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

b. Experimental Procedure (384-well plate format):

  • Cell Seeding: Seed cells in a 384-well white-walled, clear-bottom plate at the desired density in 25 µL of cell culture medium and incubate overnight.

  • Compound Addition: Add the this compound derivatives (typically in DMSO) to the wells. Include positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (25 µL).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

c. Data Analysis:

  • The luminescent signal is directly proportional to the number of viable cells.

  • Normalize the data to the vehicle control and calculate the percentage of viability.

  • Determine IC50 values for active compounds from dose-response curves.

Kinase Inhibition Assay using ADP-Glo™

This is a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction.

a. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer suitable for the specific kinase being assayed (e.g., PI3K, mTOR).

  • Kinase, Substrate, and ATP: Prepare solutions of the kinase, its substrate, and ATP at the desired concentrations in the kinase buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's protocol.

b. Experimental Procedure (384-well plate format):

  • Compound Dispensing: Add the this compound derivatives in DMSO to the assay wells.

  • Kinase Addition: Add the kinase solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP solution.

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence with a plate reader.

c. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value from the dose-response curve.

Enzyme Inhibition Assay using HTRF® (Homogeneous Time-Resolved Fluorescence)

HTRF® assays are based on fluorescence resonance energy transfer (FRET) and are suitable for a variety of enzyme targets. The following is a general protocol for a kinase assay.

a. Reagent Preparation:

  • Enzymatic Buffer: Prepare the appropriate buffer for the kinase of interest.

  • Enzyme and Substrate: Dilute the kinase and its biotinylated substrate in the enzymatic buffer.

  • ATP Solution: Prepare a solution of ATP in the enzymatic buffer.

  • Detection Reagents: Dilute the Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665 in the detection buffer.

b. Experimental Procedure (384-well plate format):

  • Compound Addition: Dispense the this compound derivatives into the assay wells.

  • Enzyme Addition: Add the kinase solution and incubate for 15 minutes at room temperature.

  • Substrate Addition: Add the biotinylated substrate solution.

  • Reaction Initiation: Start the kinase reaction by adding the ATP solution. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and initiate detection by adding the detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

c. Data Analysis:

  • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.

  • The signal is proportional to the amount of phosphorylated substrate.

  • Determine the percentage of inhibition and calculate IC50 values from dose-response curves.

References

Application of 1,3,5-Triazine-2,4-Diamine Derivatives in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,3,5-triazine-2,4-diamine represent a versatile class of heterocyclic compounds with significant potential in drug discovery and development. This scaffold has been extensively explored for various therapeutic applications, particularly in oncology. These compounds have demonstrated a wide range of biological activities, including potent antitumor effects, by modulating key cellular processes such as proliferation, apoptosis, cell cycle progression, migration, and invasion. This document provides detailed application notes and protocols for utilizing this compound derivatives in common cell-based assays to evaluate their therapeutic potential.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the quantitative data on the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity of Imamine-1,3,5-triazine Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
4f MDA-MB-231 (Breast)6.25Imatinib35.50
4k MDA-MB-231 (Breast)8.18Imatinib35.50

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Growth Inhibitory Activity of 2,4-Diamino-1,3,5-triazine Derivatives

CompoundCell LineGI50 (M)TGI (M)
19 MALME-3M (Melanoma)3.3 x 10⁻⁸1.1 x 10⁻⁶

GI50: The concentration of a drug that causes 50% inhibition of cell growth. TGI: The concentration of a drug that causes total inhibition of cell growth.

Featured Application: Anticancer Activity in Breast Cancer Cell Lines

A notable application of this compound derivatives is their selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB-231). These compounds have been shown to induce apoptosis and inhibit cell migration and invasion, suggesting their potential as therapeutic agents for this aggressive cancer subtype.

Signaling Pathways and Experimental Workflows

The anticancer effects of this compound derivatives are often attributed to their interaction with specific signaling pathways that are crucial for cancer cell survival and proliferation.

PI3K/Akt/mTOR Signaling Pathway

One of the key pathways targeted by these derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Triazine This compound Derivative Triazine->PI3K Triazine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.

General Experimental Workflow for Anticancer Drug Screening

The evaluation of this compound derivatives as potential anticancer agents typically follows a standardized workflow, starting from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Metastasis Potential cluster_3 Target Validation Cytotoxicity Cytotoxicity/Antiproliferative Assay (e.g., MTT Assay) IC50 Determine IC50/GI50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Migration Cell Migration Assay (Wound Healing) IC50->Migration Invasion Cell Invasion Assay (Transwell Assay) IC50->Invasion WesternBlot Western Blot Analysis (e.g., PI3K/Akt/mTOR pathway) Apoptosis->WesternBlot CellCycle->WesternBlot

Caption: General experimental workflow for evaluating anticancer properties of triazine derivatives.

Experimental Protocols

Herein are detailed protocols for key cell-based assays to assess the anticancer properties of this compound derivatives.

Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, A498)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the triazine derivatives in complete culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the triazine derivatives at their predetermined IC50 concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with triazine derivatives as described for the apoptosis assay.

  • Harvest the cells and wash twice with ice-cold PBS.

  • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Materials:

  • Cells cultured to confluence in 6-well plates

  • Sterile 200 µL pipette tip

  • Serum-free or low-serum medium

  • Microscope with a camera

Protocol:

  • Grow a confluent monolayer of cells in 6-well plates.

  • Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free or low-serum medium containing the triazine derivative at a non-toxic concentration. Include a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each time point.

  • Calculate the percentage of wound closure to quantify cell migration.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane matrix

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Methanol or other fixative

  • Crystal violet stain

Protocol:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Rehydrate the Matrigel-coated inserts with serum-free medium.

  • Harvest and resuspend cells in serum-free medium containing the triazine derivative.

  • Seed the cells into the upper chamber of the Transwell inserts.

  • Add complete medium (containing FBS) to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.

Materials:

  • Treated and untreated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse treated and untreated cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Application Notes and Protocols for HPLC and Purification of 1,3,5-Triazine-2,4-Diamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis and purification of 1,3,5-triazine-2,4-diamine compounds using High-Performance Liquid Chromatography (HPLC) and various purification techniques. The methodologies outlined are applicable to a range of triazine derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the analysis of this compound compounds, offering high resolution and sensitivity. Reversed-phase chromatography is the most common approach.

General HPLC Methodologies

A variety of HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been developed for the separation of triazine derivatives. The choice of column, mobile phase, and detection method depends on the specific analytes and the sample matrix.

Table 1: Summary of HPLC and UPLC Methods for Triazine Analysis

MethodColumnMobile PhaseGradient/IsocraticFlow RateDetectionReference
Fast HPLCAccucore™ C18, 2.6 µm, 100 x 2.1 mmA: Water, B: AcetonitrileGradient0.5 mL/minUV at 280 nm[1]
UPLC-MS/MSAcquity™ UPLC HSS C18, 1.8 µm, 2.1 x 100 mmA: 5 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water, B: AcetonitrileGradient0.25 mL/minESI-MS/MS[2]
HPLC-DADC18Water-phosphate buffer (pH 6-7, 55:45)Isocratic1.5 mL/minDiode-Array at 220 nm[3]
HPLC-UVNova-Pak C-18, 4 µm, 150 x 3.9 mmAcetonitrile:Water (40:60, v/v) with NH4OH to pH 9.0Isocratic0.5 mL/minUV at 220 nm[4]
UHPLCPhenomenex XB-C18, 1.7 µm, 50 x 2.1 mmA: 0.01% HCOOH in water, B: 0.01% HCOOH in methanolGradient0.4 mL/minPDA and MS[5][6]
High Temp HPLCHypercarb™, 3 µm, 1 x 100 mmA: Water, B: AcetonitrileGradient500 µL/minPDA at 238 nm[7]
Experimental Protocol: Fast HPLC Analysis of Triazine Compounds

This protocol is based on the fast HPLC analysis of selected triazines using a core-shell column, which allows for high efficiency at lower backpressures.[1]

Materials:

  • HPLC system with UV detector

  • Accucore™ C18 column (2.6 µm, 100 x 2.1 mm) or equivalent

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade acetonitrile

  • Sample dissolved in a suitable solvent (e.g., acetonitrile/water mixture)

Procedure:

  • Prepare the Mobile Phase: Prepare the required volumes of Mobile Phase A and B. Degas the solvents before use.

  • Equilibrate the Column: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Set HPLC Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • UV Detection: 280 nm

    • Gradient Program:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 30
      2.5 90
      3.0 90
      3.1 30

      | 5.0 | 30 |

  • Inject the Sample: Inject the prepared sample solution.

  • Data Analysis: Integrate the peaks of interest to determine retention times and peak areas for quantification.

Table 2: Example Retention Times for Selected Triazines [1]

CompoundRetention Time (min)
Simazine0.78
Simetryn1.17
Atrazine1.27
Ametryn1.98

Purification Methods

The purification of this compound compounds is crucial to remove impurities from synthesis or extraction processes. Common methods include solid-phase extraction, recrystallization, and column chromatography.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for sample cleanup and concentration prior to HPLC analysis.[8] The choice of sorbent is critical for achieving good recovery.

Table 3: Comparison of SPE Sorbents for Triazine Purification

Sorbent TypeRetention MechanismAdvantagesReference
C18Hydrophobic interactionsGood recoveries for parent triazines[8][9]
Carbon-BasedHydrophobic and electronic interactionsExcellent recoveries for parent triazines and polar metabolites[8]
Polymeric (e.g., Oasis HLB)Hydrophilic-Lipophilic BalancedRetains a wide range of compounds with varying polarities[8]
Mixed-Mode Cation ExchangeReversed-phase and ion-exchangeEnhanced selectivity for weakly basic triazines[8]
Molecularly Imprinted Polymers (MIPs)Specific binding to target analyteSuperior selectivity for complex matrices[8][9]
Experimental Protocol: SPE using C18 Cartridges

This protocol is a general procedure for the extraction of triazine compounds from an aqueous matrix.[4][8]

Materials:

  • SPE manifold

  • C18 SPE cartridges (e.g., 500 mg)

  • Methanol (for conditioning and elution)

  • Milli-Q water or purified water

  • Elution solvent (e.g., chloroform (B151607) or ethyl acetate)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the C18 cartridge by passing 10 mL of methanol, followed by 5 mL of Milli-Q water. Do not let the cartridge run dry.

  • Sample Loading: Load the aqueous sample containing the triazine compounds onto the cartridge at a flow rate of approximately 3 mL/min.

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 3-5 minutes.

  • Elution: Elute the retained triazine compounds with 3 mL of a suitable organic solvent (e.g., chloroform).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of mobile phase or a suitable solvent for subsequent analysis.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.[10]

Experimental Protocol: General Recrystallization

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound at high temperatures but not at room temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Filter the hot solution to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.[10][11]

Experimental Protocol: General Column Chromatography

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel (for normal-phase) or C18-functionalized silica (for reversed-phase) in the chosen eluent.

  • Column Packing: Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system (isocratic or gradient) and collect fractions.

  • Fraction Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualized Workflows

The following diagrams illustrate the general workflows for the analysis and purification of this compound compounds.

cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis Synthesis Chemical Synthesis of This compound Derivative Crude Crude Product Mixture Synthesis->Crude PurificationMethod Purification Method (Recrystallization, Column Chromatography, or SPE) Crude->PurificationMethod PureCompound Purified Compound PurificationMethod->PureCompound HPLC HPLC/UPLC Analysis PureCompound->HPLC Data Data Acquisition & Analysis (Purity, Quantification) HPLC->Data

Caption: General workflow from synthesis to analysis.

start Start: Aqueous Sample Containing Triazines conditioning 1. Cartridge Conditioning (Methanol then Water) start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Remove Interferences) loading->washing drying 4. Cartridge Drying washing->drying elution 5. Elution (Organic Solvent) drying->elution concentration 6. Concentration (Evaporation) elution->concentration reconstitution 7. Reconstitution concentration->reconstitution analysis Analysis by HPLC reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow.

References

Application Notes and Protocols for Molecular Docking of 1,3,5-Triazine-2,4-Diamine Derivatives into Kinase Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-triazine (B166579) derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes such as growth, proliferation, and survival.[1][4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 1,3,5-triazine core, with its three modifiable positions, provides a versatile platform for designing selective and potent kinase inhibitors.[1]

Molecular docking is a powerful computational technique that plays a pivotal role in understanding the interactions between these triazine derivatives and their kinase targets at a molecular level.[5] It predicts the preferred binding orientation and affinity of a ligand within the active site of a protein, thereby guiding the rational design and optimization of new drug candidates.[5] These application notes provide a comprehensive guide and detailed protocols for performing molecular docking studies of 1,3,5-triazine-2,4-diamine derivatives into kinase active sites.

Key Signaling Pathways

1,3,5-triazine derivatives have been investigated as inhibitors of several key kinases involved in oncogenic signaling pathways. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and controls cell growth, proliferation, and survival.[6][7] Dual inhibitors targeting both PI3K and mTOR have been developed using the triazine scaffold.[6][7] Another critical pathway is the EGFR signaling cascade, which includes the RAS/RAF/MEK/ERK pathway and also influences cell proliferation and survival.[4]

Below is a diagram illustrating the EGFR and PI3K/Akt/mTOR signaling pathways and the points of inhibition by 1,3,5-triazine derivatives.

Signaling_Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Triazine_EGFR 1,3,5-Triazine Derivatives Triazine_EGFR->EGFR Triazine_PI3K_mTOR 1,3,5-Triazine Derivatives Triazine_PI3K_mTOR->PI3K Triazine_PI3K_mTOR->mTOR

Caption: EGFR and PI3K/Akt/mTOR signaling pathways targeted by 1,3,5-triazine derivatives.

Quantitative Data Summary

The following tables summarize the inhibitory activities and docking scores of various this compound derivatives against different kinases as reported in the literature.

Table 1: In Vitro Inhibitory Activity (IC50) of 1,3,5-Triazine Derivatives

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineReference
Compound 20 CDK10.021-[8]
Compound 4f -6.25MDA-MB-231[9]
Compound 4k -8.18MDA-MB-231[9]
Imatinib (control) -35.50MDA-MB-231[9]
Compound 4b -3.29MCF-7[3]
Compound 4b -3.64HCT-116[3]
Compounds 8e DHFR0.050A549[10]
Compounds 9a DHFR0.042A549[10]
Compounds 10e DHFR0.062A549[10]
Compounds 11e DHFR0.028A549[10]
Compound 5f EGFR0.395-[11]
Compound 5g EGFR0.287-[11]
Compound 5h EGFR0.229-[11]

Table 2: Molecular Docking Scores of 1,3,5-Triazine Derivatives

Compound IDTarget Kinase (PDB ID)Docking Score (kcal/mol)Docking SoftwareReference
Compound 2g EGFR-8.3-[12]
Erlotinib (control) EGFR-8.5-[12]
Compound 2d ALK-9.0-[12]
Erlotinib (control) ALK-7.9-[12]
Compound 2c PI3K-9.0-[12]
Compound 2c mTOR-9.5-[12]

Experimental Protocols

A generalized workflow for molecular docking of 1,3,5-triazine derivatives into a kinase active site is presented below. This protocol is a composite of best practices and can be adapted for various software packages like AutoDock, Glide, or GOLD.

Experimental_Workflow Start Start PDB 1. Protein Preparation (Download from PDB, remove water, add hydrogens) Start->PDB GridGen 3. Grid Generation (Define binding site) PDB->GridGen LigandPrep 2. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 4. Molecular Docking (Run simulation) LigandPrep->Docking GridGen->Docking Analysis 5. Analysis of Results (Visualize poses, analyze interactions, rank compounds) Docking->Analysis End End Analysis->End

References

Application Notes and Protocols for ADMET Profiling of 1,3,5-Triazine-2,4-Diamine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The N2,6-substituted 1,3,5-triazine-2,4-diamine core, in particular, offers a versatile platform for developing targeted therapies, with applications in oncology, inflammation, and central nervous system disorders.[3] Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for reducing late-stage attrition and improving the efficiency of the drug discovery process.[4][5] These in vitro assays provide essential data to guide lead optimization and de-risk candidate molecules.[6]

This document provides a comprehensive overview and detailed protocols for the ADMET profiling of this compound-based drug candidates. It includes methodologies for key in vitro assays, data presentation guidelines, and visualizations of experimental workflows.

Data Presentation: ADMET Properties of this compound Analogs

The following tables summarize hypothetical ADMET data for a series of this compound-based drug candidates (designated as TZD-001 to TZD-004). This data is for illustrative purposes to demonstrate effective data presentation.

Table 1: Physicochemical and Permeability Properties

Compound IDMolecular Weight ( g/mol )cLogPAqueous Solubility (µM)PAMPA Permeability (Papp, 10⁻⁶ cm/s)
TZD-001350.42.8758.2
TZD-002385.53.24212.5
TZD-003410.33.91515.1
TZD-004395.42.51105.6
Verapamil454.63.5>10020.1
Atenolol266.30.2>200<1.0

Table 2: Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
TZD-0016510.7
TZD-0024216.5
TZD-0032527.7
TZD-004>120<5.8
Verapamil1546.2
Diltiazem3023.1

Note: One study showed a 1,3,5-triazine derivative with high stability in human liver microsomes, with 72.6% of the compound remaining after 120 minutes of incubation.[7]

Table 3: Cytochrome P450 (CYP) Inhibition Profile

Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
TZD-001>5022.5>5015.88.9
TZD-00235.112.345.29.75.1
TZD-00315.85.620.14.22.3
TZD-004>50>50>5038.425.6
Ketoconazole0.10.51.20.80.05

Table 4: hERG Channel Inhibition

Compound IDhERG IC₅₀ (µM)
TZD-00128.5
TZD-00215.2
TZD-0038.9
TZD-004>30
Dofetilide0.069

Note: Generally, hERG IC50 values above 10 µM are considered to have a lower risk of causing QT prolongation.[8][9]

Experimental Protocols

Detailed methodologies for the key in vitro ADMET assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive intestinal absorption of drug candidates.[8]

PAMPA_Workflow prep_donor Prepare Donor Plate: Add test compounds and controls to buffer (e.g., PBS pH 7.4). coat_membrane Coat Donor Plate Membrane: Apply lipid solution (e.g., lecithin (B1663433) in dodecane) to the filter membrane and allow solvent to evaporate. prep_donor->coat_membrane prep_acceptor Prepare Acceptor Plate: Fill with buffer. assemble Assemble Sandwich: Place the donor plate onto the acceptor plate. prep_acceptor->assemble coat_membrane->assemble incubate Incubate: Room temperature with gentle shaking (e.g., 18 hours). assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound Concentration: Measure concentrations in both donor and acceptor wells using LC-MS/MS or UV-Vis. disassemble->quantify calculate Calculate Permeability (Papp) quantify->calculate

PAMPA Experimental Workflow.
  • Prepare Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the final working concentration (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare positive (high permeability) and negative (low permeability) control solutions.

  • Prepare Plates:

    • Add 300 µL of buffer to each well of a 96-well acceptor plate.

    • Coat the filter membrane of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate for approximately 10-15 minutes.

  • Assay Execution:

    • Add 200 µL of the test compound and control solutions to the wells of the coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 18 hours) with gentle agitation.

  • Quantification and Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq)) Where: Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.

Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[4][10][11]

Metabolic_Stability_Workflow prep_mix Prepare Incubation Mixture: Test compound, liver microsomes (human, rat, or mouse), and buffer. pre_incubate Pre-incubate: Warm mixture to 37°C. prep_mix->pre_incubate initiate_reaction Initiate Reaction: Add NADPH regenerating system. pre_incubate->initiate_reaction time_points Incubate at 37°C: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min). initiate_reaction->time_points quench Quench Reaction: Add ice-cold acetonitrile (B52724) with internal standard to each aliquot. time_points->quench centrifuge Centrifuge: Pellet precipitated proteins. quench->centrifuge analyze Analyze Supernatant: Quantify remaining parent compound using LC-MS/MS. centrifuge->analyze calculate Calculate Stability Parameters: Half-life (t½) and Intrinsic Clearance (CLint). analyze->calculate

Metabolic Stability Assay Workflow.
  • Prepare Reagents:

    • Thaw liver microsomes (e.g., human, rat, mouse) on ice.

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare the NADPH regenerating system.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the test compound (final concentration e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate (B84403) buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile containing an internal standard to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a drug candidate to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[12][13][14]

CYP_Inhibition_Workflow prep_incubation Prepare Incubation Mixtures: Human liver microsomes, buffer, and varying concentrations of the test compound (inhibitor). pre_incubate Pre-incubate: Warm mixtures to 37°C. prep_incubation->pre_incubate add_substrate Add CYP Isoform-Specific Substrate. pre_incubate->add_substrate initiate_reaction Initiate Reaction: Add NADPH. add_substrate->initiate_reaction incubate Incubate at 37°C. initiate_reaction->incubate quench Quench Reaction: Add ice-cold acetonitrile with internal standard. incubate->quench analyze Analyze Metabolite Formation: Quantify the specific metabolite using LC-MS/MS. quench->analyze calculate Calculate IC₅₀: Plot percent inhibition vs. compound concentration. analyze->calculate

CYP450 Inhibition Assay Workflow.
  • Prepare Reagents:

    • Prepare stock solutions of the test compound and positive control inhibitors at various concentrations.

    • Prepare stock solutions of CYP isoform-specific probe substrates.

  • Assay Procedure:

    • In a 96-well plate, add human liver microsomes, phosphate buffer, and the test compound at a range of concentrations.

    • Pre-incubate the plate at 37°C.

    • Add the CYP-specific probe substrate to each well.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

    • Stop the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) by fitting the data to a four-parameter logistic equation.

hERG Safety Assay

This assay is critical for assessing the risk of drug-induced cardiac arrhythmia (Torsades de Pointes) by measuring the inhibition of the hERG potassium channel.[15]

hERG_Workflow cell_prep Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. system_setup System Setup: Prepare automated patch-clamp system (e.g., QPatch) with intra- and extracellular solutions. cell_prep->system_setup cell_trapping Cell Trapping: Cells are captured on the patch plate. system_setup->cell_trapping seal_formation Gigaseal Formation: Establish a high-resistance seal between the cell and the plate. cell_trapping->seal_formation whole_cell Whole-Cell Configuration: Rupture the cell membrane to gain electrical access to the cell interior. seal_formation->whole_cell baseline_current Record Baseline Current: Apply voltage protocol to measure baseline hERG tail current. whole_cell->baseline_current compound_application Compound Application: Apply increasing concentrations of the test compound. baseline_current->compound_application record_inhibition Record Inhibited Current: Measure hERG current at each concentration. compound_application->record_inhibition calculate_ic50 Calculate IC₅₀: Determine the concentration that causes 50% inhibition. record_inhibition->calculate_ic50

hERG Automated Patch Clamp Workflow.
  • Cell Culture:

    • Culture a cell line stably expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.

    • Harvest and prepare a single-cell suspension for the assay.

  • Assay Execution on an Automated System (e.g., QPatch or SyncroPatch):

    • Prime the system with the appropriate intracellular and extracellular solutions.

    • Load the cell suspension and the test compound plate.

    • The system automatically performs cell trapping, gigaseal formation, and establishment of the whole-cell configuration.

  • Electrophysiological Recording:

    • Record baseline hERG currents using a specific voltage-clamp protocol. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.[15]

    • Sequentially perfuse the cells with increasing concentrations of the test compound.

    • Record the hERG current at each concentration until a steady-state effect is observed.

    • A positive control (a known hERG blocker like E-4031 or dofetilide) is used to confirm assay sensitivity.[15]

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Generate a concentration-response curve and calculate the IC₅₀ value.

Conclusion

The this compound scaffold remains a valuable starting point for the design of novel therapeutics. A systematic and early assessment of the ADMET properties of drug candidates based on this scaffold is essential for successful drug development. The protocols and data presentation formats outlined in these application notes provide a framework for researchers to efficiently profile their compounds, enabling data-driven decisions in the hit-to-lead and lead optimization phases. By integrating these in vitro assays into the drug discovery workflow, project teams can better predict the in vivo behavior of their compounds and select candidates with a higher probability of clinical success.

References

In Vivo Efficacy of 1,3,5-Triazine-2,4-Diamine Compounds: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo efficacy testing of 1,3,5-triazine-2,4-diamine compounds in animal models for anticancer, antimalarial, and anti-leishmanial research. The protocols are based on established methodologies and published data to guide researchers in designing and executing robust preclinical studies.

Anticancer Efficacy Testing

Application Note: Proguanil (B194036) as a Potential Breast Cancer Therapeutic

Proguanil, a well-known antimalarial drug and a derivative of this compound, has demonstrated significant antitumor activity in preclinical breast cancer models. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway, initiated by an increase in reactive oxygen species (ROS). This leads to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in caspase activation and programmed cell death.

Experimental Protocol: Orthotopic Breast Cancer Mouse Model

This protocol details the evaluation of proguanil's efficacy in a syngeneic mouse model of breast cancer.

1. Animal Model and Cell Line:

  • Animal: Female BALB/c mice (6-8 weeks old).

  • Cell Line: Murine mammary carcinoma 4T1 cells.

2. Tumor Cell Implantation:

  • Culture 4T1 cells in appropriate media until they reach 80-90% confluency.

  • Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 10^5 cells) into the mammary fat pad of each mouse.

  • Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

3. Treatment Regimen:

  • Once tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into two groups: vehicle control and treatment.

  • Treatment Group: Administer proguanil at a dose of 20 mg/kg body weight daily via oral gavage. Prepare proguanil in a suitable vehicle (e.g., corn oil).

  • Vehicle Control Group: Administer the vehicle alone following the same schedule and route.

4. Efficacy Evaluation:

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Weigh the tumors and calculate the percentage of tumor growth inhibition using the following formula:

    • % Inhibition = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100

5. Pharmacodynamic Analysis (Optional):

  • Tumor tissues can be processed for Western blotting to analyze the expression of apoptotic markers (e.g., Bax, Bcl-2, cleaved caspases, PARP) or for immunohistochemistry to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Quantitative Data: Anticancer Efficacy of Proguanil
CompoundAnimal ModelCell LineDosage and AdministrationEfficacy EndpointResult
Proguanil Female BALB/c mice4T1 (orthotopic)20 mg/kg, daily, oral gavageTumor Growth Inhibition55%[1]

Signaling Pathway and Experimental Workflow

proguanil_apoptosis_pathway Proguanil Proguanil ROS ↑ Reactive Oxygen Species (ROS) Proguanil->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 ↑ Cleaved Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Proguanil-induced apoptotic signaling pathway.

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cell_culture 4T1 Cell Culture implantation Tumor Cell Implantation cell_culture->implantation animal_model BALB/c Mice animal_model->implantation randomization Randomization implantation->randomization treatment Daily Oral Gavage (Proguanil or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Data Analysis (% Inhibition) euthanasia->analysis

Workflow for in vivo anticancer efficacy testing.

Antimalarial Efficacy Testing

Application Note: DHFR Inhibition by 1,3,5-Triazine-2,4-diamines

This compound derivatives, such as cycloguanil (B1669406) (the active metabolite of proguanil), are potent inhibitors of the enzyme dihydrofolate reductase (DHFR) in Plasmodium species. DHFR is crucial for the parasite's synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis and, consequently, DNA replication. Inhibition of DHFR disrupts this pathway, leading to the parasite's death. The in vivo efficacy of these compounds is commonly evaluated using the 4-day suppressive test in mice infected with Plasmodium berghei.

Experimental Protocol: 4-Day Suppressive Test

This protocol describes a standard method for assessing the in vivo antimalarial activity of this compound compounds.

1. Animal Model and Parasite Strain:

  • Animal: Swiss albino or BALB/c mice (18-22 g).

  • Parasite: Chloroquine-sensitive strain of Plasmodium berghei.

2. Inoculum Preparation and Infection:

  • Maintain the P. berghei strain in donor mice.

  • Collect blood from a donor mouse with a rising parasitemia (e.g., 20-30%) via cardiac puncture into a heparinized tube.

  • Dilute the parasitized blood with a suitable buffer (e.g., Alsever's solution or PBS) to a final concentration of 1 x 10^7 infected red blood cells per 0.2 mL.

  • Inject each experimental mouse intraperitoneally with 0.2 mL of the inoculum.

3. Treatment Regimen:

  • Randomize the infected mice into groups: vehicle control, positive control, and test compound groups.

  • Test Compound Group(s): Administer the this compound compound at various dose levels (e.g., 1, 3, 10, 30 mg/kg) orally or subcutaneously.

  • Positive Control Group: Administer a standard antimalarial drug (e.g., chloroquine (B1663885) at 10 mg/kg/day).

  • Vehicle Control Group: Administer the vehicle alone.

  • Initiate treatment 2-4 hours post-infection (Day 0) and continue daily for four consecutive days (Days 0, 1, 2, and 3).

4. Efficacy Evaluation:

  • On Day 4, collect thin blood smears from the tail of each mouse.

  • Stain the smears with Giemsa stain and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of at least 1000 red blood cells.

  • Calculate the average percentage of parasitemia for each group.

  • Determine the percentage of suppression using the formula:

    • % Suppression = [1 - (Average parasitemia of treated group / Average parasitemia of control group)] x 100

Quantitative Data: Antimalarial Efficacy of a this compound Analog
CompoundAnimal ModelParasite StrainDosage and AdministrationEfficacy EndpointResult
WR99210 CD-1 micePlasmodium chabaudiED50: 0.03 mg/kg, ED90: 0.1 mg/kg (oral)Parasitemia SuppressionHighly potent

Mechanism of Action and Experimental Workflow

dhfr_inhibition_pathway Triazine This compound (e.g., Cycloguanil) DHFR Plasmodium Dihydrofolate Reductase (DHFR) Triazine->DHFR THF Tetrahydrofolate (THF) DHFR->THF   ParasiteDeath Parasite Death DHFR->ParasiteDeath DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide Nucleotide Synthesis THF->Nucleotide DNA DNA Replication Nucleotide->DNA DNA->ParasiteDeath antimalarial_workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation parasite_prep P. berghei Inoculum Preparation infection Intraperitoneal Infection (Day 0) parasite_prep->infection animal_model Swiss Albino Mice animal_model->infection treatment 4-Day Treatment (Compound or Controls) infection->treatment smear_prep Blood Smear Preparation (Day 4) treatment->smear_prep parasitemia_count Parasitemia Determination smear_prep->parasitemia_count analysis Data Analysis (% Suppression) parasitemia_count->analysis antileishmanial_workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation parasite_prep L. donovani Amastigote Inoculum Preparation infection Intracardial Infection parasite_prep->infection animal_model Golden Hamsters animal_model->infection prepatent_period Establishment of Infection (25 days) infection->prepatent_period treatment 5-Day Treatment (Compound or Controls) prepatent_period->treatment euthanasia Euthanasia & Organ Harvest (Spleen, Liver) treatment->euthanasia smear_prep Impression Smear Preparation euthanasia->smear_prep parasite_quant Parasite Load Quantification (LDU) smear_prep->parasite_quant analysis Data Analysis (% Inhibition) parasite_quant->analysis

References

Troubleshooting & Optimization

Optimizing reaction conditions for synthesizing N-substituted 1,3,5-triazine-2,4-diamines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-Substituted 1,3,5-Triazine-2,4-Diamines

Welcome to the technical support center for the synthesis of N-substituted 1,3,5-triazine-2,4-diamines. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis, helping you to optimize reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing N-substituted 1,3,5-triazine-2,4-diamines?

The most prevalent methods start from either cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or dicyandiamide (B1669379) (cyanoguanidine).

  • From Cyanuric Chloride: This method involves the sequential nucleophilic substitution of the chlorine atoms with various amines. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise addition of different nucleophiles.

  • From Dicyandiamide: This approach involves the reaction of dicyandiamide with nitriles, often under microwave irradiation, which is considered a green chemistry procedure due to reduced solvent use and shorter reaction times.[1] Another common method is a one-pot, three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine.[2]

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors, including suboptimal reaction conditions, impure starting materials, or competing side reactions.[3] For a systematic approach to improving your yield, please refer to the detailed troubleshooting guide below. Key areas to investigate include reaction temperature, choice of base and solvent, and the purity of your reagents.

Q3: What are the advantages of using microwave-assisted synthesis for these compounds?

Microwave irradiation offers several benefits over conventional heating methods.[4] It provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes.[1][5] This often leads to higher yields, cleaner reactions with fewer byproducts, and can enable solvent-free reactions, aligning with the principles of green chemistry.[1][5]

Q4: How can I purify my final N-substituted 1,3,5-triazine-2,4-diamine product?

Purification is crucial as synthetic mixtures can contain unreacted starting materials, byproducts, and other impurities. The most common purification techniques include:

  • Column Chromatography: Flash chromatography is widely used to separate the desired compound from impurities. The choice of solvent system (e.g., hexane/ethyl acetate, CH₂Cl₂/hexane) is critical for effective separation.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

  • Semi-preparative LC: For challenging separations or to achieve very high purity (>98%), semi-preparative Liquid Chromatography (LC) is a powerful technique.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution Citation
Incorrect Temperature The sequential substitution of cyanuric chloride is temperature-dependent. The first substitution is typically run at 0-5°C, the second at room temperature, and the third may require heating. Ensure your temperature control is accurate for each step.
Improper Base or Solvent The choice of base and solvent is critical. For substitutions on cyanuric chloride, a base like N,N-diisopropylethylamine (DIPEA) or Na₂CO₃ is often used to neutralize the HCl byproduct. Solvents like THF or DMF are common. For microwave synthesis, DMF or even solvent-free conditions can be optimal.[7]
Poor Reagent Quality Impurities in starting materials (amines, nitriles, cyanuric chloride) can inhibit the reaction or lead to side products. Use reagents of high purity or purify them before use.[3]
Reaction Time Too Short While microwave reactions are fast (5-15 minutes), conventional methods may require several hours. Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][5]

Problem 2: Formation of Multiple Products (Byproducts or Isomers)

Potential Cause Suggested Solution Citation
Lack of Regiocontrol When using unsymmetrical starting materials, mixtures of regioisomers can form. While regioselective synthesis is not always possible, the isomers can often be separated by careful column chromatography or semi-preparative LC.[3]
Over-substitution or Hydrolysis In reactions with cyanuric chloride, adding the second or third nucleophile too quickly or at too high a temperature can lead to mixtures. Control the rate of addition and temperature carefully. The presence of water can lead to hydrolysis of the chlorotriazine, so ensure anhydrous conditions.[8]
Side Reactions Competing side reactions can generate impurities. Optimizing conditions (temperature, solvent, catalyst) can favor the desired reaction pathway. Using greener methods like microwave-assisted synthesis can sometimes result in cleaner reactions.[1][7]

Experimental Protocols

Protocol 1: Sequential Substitution Synthesis from Cyanuric Chloride

This protocol describes the synthesis of a trisubstituted 1,3,5-triazine (B166579) by sequentially reacting cyanuric chloride with three different nucleophiles.

Step 1: First Substitution (0-5°C)

  • Dissolve cyanuric chloride (1 equivalent) in acetone (B3395972) or THF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5°C.

  • In a separate flask, dissolve the first nucleophile (e.g., 4-hydroxy coumarin, 1 equivalent) and a base (e.g., NaHCO₃, 1 equivalent) in the same solvent.

  • Add the nucleophile solution dropwise to the cyanuric chloride solution over 30-60 minutes, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the resulting dichlorotriazine intermediate can be used directly or isolated.

Step 2: Second Substitution (Room Temperature)

  • To the mixture from Step 1, add the second nucleophile (e.g., 2-amino pyrazine, 1 equivalent) dropwise at room temperature.

  • Stir the reaction for 4-6 hours or until TLC indicates the consumption of the dichlorotriazine.

  • The resulting monochlorotriazine intermediate is formed.

Step 3: Third Substitution (Elevated Temperature)

  • Add the final nucleophile (e.g., a substituted aromatic amine, 1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 60-80°C) and stir for 6-12 hours until the reaction is complete as monitored by TLC.

  • After cooling, pour the reaction mixture into crushed ice.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the final trisubstituted 1,3,5-triazine.

Protocol 2: Microwave-Assisted Synthesis from Dicyandiamide and a Nitrile

This protocol outlines a green and efficient method for preparing 6-substituted-2,4-diamino-1,3,5-triazines.

  • In a microwave-safe reaction vessel, combine dicyandiamide (1 equivalent) and the desired alkyl-, aryl-, or heteroarylnitrile (1.1 equivalents).

  • If necessary, a small amount of a high-boiling solvent like DMSO can be added to ensure a homogenous mixture, although solvent-free conditions are often preferred.[1]

  • Seal the vessel and place it in a monomode microwave reactor.

  • Irradiate the mixture at a set temperature (typically 120-150°C) for a short period (5-10 minutes).[5]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The crude product can often be purified by a simple work-up procedure, such as washing with a solvent like ethanol (B145695) or water to remove unreacted starting materials, followed by drying.[1]

Visualized Workflows and Logic

The following diagrams illustrate a typical experimental workflow and a troubleshooting decision process.

G Start Starting Materials (e.g., Cyanuric Chloride, Amines) Reaction Sequential Nucleophilic Substitution Start->Reaction Add Reagents (Controlled Temp) Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Monitor by TLC Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Crude Product Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for triazine synthesis.

G Problem Low Product Yield Check_Temp Verify Reaction Temperatures for Each Step Problem->Check_Temp Is Temp Correct? Check_Reagents Assess Purity of Starting Materials & Solvents Problem->Check_Reagents Are Reagents Pure? Check_Time Monitor Reaction to Completion via TLC Problem->Check_Time Is Reaction Complete? Check_Stoichiometry Confirm Correct Stoichiometry of Reagents/Base Problem->Check_Stoichiometry Is Stoichiometry Correct? Sol_Temp Adjust Temperature: Step 1: 0-5°C Step 2: RT Step 3: Reflux Check_Temp->Sol_Temp No Sol_Reagents Use High-Purity Reagents Use Anhydrous Solvents Check_Reagents->Sol_Reagents No Sol_Time Increase Reaction Time if Incomplete Check_Time->Sol_Time No Sol_Stoichiometry Recalculate and Re-weigh Reagents Carefully Check_Stoichiometry->Sol_Stoichiometry No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 1,3,5-Triazine-2,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-triazine-2,4-diamine and its derivatives. Our aim is to help you diagnose and resolve common issues leading to low yields and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for obtaining this compound derivatives?

A1: The primary methods for synthesizing the this compound scaffold include:

  • Reaction of Dicyandiamide (B1669379) with Nitriles: This is a green and efficient method, often accelerated by microwave irradiation, that can produce high yields in a short amount of time.[1][2][3]

  • Sequential Nucleophilic Substitution of Cyanuric Chloride: A classic and predictable approach where the chlorine atoms on cyanuric chloride are substituted in a stepwise manner by controlling the reaction temperature.[4][5]

  • Biguanide-Based Synthesis: This involves the reaction of biguanides or their salts (like metformin (B114582) hydrochloride) with esters.[6]

  • Three-Component Condensation Reactions: One-pot microwave-assisted methods using cyanoguanidine, an aromatic aldehyde, and an arylamine can be employed to generate libraries of these compounds.[7]

  • Copper-Catalyzed Reactions: For certain substrates, copper-catalyzed reactions can provide an efficient route to substituted 2,4-diamino-1,3,5-triazines under mild conditions.[8][9]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting should include:

  • Reaction Conditions: Suboptimal temperature, reaction time, or pressure can lead to incomplete reactions or degradation of products. Modern techniques like microwave-assisted synthesis or sonochemistry have been shown to significantly improve yields and reduce reaction times.[1][10]

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

  • Solvent and Catalyst: The choice of solvent and catalyst is crucial. For instance, in microwave-assisted synthesis from dicyandiamide and nitriles, using a small amount of a high-boiling solvent like DMSO can improve homogeneity and energy absorption.[2] In other reactions, phase-transfer catalysts like TBAB have been shown to enhance efficiency.[10]

  • Stoichiometry of Reactants: Incorrect molar ratios of reactants can lead to the formation of side products or leave starting materials unreacted.

  • Work-up and Purification: Product loss during extraction, precipitation, and chromatography can significantly impact the final yield. The work-up procedure should be optimized to ensure efficient isolation of the pure product.[2]

Q3: I am observing the formation of multiple products. What are the likely side reactions?

A3: The formation of multiple products can be due to several reasons depending on the synthetic route:

  • Incomplete Substitution (Cyanuric Chloride Route): When using cyanuric chloride, if the temperature and stoichiometry are not carefully controlled, you may get a mixture of mono-, di-, and tri-substituted products.[4][5]

  • Regioisomer Formation: With unsymmetrical starting materials, the formation of regioisomers is possible.

  • Hydrolysis of Reactants or Products: The presence of water can lead to the hydrolysis of starting materials like cyanuric chloride or the triazine product itself, especially under harsh pH conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Reaction conditions are not optimal (temperature, time).- For reactions of dicyandiamide with nitriles, consider using microwave irradiation to shorten reaction times and improve yields.[1][2] - For the cyanuric chloride route, ensure stepwise temperature control for sequential substitution.[4] - If using a biguanide-based synthesis with an ester, ensure the use of a suitable base like sodium methoxide (B1231860) and an appropriate reflux time.[6]
Poor solubility of reactants.- In microwave-assisted synthesis, adding a small amount of a high-boiling solvent like DMSO can help homogenize the reaction mixture.[2]
Inactive catalyst or inappropriate catalyst choice.- For reactions requiring a phase-transfer catalyst, ensure its stability under the reaction conditions.[10] - For copper-catalyzed reactions, ensure the correct oxidation state and ligation of the copper catalyst.[9]
Formation of Multiple Products/Impurities Incomplete reaction leading to a mix of starting materials and products.- Increase the reaction time or temperature. - Consider using microwave or ultrasound-assisted methods to drive the reaction to completion.[10]
Non-selective substitution on cyanuric chloride.- Carefully control the reaction temperature for each nucleophilic substitution step. The first substitution typically occurs at 0 °C, the second at room temperature, and the third at higher temperatures.[4]
Formation of byproducts from side reactions.- Ensure an inert atmosphere if your reactants are sensitive to air or moisture. - Use purified solvents and reagents.
Difficulty in Product Isolation/Purification Product is soluble in the work-up solvent.- Adjust the pH to induce precipitation. - Use a different solvent for extraction or precipitation. A simple work-up of suspending the crude mixture in boiling water has been reported to be effective in some cases.[2]
Product co-elutes with impurities during chromatography.- Optimize the mobile phase for better separation. - Consider a different purification technique, such as recrystallization or preparative HPLC.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Substituted-2,4-diamino-1,3,5-triazines from Dicyandiamide and Nitriles

This protocol is adapted from a green synthesis procedure.[2]

  • Reactant Preparation: In a microwave-transparent vessel, combine the appropriate nitrile (15 mmol), dicyandiamide (15 mmol), and DMSO (1-3 mL).

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate for 10-15 minutes at a suitable temperature.

  • Work-up and Purification: After cooling, suspend the crude reaction mixture in boiling water. Filter the precipitate and wash with an appropriate solvent to obtain the pure product.

Protocol 2: Stepwise Synthesis of Disubstituted 1,3,5-Triazines from Cyanuric Chloride

This protocol is based on the classical method of sequential nucleophilic substitution.[4]

  • First Substitution: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool to 0 °C. Add one equivalent of the first nucleophile dropwise while maintaining the temperature. Stir for the recommended time.

  • Second Substitution: Warm the reaction mixture to room temperature and add one equivalent of the second nucleophile. Stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction, typically with water, and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for 1,3,5-Triazine (B166579) Synthesis

Synthetic MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Microwave-AssistedDicyandiamide, NitrilesDMSO10-15 minGood to High[1][2]
Microwave-Assisted4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamineNa₂CO₃, TBAB, DMF, 150 °C, 50 W150 s54-87[10]
Sonochemical1,3,5-triazine derivativesAqueous media5 min>75[10]
Conventional HeatingDicyandiamide, Nitriles1-pentanol, 413 K24 hGood[1]
Biguanide-BasedPhenylbiguanide hydrochloride, Methyl cinnamateMethanol, reflux24 h17[6]
One-pot, MicrowaveCyanoguanidine, Aromatic aldehydes, ArylaminesHCl, then baseNot specifiedNot specified[7]

Visualizations

Logical Workflow for Troubleshooting Low Yields

TroubleshootingWorkflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_purity Verify Purity of Starting Materials start->check_purity check_workup Analyze Work-up and Purification Steps start->check_workup optimize_conditions Optimize Conditions (e.g., Microwave, Sonication) check_conditions->optimize_conditions Suboptimal? purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impurities Found? optimize_workup Modify Isolation Procedure check_workup->optimize_workup Product Loss? re_run Re-run Experiment optimize_conditions->re_run purify_reagents->re_run optimize_workup->re_run end Improved Yield re_run->end

Caption: A flowchart for systematically troubleshooting low yields in synthesis.

General Synthetic Pathway via Cyanuric Chloride Substitution

CyanuricChloridePathway cyanuric_chloride Cyanuric Chloride (C₃N₃Cl₃) mono_sub Mono-substituted Triazine (C₃N₃Cl₂-Nu¹) cyanuric_chloride->mono_sub + Nu¹-H (0 °C) di_sub Di-substituted Triazine (C₃N₃Cl-Nu¹Nu²) mono_sub->di_sub + Nu²-H (Room Temp.) tri_sub Tri-substituted Triazine (C₃N₃-Nu¹Nu²Nu³) di_sub->tri_sub + Nu³-H (High Temp.)

Caption: Stepwise nucleophilic substitution of cyanuric chloride.

References

Identifying and minimizing side products in 1,3,5-triazine-2,4-diamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in the synthesis of 1,3,5-triazine-2,4-diamines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,3,5-triazine-2,4-diamines, providing potential causes and solutions.

Issue 1: Low Yield of the Desired 2,4-Diamino-1,3,5-Triazine

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Some reactions may require longer durations than initially anticipated.
- Increase Temperature: Gradually increase the reaction temperature. For nucleophilic substitutions on cyanuric chloride, higher temperatures may be needed for the second and third substitutions.[1] However, be cautious as excessive heat can lead to decomposition.
- Use of Microwave Irradiation: For reactions involving dicyandiamide (B1669379) and nitriles, microwave irradiation can significantly reduce reaction times and improve yields.[2][3][4]
Suboptimal Reaction Conditions - Solvent Choice: Ensure the solvent is appropriate for the reactants and reaction type. For Ullmann-type couplings, DMF is often effective.[5]
- Base Selection: The choice and amount of base can be critical. For nucleophilic substitutions, an appropriate base is needed to neutralize the HCl formed. Potassium carbonate is a common choice.[5]
Starting Material Degradation - Check Purity of Starting Materials: Use fresh and pure starting materials. Dicyandiamide can dimerize or trimerize over time.
Side Reactions - See FAQs below for specific side reactions like hydrolysis or self-condensation.

Issue 2: Presence of Unexpected Peaks in NMR or LC-MS Analysis

Potential Cause Troubleshooting Steps
Incompletely Substituted Triazines (when using cyanuric chloride)- Identify Byproducts: Characterize the impurities. Mono- and di-substituted chloro-triazines are common intermediates.
- Force the Reaction to Completion: Increase the reaction temperature or time to promote full substitution. The reactivity of the chlorine atoms decreases after each substitution.[1]
Hydrolysis of a Reactant or Product - Use Anhydrous Conditions: While some aqueous systems are tolerated, hydrolysis can be a concern.[6][7] Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) if reactants are moisture-sensitive.
Formation of Isomers or Other Heterocycles - Review the Reaction Mechanism: Certain reaction conditions can favor alternative cyclization pathways, leading to the formation of pyrimidines or other heterocyclic systems.[8] Consider adjusting the catalyst or reaction temperature.
Self-Condensation of Starting Materials - Control Stoichiometry: Use a slight excess of one reactant to ensure the other is fully consumed, which can sometimes minimize self-condensation of the limiting reagent.[9]

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Formation of Tarry Byproducts - Lower Reaction Temperature: High temperatures can lead to polymerization and tar formation.[10]
- Optimize Reagent Addition: Add reagents slowly to control the reaction exotherm.
- Use a "Green" Procedure: Microwave-assisted synthesis often results in cleaner reactions and simpler work-up procedures.[2][3][4]
Product and Byproduct Have Similar Polarity - Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if separation is challenging.
- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing 2,4-diamino-1,3,5-triazines from cyanuric chloride?

A1: The most common side products are incompletely substituted triazines, namely 2-chloro-4,6-diamino-1,3,5-triazine and 2,4-dichloro-6-amino-1,3,5-triazine. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, making it progressively more difficult to replace them.[1] To favor the desired trisubstituted product, it is often necessary to use higher temperatures and longer reaction times for the final substitution step.

Q2: Can hydrolysis of the triazine ring be a significant side reaction?

A2: While the 1,3,5-triazine (B166579) ring is generally stable, hydrolysis can occur under certain conditions, particularly under strong acidic or basic conditions, especially at elevated temperatures. However, some synthetic procedures successfully use aqueous systems without significant hydrolysis of the final product.[6] If you suspect hydrolysis is an issue, it is advisable to work under anhydrous conditions and use a non-aqueous workup.

Q3: What is self-condensation in the context of triazine synthesis, and how can it be minimized?

A3: Self-condensation can refer to the reaction of a starting material with itself to form an undesired byproduct. For instance, dicyandiamide (cyanoguanidine) can undergo self-condensation or polymerization, especially at high temperatures. To minimize this, it is important to control the reaction temperature and stoichiometry carefully. In some syntheses, adding one reactant slowly to the other can help prevent the self-reaction of the added reagent.

Q4: I am observing the formation of an unexpected heterocyclic ring system. What could be the cause?

A4: The formation of other heterocyclic rings, such as pyrimidines, can occur through alternative cyclization pathways. This is more likely when using complex starting materials or under specific catalytic conditions.[8] The reaction mechanism can be influenced by factors like the solvent, temperature, and catalyst. A thorough review of the literature for similar reactions can often provide insight into potential alternative pathways.

Experimental Protocols

Microwave-Assisted Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine [2][3]

This protocol describes a green chemistry approach to the synthesis of a 2,4-diamino-1,3,5-triazine derivative.

  • Reactants:

  • Procedure:

    • Combine dicyandiamide and benzonitrile in a microwave-safe reaction vessel.

    • Irradiate the mixture in a microwave reactor at a set power (e.g., 90 W) and temperature (e.g., 175 °C) for a short duration (e.g., 10 minutes).

    • Monitor the reaction by TLC.

    • After completion, allow the reaction vessel to cool to room temperature.

    • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions dicyandiamide Dicyandiamide diaminotriazine 2,4-Diamino-6-R-1,3,5-triazine dicyandiamide->diaminotriazine self_condensation Self-condensation Products dicyandiamide->self_condensation nitrile Nitrile (R-CN) nitrile->diaminotriazine hydrolysis Hydrolysis Products diaminotriazine->hydrolysis other_heterocycles Other Heterocycles (e.g., Pyrimidines)

Caption: Desired vs. side reaction pathways in triazine synthesis.

troubleshooting_workflow start Experiment Start issue Identify Issue (e.g., Low Yield, Impurities) start->issue cause Determine Potential Cause issue->cause Analysis solution Implement Solution cause->solution Troubleshooting Guide evaluate Evaluate Results solution->evaluate success Successful Synthesis evaluate->success Issue Resolved fail Re-evaluate evaluate->fail Issue Persists fail->cause

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Purification of Polar 1,3,5-Triazine-2,4-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar 1,3,5-triazine-2,4-diamine derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these complex compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of polar this compound derivatives.

Issue 1: Poor or No Retention on Reversed-Phase (C18) Columns

Question: My polar triazine derivative is eluting in the void volume of my C18 column. What can I do to improve retention?

Answer: This is a common issue for highly polar compounds that have a stronger affinity for the aqueous mobile phase than the nonpolar stationary phase.[1] Here are several strategies to troubleshoot this problem:

  • Switch to a More Polar Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds.[1][2] They utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2]

    • Polar-Embedded or Polar-Endcapped Columns: These are variations of reversed-phase columns that have polar groups embedded within the alkyl chains or at the surface, which can enhance the retention of polar analytes.

    • Porous Graphitic Carbon (PGC) Columns: These columns can offer unique selectivity for polar compounds and are stable at high temperatures, which can be used to modify retention.

  • Modify the Mobile Phase:

    • Increase Aqueous Content: While it may seem counterintuitive, for some polar compounds, increasing the water content in the mobile phase can sometimes improve retention on certain stationary phases due to solvophobic effects. However, for highly polar triazines, this is often ineffective on standard C18 columns.

    • Use Ion-Pairing Reagents: For ionizable triazine derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a more hydrophobic complex, thereby increasing retention on a reversed-phase column.

    • Adjust pH: The polarity of your triazine derivative may be pH-dependent. Adjusting the pH of the mobile phase can alter the ionization state of your compound and influence its retention.

  • Consider Normal-Phase Chromatography:

    • If your compound is soluble in non-polar organic solvents, normal-phase chromatography with a polar stationary phase (like silica (B1680970) or alumina) and a non-polar mobile phase can be an effective alternative.[3][4][5][6]

Issue 2: Compound Streaking or Tailing on Silica Gel Columns

Question: My polar triazine derivative is streaking badly on my silica gel TLC plate and column. How can I get sharp bands?

Answer: Streaking or tailing of polar, basic compounds on silica gel is often due to strong, irreversible interactions with the acidic silanol (B1196071) groups on the silica surface. Here are some solutions:

  • Deactivate the Silica Gel:

    • Add a Basic Modifier to the Eluent: Incorporating a small amount of a base, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, into your mobile phase can neutralize the acidic sites on the silica gel and prevent strong adsorption of your basic compound.[7][8] A common practice is to use a solvent system containing dichloromethane, methanol (B129727), and ammonium hydroxide.[8]

    • Use Pre-Treated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of a base and then reactivating it.

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of basic compounds.[7]

    • Amino- or Cyano-Bonded Silica: These stationary phases are less acidic than bare silica and can provide better peak shapes for polar, basic compounds.[4][5]

Issue 3: Difficulty with Recrystallization

Question: I am having trouble recrystallizing my polar triazine derivative. It either "oils out" or remains soluble even at low temperatures. What should I do?

Answer: Recrystallization of highly polar compounds can be challenging due to their high solubility in polar solvents and low solubility in non-polar solvents.

  • Finding the Right Solvent System:

    • Solvent/Anti-Solvent Method: This is often the most effective technique. Dissolve your compound in a minimum amount of a "good" polar solvent (e.g., ethanol, methanol, acetone) while hot. Then, slowly add a "bad" anti-solvent (e.g., water, diethyl ether, hexane) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.[1]

    • Vapor Diffusion: If you have a small amount of material, dissolve your compound in a suitable solvent in a small open vial. Place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.[1]

  • Troubleshooting "Oiling Out":

    • This occurs when the compound's melting point is lower than the boiling point of the solvent, or it is simply insoluble.[3]

    • Lower the Temperature: Ensure you are cooling the solution slowly. A rapid temperature drop can favor oil formation over crystal growth.

    • Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

    • Increase Solvent Volume: Using a larger volume of the solvent can sometimes prevent oiling out.[3]

  • Inducing Crystallization:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for purifying polar this compound derivatives?

A1: The most common and effective techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often the preferred method, especially with modifications like using polar-embedded columns or ion-pairing reagents.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for compounds that are too polar for good retention on traditional C18 columns.[1][2]

  • Normal-Phase Chromatography (NPC): Can be effective but may require deactivation of the silica gel to prevent streaking of basic compounds.[1][3]

  • Semi-Preparative Liquid Chromatography (Semi-Prep LC): This technique has been shown to significantly increase the purity of newly-synthesized triazine derivatives.[1]

Q2: How can I improve the solubility of my polar triazine derivative for purification?

A2: Improving solubility is key for successful purification.

  • Solvent Selection: Experiment with a range of polar solvents. For chromatography, dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent for loading.[3]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution can significantly increase its solubility.

  • Co-solvents: Using a mixture of solvents can often provide better solubility than a single solvent.

Q3: My purified compound still shows impurities in the NMR spectrum. What are the next steps?

A3: If initial purification does not yield the desired purity, consider the following:

  • Orthogonal Purification Methods: Use a second purification technique that relies on a different separation mechanism. For example, if you used reversed-phase chromatography, try normal-phase or HILIC.

  • Recrystallization: If you haven't already, a carefully optimized recrystallization can be very effective at removing minor impurities.[3]

  • Preparative TLC or HPLC: For small quantities, preparative thin-layer chromatography or preparative HPLC can provide high-purity material.

Data Presentation

The following table summarizes the results of a semi-preparative LC purification of polar triazine derivatives, demonstrating the significant increase in purity that can be achieved.

Product IDDescriptionInitial Purity (%)Final Purity (%)Mobile Phase
Product 1Triazine derivative with tyrosine31.3298.24100 mM NH4HCO3 : Methanol (75:25)
Product 2Triazine derivative with glutamine56.3198.01100 mM NH4HCO3 : Methanol (92.5:7.5)
Data adapted from a study on the purification of newly-synthesized triazine derivatives.[1]

Experimental Protocols

Protocol 1: Semi-Preparative LC for Polar Triazine Derivatives

This protocol provides a general guideline based on a successful purification of polar triazine derivatives.[1]

  • Analytical Method Development:

    • Begin by developing an analytical HPLC method to identify the peak corresponding to your target compound, often confirmed by mass spectrometry (LC-MS).

    • Screen different mobile phases and gradients to achieve good separation of your target compound from impurities. A common starting point for polar compounds is a gradient of water (with an additive like formic acid or ammonium bicarbonate) and methanol or acetonitrile.

  • Scaling to Semi-Preparative LC:

    • Once an effective analytical method is established, scale it up to a semi-preparative system. This involves using a larger column and a higher flow rate.

    • The mobile phase composition that provided the best separation in the analytical run should be used as a starting point for the semi-preparative method.

  • Sample Preparation and Injection:

    • Dissolve the crude product in the initial mobile phase or a solvent in which it is highly soluble.

    • Filter the sample to remove any particulate matter before injection.

    • Inject the sample onto the semi-preparative column.

  • Fraction Collection:

    • Collect fractions as the compounds elute from the column. The peak corresponding to the desired product, as identified in the analytical run, should be collected.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the mobile phase solvent by evaporation or lyophilization to obtain the purified solid compound.

Protocol 2: Flash Chromatography on Silica Gel with a Basic Modifier

This protocol is suitable for moderately polar, basic triazine derivatives.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems to find an eluent that gives your product an Rf value of approximately 0.3 and good separation from impurities. For polar, basic compounds, a common eluent system is dichloromethane:methanol with a small percentage (0.5-2%) of ammonium hydroxide.[8]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (or a less polar starting eluent for gradient elution).

    • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent.[3]

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system. You can use either isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.[3]

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and evaporate the solvent to obtain your purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Triazine Derivative Purification_Choice Select Purification Method Crude_Product->Purification_Choice Chromatography Chromatography Purification_Choice->Chromatography Impure Recrystallization Recrystallization Purification_Choice->Recrystallization Slightly Impure Purity_Check Check Purity (e.g., HPLC, NMR) Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Purification_Choice <95% Pure Pure_Compound Pure Compound Purity_Check->Pure_Compound >95% Pure

Caption: A general workflow for the purification and analysis of synthesized triazine derivatives.

troubleshooting_chromatography cluster_problem Problem Identification cluster_solution Potential Solutions Start Chromatography Issue Poor_Retention Poor Retention on RP-HPLC? Start->Poor_Retention Streaking Streaking on Silica Gel? Start->Streaking Use_HILIC Use HILIC or Polar-Embedded Column Poor_Retention->Use_HILIC Yes Ion_Pairing Add Ion-Pairing Reagent Poor_Retention->Ion_Pairing Yes Basic_Modifier Add Basic Modifier (e.g., TEA, NH4OH) Streaking->Basic_Modifier Yes Use_Alumina Use Alumina or Amino-Bonded Phase Streaking->Use_Alumina Yes

Caption: A troubleshooting guide for common chromatography issues with polar triazines.

References

Technical Support Center: Improving the Solubility of 1,3,5-Triazine-2,4-Diamine Analogs for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1,3,5-triazine-2,4-diamine analogs in biological assays.

Troubleshooting Guide

This guide is designed to help you resolve common issues encountered during your experiments.

IssueQuestionPossible CauseSuggested Solution
Compound Precipitation in Aqueous Buffer My this compound analog precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What should I do?The compound has low aqueous solubility, and the sudden change in solvent polarity upon dilution causes it to crash out of solution.1. Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution. Prepare a highly concentrated stock in an organic solvent and then perform a series of dilutions into your final assay buffer. When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously. 2. Reduce Final Organic Solvent Concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid toxicity. However, some assays may tolerate up to 1%. It's crucial to determine the tolerance of your specific cell line or assay system. 3. Lower the Final Compound Concentration: If the compound is highly potent, you may be able to use a lower final concentration that is within its solubility limit in the assay buffer.
Inconsistent Assay Results I am observing high variability in my assay results when testing different batches of the same triazine analog. Could this be a solubility issue?Yes, inconsistent solubility can lead to variable effective concentrations of the compound in the assay, resulting in fluctuating results. The physical form of the drug (crystalline vs. amorphous) can also affect solubility.1. Ensure Complete Dissolution of Stock: Before preparing dilutions, ensure your stock solution in 100% DMSO is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can help. Visually inspect for any particulates. 2. Prepare Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment to avoid potential precipitation or degradation over time. 3. Measure Solubility: Determine the kinetic solubility of your compound in the assay buffer to establish a working concentration range.
Low Bioactivity Observed My triazine analog is expected to be active, but I am seeing little to no effect in my cell-based assay. Could solubility be the culprit?Poor solubility can lead to an actual concentration in the assay medium that is much lower than the nominal concentration, resulting in an underestimation of the compound's potency.1. Use Solubilizing Excipients: Consider incorporating solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween 80, Pluronic F-68) into your assay buffer. Be sure to run appropriate vehicle controls to check for any effects of the excipients on the assay. 2. pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility. For basic compounds, lowering the pH may help, while for acidic compounds, a higher pH might be beneficial. Ensure the final pH is compatible with your assay system. 3. Consider Alternative Formulations: For in vivo studies or more complex assays, lipid-based formulations or nanosuspensions can be explored to improve bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving this compound analogs?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common initial solvent for dissolving these analogs due to its strong solubilizing power for a wide range of organic molecules. Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO.

Q2: How can I determine the maximum tolerated DMSO concentration for my cell line?

A2: To determine the DMSO tolerance of your cell line, you can perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of DMSO concentrations (e.g., 0.1% to 2%). The highest concentration that does not significantly impact cell viability is your maximum tolerated concentration. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.[1]

Q3: Are there any alternatives to DMSO?

A3: Yes, other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and their potential toxicity to cells should be evaluated.

Q4: What are cyclodextrins and how do they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble drug molecules in their hydrophobic cavity, forming an inclusion complex that has improved aqueous solubility.

Q5: When should I consider using surfactants?

A5: Surfactants can be used when other methods like co-solvents and pH adjustment are insufficient. They form micelles that can solubilize hydrophobic compounds. However, be cautious as surfactants can disrupt cell membranes and interfere with some assay readouts. Common non-ionic surfactants used in biological assays include Tween® 80 and Pluronic® F-68.

Quantitative Data Summary

The following tables provide a summary of solubility enhancement strategies and reported biological activities of some this compound analogs.

Table 1: Summary of Solubility Enhancement Strategies

StrategyMechanismTypical Concentration/UseAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent system, allowing for better dissolution of hydrophobic compounds.< 1% (v/v) in final assay mediumSimple, effective for many compounds.Can be toxic to cells at higher concentrations.
pH Adjustment For ionizable compounds, changing the pH alters the ionization state to a more soluble form.Adjust buffer to a pH where the compound is ionized.Can significantly increase solubility for ionizable compounds.The required pH may not be compatible with the biological assay.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.1-10 mMGenerally low toxicity.Can sometimes interfere with compound-target binding.
Surfactants (e.g., Tween® 80) Form micelles that encapsulate hydrophobic compounds.0.01-0.1% (v/v)Effective at low concentrations.Can disrupt cell membranes and interfere with assays.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area of the compound, leading to a faster dissolution rate.N/ACan improve dissolution rate and bioavailability.Requires specialized equipment; does not increase equilibrium solubility.

Table 2: Examples of Biologically Active this compound Analogs and their Potency

Compound ClassTarget/ActivityCell LineIC₅₀ (µM)Reference
Imamine-1,3,5-triazine derivativesAnticancerMDA-MB-2316.25 - 8.18[2]
6,N2-Diaryl-1,3,5-triazine-2,4-diaminesAnticancerMDA-MB-231Varies[3]
Morpholine-functionalized 1,3,5-triazine (B166579) derivativesAnticancerSW4805.85[1]
2,4-Diamino-1,3,5-triazine derivativesPIM1 kinase inhibition-~2.5 (converted from µg/mL)[4]
Hybrid 2,4-diamino-1,3,5-triazines and 2-imino-coumarinsAnticancerVarious1.51 - 2.60[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilutions

  • Weighing the Compound: Accurately weigh a small amount of your this compound analog using an analytical balance.

  • Preparing the Stock Solution:

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If necessary, briefly sonicate the vial in a water bath sonicator or gently warm it in a 37°C water bath until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Serial Dilution:

    • Prepare a series of intermediate dilutions of your stock solution in 100% DMSO. For example, to get a 1 mM solution from a 10 mM stock, add 10 µL of the 10 mM stock to 90 µL of DMSO.

    • For the final dilution into your aqueous assay buffer, add the compound dropwise while vortexing the buffer to ensure rapid mixing and minimize precipitation. The final DMSO concentration should be at or below the tolerated level for your assay.

Protocol 2: Determining Kinetic Solubility in Assay Buffer

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Spike into Buffer: Add a small volume of the DMSO stock solution to your assay buffer to achieve a high final concentration (e.g., 100 µM).

  • Equilibrate: Incubate the solution at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Separate Undissolved Compound: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.

Visualizations

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow for this compound Analogs start Start: Poorly soluble This compound analog stock_prep Prepare 10-30 mM stock in 100% DMSO start->stock_prep dissolved Is the stock solution clear? stock_prep->dissolved sonicate_warm Sonciate or gently warm dissolved->sonicate_warm No dilution Perform serial dilution into aqueous buffer dissolved->dilution Yes sonicate_warm->dissolved precipitation Does the compound precipitate? dilution->precipitation assay Proceed with biological assay precipitation->assay No troubleshoot Troubleshoot Further precipitation->troubleshoot Yes optimize_dilution Optimize dilution protocol (e.g., dropwise addition, vortexing) troubleshoot->optimize_dilution lower_conc Lower final concentration troubleshoot->lower_conc use_excipients Use solubilizing excipients (e.g., cyclodextrins, surfactants) troubleshoot->use_excipients ph_adjust Adjust buffer pH (for ionizable compounds) troubleshoot->ph_adjust optimize_dilution->dilution lower_conc->dilution Anticancer_Signaling_Pathway Potential Signaling Pathway Inhibition by Anticancer this compound Analogs triazine This compound Analog kinase Protein Kinase (e.g., PIM1) triazine->kinase apoptosis_pathway Apoptotic Pathway triazine->apoptosis_pathway proliferation_signal Proliferation Signaling Cascade kinase->proliferation_signal cell_proliferation Cell Proliferation proliferation_signal->cell_proliferation apoptosis Apoptosis (Cell Death) apoptosis_pathway->apoptosis inhibition Inhibition activation Activation

References

Technical Support Center: Overcoming Resistance to 1,3,5-Triazine-2,4-Diamine Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 1,3,5-triazine-2,4-diamine based anticancer agents. These agents primarily act as dihydrofolate reductase (DHFR) inhibitors, and resistance to them is a significant hurdle in cancer therapy.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound based anticancer agents?

A1: this compound derivatives are a class of compounds that act as antifolates.[4][5] Their primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids necessary for DNA replication and cell proliferation.[6] By inhibiting DHFR, these agents deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and subsequent cell death.

Q2: What are the major mechanisms by which cancer cells develop resistance to these agents?

A2: Cancer cells can develop resistance to this compound based DHFR inhibitors through several key mechanisms:[7][8]

  • Target Enzyme Alterations: This includes overexpression of the DHFR enzyme, amplification of the DHFR gene, or mutations in the DHFR gene that reduce the binding affinity of the inhibitor.[7]

  • Impaired Drug Transport: Reduced influx of the drug due to decreased expression or function of the reduced folate carrier (RFC), the primary transporter for folates and antifolates.[7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) family transporters, such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), which actively pump the drug out of the cell.[9]

  • Altered Drug Metabolism: Defective polyglutamylation of the drug. Polyglutamylation, the addition of glutamate (B1630785) residues by the enzyme folylpolyglutamate synthetase (FPGS), traps the drug inside the cell and can increase its inhibitory activity. Reduced FPGS activity or increased activity of γ-glutamyl hydrolase (GGH), which removes glutamate residues, can lead to resistance.[8][10]

Q3: We are observing a significantly higher IC50 value for our this compound compound than expected in our cancer cell line. What are the potential reasons?

A3: A higher-than-expected IC50 value suggests potential intrinsic or acquired resistance in your cell line. Besides the biological resistance mechanisms mentioned in Q2, consider these experimental factors:

  • Cell Culture Conditions: Ensure consistent cell seeding density and growth phase, as these can influence drug sensitivity.[11] Folate levels in the culture medium can also impact the efficacy of antifolates.[12]

  • Compound Stability and Solubility: The compound may be degrading in the culture medium over the course of the experiment or precipitating at higher concentrations.[11][13]

  • Assay-Specific Issues: The compound might interfere with the readout of your viability assay (e.g., autofluorescence). It's also crucial to ensure the incubation time is appropriate to observe the desired effect.[11]

Troubleshooting Guides

Issue 1: High IC50 Value and Suspected DHFR Overexpression

Question: Our cell line shows high resistance to our triazine compound, and we suspect DHFR overexpression. How can we confirm this and what are the next steps?

Answer:

Troubleshooting Workflow for Suspected DHFR Overexpression

A High IC50 Observed B Hypothesis: DHFR Overexpression A->B C Western Blot for DHFR Protein B->C Quantify Protein Level D qPCR for DHFR Gene Copy Number B->D Quantify Gene Amplification E DHFR Enzyme Activity Assay B->E Measure Enzyme Activity F DHFR Overexpression Confirmed C->F D->F E->F G Consider Lipophilic DHFR Inhibitors F->G Bypass RFC transport H Investigate Combination Therapies F->H Synergistic Effects

Caption: Workflow to investigate and address DHFR overexpression.

Experimental Confirmation:

  • Western Blot: Quantify DHFR protein levels in the resistant cell line compared to a sensitive parental line. A significant increase in the DHFR protein band intensity indicates overexpression.[14][15]

  • Quantitative PCR (qPCR): Determine the DHFR gene copy number to assess for gene amplification, a common mechanism of overexpression.[16]

  • DHFR Enzyme Activity Assay: Measure the enzymatic activity of DHFR in cell lysates. Increased activity can confirm that the overexpressed protein is functional.[17]

Next Steps:

  • Use Lipophilic Inhibitors: Consider testing a lipophilic DHFR inhibitor, such as trimetrexate. These compounds can enter cells via passive diffusion, bypassing resistance mechanisms related to impaired transport by the reduced folate carrier (RFC).[7][18]

  • Combination Strategies: Explore combinations with agents that may synergize with DHFR inhibitors.

Issue 2: Inconsistent Results and Potential Drug Transport Issues

Question: We are seeing variable IC50 values and suspect issues with drug transport. How can we investigate this?

Answer:

Troubleshooting Workflow for Suspected Drug Transport Issues

A Inconsistent IC50 Values B Hypothesis: Altered Drug Transport A->B C Drug Uptake Assay (e.g., radiolabeled compound) B->C Measure Drug Accumulation F Investigate Efflux Pump Expression (e.g., MRPs, BCRP) B->F Assess Drug Efflux G Impaired Influx Confirmed C->G D qPCR/Western Blot for RFC1 (SLC19A1) E Sequence RFC1 Gene D->E Check for Mutations H Efflux Pump Overexpression Confirmed F->H G->D Check Transporter Expression I Test Lipophilic DHFR Inhibitors G->I J Test with Efflux Pump Inhibitors H->J

Caption: Workflow to investigate altered drug transport mechanisms.

Experimental Confirmation:

  • Drug Uptake Assay: Measure the intracellular accumulation of a radiolabeled version of your compound or a known RFC substrate like methotrexate (B535133). Reduced accumulation in the resistant line compared to a sensitive control suggests impaired influx.[19][20][21]

  • RFC Expression Analysis: Use qPCR and Western blotting to determine the mRNA and protein levels of the reduced folate carrier (RFC1/SLC19A1).[22][23]

  • RFC Gene Sequencing: Sequence the coding region of the SLC19A1 gene to identify mutations that could impair transporter function.

  • Efflux Pump Expression: Analyze the expression of relevant ABC transporters (e.g., MRP1-5, BCRP) using qPCR or Western blotting to investigate increased drug efflux.[9]

Next Steps:

  • Bypass Transport: If influx is impaired, test lipophilic DHFR inhibitors that do not rely on RFC for cellular entry.[18]

  • Inhibit Efflux: If efflux pump overexpression is confirmed, co-administer your compound with a known inhibitor of the specific pump to see if sensitivity is restored.

Issue 3: Lack of Potency and Possible Altered Drug Metabolism

Question: Our triazine compound shows lower than expected potency, and we want to explore if altered polyglutamylation is the cause. What experiments should we perform?

Answer:

Troubleshooting Workflow for Suspected Altered Drug Metabolism

A Low Compound Potency B Hypothesis: Defective Polyglutamylation A->B C HPLC Analysis of Intracellular Drug Metabolites B->C Measure Polyglutamate Forms F Reduced Polyglutamylation Confirmed C->F D FPGS Enzyme Activity Assay E GGH Enzyme Activity Assay F->D Assess Synthesizing Enzyme F->E Assess Hydrolyzing Enzyme G Test Compounds Not Requiring Polyglutamylation F->G

Caption: Workflow to investigate defective polyglutamylation.

Experimental Confirmation:

  • Analysis of Intracellular Drug Metabolites: Use techniques like high-performance liquid chromatography (HPLC) to separate and quantify the monoglutamated and polyglutamated forms of your compound within the cells after treatment. A lower ratio of polyglutamated to monoglutamated forms in the resistant line is indicative of this mechanism.

  • FPGS Activity Assay: Measure the enzymatic activity of folylpolyglutamate synthetase (FPGS) in cell lysates to determine if the enzyme responsible for adding glutamate residues is less active in the resistant cells.[24][25][26]

  • GGH Activity Assay: Measure the activity of gamma-glutamyl hydrolase (GGH), the enzyme that removes glutamate residues. Increased activity can also lead to reduced polyglutamylation.

Next Steps:

  • Use Non-Polyglutamatable Analogs: Test the efficacy of related compounds that do not require polyglutamylation for their activity.

Data Presentation

Table 1: Cross-Resistance Profile of Antifolate-Resistant Cell Lines

Cell LinePrimary Resistance MechanismResistant toFold ResistanceCross-Resistant toFold ResistanceCollaterally Sensitive to
Hypothetical Cell Line A DHFR OverexpressionTriazine-115-foldMethotrexate20-foldTrimetrexate
Hypothetical Cell Line B Impaired RFC TransportMethotrexate50-foldTriazine-145-foldTrimetrexate
Hypothetical Cell Line C Defective PolyglutamylationTriazine-210-foldMethotrexate12-foldLipophilic antifolates
A2780cisR Cisplatin (B142131) ResistanceCisplatin-5-Fluorouracil (B62378)1.5-foldZD1694, CB3717, Methotrexate
HX/155cisR Cisplatin ResistanceCisplatin---ZD1694, CB3717, 5-FU

Data for hypothetical cell lines are illustrative. Data for A2780cisR and HX/155cisR are adapted from literature.[27]

Table 2: IC50 Values of DHFR Inhibitors Against Sensitive and Resistant Cell Lines

CompoundSensitive Cell Line IC50 (nM)Resistant Cell Line IC50 (nM)Fold Resistance
Triazine-1 1015015
Methotrexate 816020
Trimetrexate 12100.83 (Collateral Sensitivity)
Pralatrexate 57515
Pyrimethamine 1122020

This table presents illustrative quantitative data for easy comparison.

Experimental Protocols

Protocol 1: Western Blot for DHFR Protein Expression

Objective: To quantify the relative expression level of DHFR protein in sensitive versus resistant cancer cell lines.

Materials:

  • Sensitive and resistant cell lines

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (12% acrylamide)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-DHFR

  • Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Culture sensitive and resistant cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[14]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[14]

    • Collect the supernatant containing the total protein extract.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[14]

  • Sample Preparation:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5 minutes.[14]

  • SDS-PAGE:

    • Load equal amounts of protein (20-30 µg) per well of a 12% SDS-PAGE gel.[14]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary anti-DHFR antibody overnight at 4°C.[14]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Quantitative PCR (qPCR) for DHFR Gene Copy Number

Objective: To determine if resistance is associated with an increase in the DHFR gene copy number.

Materials:

  • Genomic DNA extraction kit

  • qPCR primers for DHFR and a reference gene (e.g., RNase P)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from an equal number of sensitive and resistant cells using a commercial kit.

    • Quantify the DNA and assess its purity.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers for either DHFR or the reference gene, and nuclease-free water.

    • Add a standardized amount of genomic DNA (e.g., 10-20 ng) to each reaction well.

    • Set up reactions in triplicate for each sample and gene.

  • qPCR Cycling:

    • Perform the qPCR using a standard cycling protocol, including an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[28]

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for DHFR and the reference gene for both sensitive and resistant cell lines.

    • Calculate the relative DHFR gene copy number in the resistant cells compared to the sensitive cells using the ΔΔCt method. An increase in the relative copy number indicates gene amplification.

Signaling Pathways and Workflows

Folate Metabolism and DHFR Inhibition

DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide DHFR->THF Triazine This compound (DHFR Inhibitor) Triazine->DHFR DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA

Caption: Folate metabolism and the inhibitory action of this compound on DHFR.

Mechanisms of Resistance to DHFR Inhibitors

cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms DHFR DHFR RFC RFC Efflux Efflux Pump (e.g., BCRP) FPGS FPGS Triazine_PG Triazine-(Glu)n FPGS->Triazine_PG Triazine_in Triazine Triazine_in->DHFR Inhibition Triazine_in->Efflux Efflux Triazine_in->FPGS Triazine_PG->DHFR Enhanced Inhibition Triazine_out Extracellular Triazine Triazine_out->RFC Influx R1 DHFR Overexpression/ Mutation R1->DHFR R2 Decreased RFC Expression/Mutation R2->RFC R3 Increased Efflux Pump Expression R3->Efflux R4 Decreased FPGS Activity R4->FPGS

References

Technical Support Center: Enhancing Oral Bioavailability of 1,3,5-Triazine-2,4-Diamine Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 1,3,5-triazine-2,4-diamine drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound drugs?

Poor oral bioavailability of this drug class, like many new chemical entities, is often attributed to challenges outlined by the Biopharmaceutics Classification System (BCS).[1][2][3] Many 1,3,5-triazine (B166579) derivatives exhibit poor aqueous solubility (a characteristic of BCS Class II and IV drugs), which is a primary rate-limiting step for absorption in the gastrointestinal (GI) tract.[2][4] For a drug to be absorbed, it must first dissolve in the GI fluids before it can permeate the intestinal membrane.[4] Therefore, low solubility directly leads to low dissolution rates and consequently, insufficient absorption and reduced systemic exposure.

Q2: Which formulation strategies are most effective for enhancing the solubility and dissolution rate of these compounds?

Several formulation strategies can be employed to overcome the solubility limitations of this compound derivatives. The choice of strategy often depends on the specific physicochemical properties of the drug molecule.[5]

1. Particle Size Reduction: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][6]

  • Micronization: This technique reduces particle size to the micron range (1-10 µm) using methods like jet milling or fluid energy milling.[1]

  • Nanonization: Creating nanosuspensions, with particle sizes typically under 1 µm, further amplifies the surface area, significantly improving dissolution velocity.[1][7]

2. Solid Dispersions: This approach involves dispersing the drug in an amorphous form within an inert, hydrophilic carrier matrix.[8] The amorphous state has higher energy and greater solubility than the stable crystalline form.[3]

3. Lipid-Based Drug Delivery Systems (LBDDS): Incorporating the lipophilic triazine compound into a lipid-based formulation can improve oral absorption by presenting the drug in a solubilized state.[6][9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous GI fluids.[9] This enhances drug solubilization and absorption.[9]

4. Nanotechnology-Based Approaches: Encapsulating the drug in nanocarriers can overcome toxicity, improve bioavailability, and provide prolonged release.[10]

  • Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or block copolymers (e.g., mPEG-b-PLA) can encapsulate triazine derivatives, protecting them from degradation and controlling their release.[10][11]

  • Dendrimers: Triazine-based dendrimers themselves can act as versatile nanocarriers for drug delivery, allowing for precise control over drug loading and release.[12][13]

Below is a workflow to guide the selection of an appropriate bioavailability enhancement strategy.

G Decision Workflow for Bioavailability Enhancement cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation start Poorly Soluble This compound Drug solubility Assess Solubility & Permeability (BCS Classification) start->solubility bcs2 BCS Class II (Low Solubility, High Permeability) solubility->bcs2 High Permeability bcs4 BCS Class IV (Low Solubility, Low Permeability) solubility->bcs4 Low Permeability formulation Solubility Enhancement: - Particle Size Reduction - Solid Dispersion - LBDDS / SEDDS bcs2->formulation form_perm Solubility & Permeability Enhancement: - Nanoparticles - Prodrugs - Permeation Enhancers bcs4->form_perm evaluation In Vitro / In Vivo Testing: - Dissolution Studies - Permeability Assays - Pharmacokinetic Studies formulation->evaluation form_perm->evaluation

Caption: A decision tree for selecting a suitable strategy to enhance the oral bioavailability of this compound drugs based on their biopharmaceutical properties.

Q3: Can chemical modifications, such as creating a prodrug, improve bioavailability?

Yes, a prodrug strategy is a powerful medicinal chemistry approach to overcoming bioavailability barriers.[14] A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug.[5]

Mechanisms for Improvement:

  • Increased Solubility: Attaching a hydrophilic moiety (e.g., an amino acid like L-glutamate) to the triazine core can significantly increase aqueous solubility.[15]

  • Enhanced Permeability: Masking polar functional groups with lipophilic promoieties can increase the drug's ability to cross the lipid-rich intestinal membrane.[5]

For example, novel triazene (B1217601) prodrugs have been synthesized for activation by specific enzymes, demonstrating the feasibility of this approach for related scaffolds.[15]

Q4: How do permeation enhancers work, and are they suitable for triazine-based drugs?

Permeation enhancers are excipients that transiently and reversibly increase the permeability of the intestinal epithelium, facilitating the transport of poorly absorbed drugs.[16] They are particularly useful for drugs that have both low solubility and low permeability (BCS Class IV).

Mechanisms of Action:

  • Transcellular Enhancers: Compounds like sodium caprate can interact with membrane components to increase fluidity, thereby enhancing transport through the cells.[16]

  • Paracellular Enhancers: Some enhancers can modulate the tight junctions between intestinal cells, widening the paracellular space and allowing molecules to pass between them.

The use of natural enhancers such as fatty acids (oleic acid), terpenes (limonene), and polysaccharides is gaining interest due to their safety profiles. When formulating a this compound drug, especially if it is suspected to have low permeability, incorporating a permeation enhancer into the formulation could significantly boost absorption.[16]

Troubleshooting Guides

Q5: My lead compound shows poor and highly variable exposure in animal pharmacokinetic studies. What are the likely causes and troubleshooting steps?

High variability in oral pharmacokinetic (PK) studies is a common issue for poorly soluble compounds.

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility The drug may not be dissolving consistently in the GI tract. This is a primary reason for erratic absorption.
Food Effects The presence or absence of food can drastically alter GI physiology (pH, motility, bile secretion), impacting the dissolution and absorption of poorly soluble drugs.
Pre-systemic Metabolism The drug may be extensively metabolized in the intestinal wall (by enzymes like CYP3A4) or the liver ("first-pass effect") before reaching systemic circulation.[17]
Formulation Instability An amorphous solid dispersion might be converting back to a less soluble crystalline form in the GI tract.

This troubleshooting logic can be visualized as follows:

G Troubleshooting Poor/Variable Oral Bioavailability start High Variability or Low Bioavailability in PK Study q1 Is in vitro dissolution rate low or variable? start->q1 a1 Improve Formulation: - Micronize/Nanonize - Create Solid Dispersion - Use LBDDS q1->a1 Yes q2 Is the drug highly metabolized (high clearance)? q1->q2 No end_node Re-evaluate in vivo PK a1->end_node a2 Chemical Modification: - Prodrug approach to mask metabolic sites - Co-dose with metabolic inhibitor (for investigation) q2->a2 Yes q3 Is intestinal permeability low? (e.g., Caco-2 assay) q2->q3 No a2->end_node a3 Add Permeation Enhancer to Formulation q3->a3 Yes q3->end_node No a3->end_node

Caption: A logical flowchart for troubleshooting common issues of poor or variable oral bioavailability observed in pharmacokinetic studies.

Experimental Protocols

Q6: What is a standard protocol for conducting an in vitro dissolution test for a new formulation?

In vitro dissolution testing is critical for evaluating the release characteristics of a drug from its dosage form and serves as a key quality control tool.[18][19] The goal is to measure the rate and extent of drug release under standardized conditions.[19]

Objective: To assess the dissolution profile of a this compound formulation compared to the unformulated active pharmaceutical ingredient (API).

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for solid oral dosage forms.

Protocol Steps:

  • Media Preparation:

    • Prepare a dissolution medium that simulates intestinal fluid (e.g., Simulated Intestinal Fluid, pH 6.8, without enzymes). The volume (typically 900 mL) should be sufficient to ensure "sink conditions," where the concentration of the dissolved drug does not exceed 1/3 of its saturation solubility in the medium.[20]

    • De-aerate the medium and bring it to a constant temperature of 37 ± 0.5°C.[20]

  • Apparatus Setup:

    • Place the specified volume of media into each vessel of the dissolution apparatus.

    • Set the paddle rotation speed, typically to 50 or 75 RPM.[21]

  • Sample Introduction:

    • Introduce a single dosage form (e.g., a capsule or tablet containing the triazine formulation) into each vessel.

  • Sampling:

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[20]

    • Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

    • Filter the samples immediately using a filter compatible with the drug and medium to prevent undissolved particles from interfering with analysis.[20]

  • Sample Analysis:

    • Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the percentage of drug released versus time to generate a dissolution profile.

Q7: How should I design a basic in vivo pharmacokinetic study to determine oral bioavailability?

An in vivo PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living system.[17][22] Oral bioavailability (F) is determined by comparing the drug's systemic exposure after oral administration to that after intravenous (IV) administration.[17]

Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) and the oral bioavailability (F) of a this compound formulation.

Animal Model: A rodent model (e.g., Sprague-Dawley rats) is commonly used for initial PK screening.

Experimental Design:

  • Animal Groups:

    • Group 1 (Intravenous): Minimum of 3-5 animals. Will receive the drug dissolved in a suitable IV vehicle.

    • Group 2 (Oral): Minimum of 3-5 animals. Will receive the drug formulation via oral gavage.

  • Dosing:

    • IV Dose: A low dose (e.g., 1-2 mg/kg) is administered as a bolus via the tail vein. This dose serves as the 100% bioavailable reference.

    • Oral Dose: A higher dose (e.g., 10-20 mg/kg) is typically required to achieve measurable plasma concentrations. The formulation should be administered in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at a series of time points.

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Oral Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing and Analysis:

    • Process the blood to obtain plasma.

    • Analyze the drug concentration in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each group.

    • Use non-compartmental analysis software to calculate PK parameters:

      • AUC (Area Under the Curve): Total drug exposure over time.

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time at which Cmax is reached.

      • T½ (Half-life): Time required for the plasma concentration to decrease by half.

    • Calculate Oral Bioavailability (F%):

      • F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

The overall experimental workflow from formulation to in vivo assessment is depicted below.

G General Workflow for Bioavailability Assessment cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment cluster_3 Decision Point start Select Enhancement Strategy (e.g., Solid Dispersion) formulate Prepare Formulation start->formulate char Physicochemical Characterization (e.g., DSC, XRD, Particle Size) formulate->char dissolution In Vitro Dissolution Testing char->dissolution permeability Permeability Assay (e.g., Caco-2, PAMPA) dissolution->permeability pk_study Animal Pharmacokinetic Study (IV and Oral Dosing) permeability->pk_study analysis Bioanalysis of Plasma Samples (LC-MS/MS) pk_study->analysis calc Calculate PK Parameters & Oral Bioavailability (F%) analysis->calc decision Bioavailability Goal Met? calc->decision decision->start No - Reformulate stop Proceed to further development decision->stop Yes

Caption: A comprehensive workflow illustrating the key stages from formulation development and in vitro testing to in vivo pharmacokinetic evaluation for a new drug formulation.

References

Technical Support Center: Crystallization of 1,3,5-Triazine-2,4-diamines for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystal formation of 1,3,5-triazine-2,4-diamines intended for X-ray diffraction analysis.

Troubleshooting Poor Crystal Formation

Obtaining high-quality single crystals suitable for X-ray crystallography is often a significant bottleneck. Below are common issues encountered during the crystallization of 1,3,5-triazine-2,4-diamines and systematic approaches to address them.

Issue 1: No Crystals Form, Only Amorphous Precipitate or Oil

This is a common outcome when the compound "crashes out" of solution too quickly due to low solubility or rapid changes in solvent conditions.

Possible Causes & Solutions:

CauseRecommended Action
Solvent Choice The solvent system may be inappropriate. Screen a wider range of solvents with varying polarities. Consider solvent mixtures to fine-tune solubility. For some triazine derivatives, solvents like ethanol (B145695) or ethyl acetate (B1210297) have been used successfully.[1]
Concentration The initial concentration of the triazine derivative might be too high, leading to rapid precipitation. Start with a more dilute solution and allow for slower solvent evaporation or diffusion.
Temperature Drastic temperature changes can induce rapid precipitation. Attempt crystallization at a constant, controlled temperature. Experiment with different temperatures (e.g., room temperature, 4°C, or elevated temperatures).
Precipitant In techniques like vapor diffusion, the precipitant may be too harsh. Try a range of precipitants or adjust the concentration of the current one.
Issue 2: Formation of Small, Needle-like, or Poorly Diffracting Crystals

While crystals may form, their size and quality may be insufficient for X-ray diffraction.

Possible Causes & Solutions:

CauseRecommended Action
Nucleation Rate A high rate of nucleation can lead to a large number of small crystals instead of a few large ones. Slow down the crystallization process by reducing the concentration, using a poorer solvent for vapor diffusion, or maintaining a more stable temperature.
Impurities Even small amounts of impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor diffraction. Re-purify the compound using techniques like recrystallization or chromatography.
Solvent System The solvent system may favor rapid, one-dimensional growth. Experiment with different solvents or solvent mixtures to alter the crystal packing and morphology.
Additives/Seeding Consider using additives that can influence crystal habit. Microseeding, the introduction of a tiny, pre-existing crystal into a saturated solution, can promote the growth of larger, higher-quality crystals.
Issue 3: Twinned or Polycrystalline Masses

Twinning occurs when two or more crystals grow together in a symmetrical, non-random orientation, which can complicate or prevent structure determination.

Possible Causes & Solutions:

CauseRecommended Action
Rapid Growth Fast crystal growth is a common cause of twinning. Slow down the crystallization process as described in the previous section.
High Supersaturation A highly supersaturated solution can lead to the formation of multiple crystal nuclei in close proximity, which can then grow into each other. Reduce the initial concentration of the triazine derivative.
Solvent Effects The solvent can influence the crystal packing and the likelihood of twinning. Experiment with a variety of solvents.
Mechanical Agitation Avoid disturbing the crystallization experiment, as vibrations can induce secondary nucleation and twinning.

Frequently Asked Questions (FAQs)

Q1: What are the most common crystallization methods for 1,3,5-triazine-2,4-diamines?

A1: The most frequently employed methods for small molecules like 1,3,5-triazine-2,4-diamines include:

  • Slow Evaporation: This is a straightforward method where the solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until crystals form. This technique has been successfully used to grow crystals of 2,4,6-triamino-1,3,5-triazine (melamine).[2]

  • Vapor Diffusion (Hanging and Sitting Drop): In this method, a drop containing the compound and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant. The slow diffusion of the precipitant into the drop gradually induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Crystals form at the interface of the two solvents.

Q2: How do I choose the right solvent for crystallization?

A2: The ideal solvent is one in which your compound has moderate solubility. If the compound is too soluble, it will be difficult to induce crystallization. If it is not soluble enough, you won't be able to get enough material into the solution to form crystals. A good starting point is to test the solubility of your 1,3,5-triazine-2,4-diamine derivative in a range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

Q3: Can the substituent on the triazine ring affect crystallization?

A3: Absolutely. The nature of the substituent at the 6-position of the 1,3,5-triazine (B166579) ring can significantly influence the molecule's polarity, solubility, and how it packs in the crystal lattice due to different intermolecular interactions like hydrogen bonding.[3][4] Therefore, crystallization conditions often need to be optimized for each specific derivative.

Q4: My crystals are very thin plates. How can I encourage growth in the third dimension?

A4: This is a common issue related to the crystal habit. To address this, you can try:

  • Changing the solvent: The solvent can influence which crystal faces grow faster.

  • Slowing down the growth rate: This can sometimes allow for more uniform growth in all dimensions.

  • Using additives: Certain small molecules, if they bind to specific crystal faces, can inhibit growth in those directions and promote it in others.

Experimental Protocols

General Protocol for Crystallization by Slow Evaporation
  • Dissolution: Dissolve the purified this compound derivative in a suitable solvent to near saturation at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube). This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.

  • Incubation: Place the vessel in a vibration-free location at a constant temperature.

  • Monitoring: Monitor the vessel periodically for crystal growth. The process can take anywhere from a few days to several weeks.

Diagrams

Experimental Workflow for Crystallization Screening

Crystallization_Workflow A Purified this compound Compound B Solvent Screening (Varying Polarity) A->B C Select Suitable Solvent(s) B->C D Crystallization Method Selection C->D E Slow Evaporation D->E Simple F Vapor Diffusion D->F Controlled G Solvent Layering D->G Interface H Set up Crystallization Trials (Vary Concentration, Temperature) E->H F->H G->H I Monitor for Crystal Growth H->I J No Crystals / Precipitate I->J K Poor Quality Crystals I->K L Good Quality Crystals I->L M Optimize Conditions (Refine Solvent, Concentration, Temp.) J->M K->M N X-ray Diffraction Analysis L->N M->H

Caption: A general workflow for screening and optimizing the crystallization of this compound derivatives.

Troubleshooting Logic for Poor Crystallization

Troubleshooting_Logic Start Initial Crystallization Attempt Outcome Observe Outcome Start->Outcome NoCrystals No Crystals / Amorphous Precipitate Outcome->NoCrystals Precipitate SmallCrystals Small / Needle-like Crystals Outcome->SmallCrystals Poor Quality Twinning Twinned Crystals Outcome->Twinning Twinned GoodCrystals Good Quality Crystals Outcome->GoodCrystals Success Action1 Re-screen Solvents Lower Concentration Change Temperature NoCrystals->Action1 Action2 Slow Down Growth Rate Re-purify Compound Try Seeding SmallCrystals->Action2 Action3 Slow Down Growth Rate Reduce Supersaturation Change Solvent Twinning->Action3 End Proceed to X-ray Analysis GoodCrystals->End Action1->Start Retry Action2->Start Retry Action3->Start Retry

Caption: A decision-making diagram for troubleshooting common issues in the crystallization of 1,3,5-triazine-2,4-diamines.

References

Addressing off-target effects of 1,3,5-triazine-2,4-diamine kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1,3,5-triazine-2,4-diamine kinase inhibitors. The information is designed to help identify and address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known kinase targets of this compound based inhibitors?

A1: The this compound scaffold has been utilized to develop inhibitors for various kinases. Depending on the specific substitutions on the triazine core, these compounds have shown inhibitory activity against kinases such as PIM1, PI3K/mTOR, and EGFR.[1][2][3] For example, specific derivatives have been synthesized to target the PI3K/Akt/mTOR signaling cascade.[2]

Q2: My this compound inhibitor is showing a cellular phenotype that is inconsistent with the known function of its primary target. What could be the reason?

A2: This is a common challenge in kinase inhibitor research and can often be attributed to off-target effects. Kinase inhibitors, including those based on the this compound scaffold, can interact with multiple kinases due to the conserved nature of the ATP-binding pocket. An unexpected phenotype could be the result of the inhibitor modulating the activity of one or more unintended kinase or non-kinase targets. It is also possible that the observed phenotype is due to the inhibition of a different isoform of the primary target. For instance, a PI3K inhibitor might show different activities against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ isoforms.[2]

Q3: How can I confirm that the observed cellular effect is due to the inhibition of the intended target and not an off-target?

A3: To validate on-target effects, a multi-pronged approach is recommended. First, use a structurally unrelated inhibitor that targets the same kinase. If both inhibitors produce the same phenotype, it is more likely an on-target effect. Second, employ genetic approaches such as siRNA or CRISPR/Cas9 to knockdown or knockout the target kinase and observe if the phenotype is recapitulated. Finally, a rescue experiment, where a drug-resistant mutant of the target kinase is expressed, can provide strong evidence for on-target activity if it reverses the inhibitor's effect.

Q4: I am observing high levels of cytotoxicity with my this compound inhibitor, even at low concentrations. Is this expected?

A4: High cytotoxicity at low concentrations can be a result of potent on-target effects, especially if the target kinase is crucial for cell survival. However, it can also be a strong indicator of off-target toxicity. Many 1,3,5-triazine (B166579) derivatives have been investigated for their anti-proliferative and anticancer activities and have shown potent effects on cell viability.[4][5][6][7] It is crucial to perform dose-response experiments to determine the therapeutic window and to compare the cytotoxic concentration with the IC50 for the target kinase.

Q5: Are there known solubility issues with this compound based inhibitors?

A5: Like many small molecule kinase inhibitors, compounds based on the 1,3,5-triazine scaffold can have limited aqueous solubility. This can lead to issues with compound precipitation in aqueous buffers during in vitro assays. It is important to carefully consider the solvent used for stock solutions (typically DMSO) and the final concentration of the organic solvent in the assay. In some cases, formulation strategies may be necessary to improve solubility and bioavailability for in vivo studies.

Troubleshooting Guides

Problem 1: Unexpected or Contradictory Cellular Phenotype
Possible Cause Troubleshooting Steps
Off-target kinase inhibition 1. Perform a Kinome Scan: Screen your inhibitor against a broad panel of kinases to identify potential off-targets. 2. Use a Structurally Unrelated Inhibitor: Compare the phenotype with that induced by a different chemical scaffold targeting the same primary kinase. 3. Genetic Validation: Use siRNA or CRISPR to knockdown/knockout the primary target and see if the phenotype is replicated.
Activation of compensatory signaling pathways 1. Pathway Analysis: Use techniques like Western blotting or phospho-proteomics to analyze the phosphorylation status of key proteins in related signaling pathways. 2. Combination Therapy: Co-treat with inhibitors of suspected compensatory pathways to see if the original phenotype is restored.
Non-kinase off-targets 1. Literature Review: Search for known non-kinase off-targets of the 1,3,5-triazine scaffold. 2. Affinity Chromatography: Use your inhibitor as a bait to pull down binding partners from cell lysates for identification by mass spectrometry.
Problem 2: High Cytotoxicity at Low Inhibitor Concentrations
Possible Cause Troubleshooting Steps
Potent on-target effect in a critical pathway 1. Confirm On-Target Potency: Perform a dose-response curve for both target inhibition (e.g., phosphorylation of a downstream substrate) and cell viability. 2. Cell Line Comparison: Test the inhibitor in a cell line where the target kinase is not essential for survival.
Off-target toxicity 1. Identify Off-Targets: Use a kinome scan or other profiling method to identify off-target kinases known to be involved in cell survival pathways. 2. Rescue Experiment: If a specific off-target is suspected, overexpress a drug-resistant mutant of that off-target to see if it rescues the cytotoxic phenotype.
General compound toxicity 1. Structural Analogs: Synthesize and test closely related analogs of your inhibitor that are inactive against the primary target. If these analogs are still toxic, the toxicity is likely independent of kinase inhibition.
Problem 3: Inhibitor Precipitation in Aqueous Assay Buffer
Possible Cause Troubleshooting Steps
Low aqueous solubility 1. Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that keeps the inhibitor in solution. 2. Use of Surfactants: Add a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the assay buffer. 3. pH Adjustment: If your compound has ionizable groups, test the solubility at different pH values.
Incorrect stock solution preparation 1. Fresh Stock Solutions: Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles which can lead to compound degradation or precipitation.

Data Presentation

Table 1: Representative Kinase Selectivity Profile of a Hypothetical this compound Inhibitor (Compound X)

Kinase TargetIC50 (nM)% Inhibition at 1 µMNotes
Primary Target (e.g., PIM1) 50 95% Potent on-target activity
Off-Target Kinase A (e.g., PI3Kα)50065%Moderate off-target activity
Off-Target Kinase B (e.g., mTOR)1,20040%Weak off-target activity
Off-Target Kinase C (e.g., EGFR)>10,000<10%No significant activity
Off-Target Kinase D (e.g., VEGFR2)8,00015%No significant activity

Interpretation: Compound X is a potent inhibitor of its primary target, PIM1. It shows moderate activity against PI3Kα, suggesting that at higher concentrations, off-target effects on the PI3K pathway are possible. The activity against other tested kinases is significantly lower, indicating good selectivity.

Table 2: Comparison of On-Target vs. Off-Target Cellular Activity (Hypothetical Data for Compound X)

AssayCell LineIC50 / EC50 (nM)Interpretation
Target Engagement (p-Substrate) Target-Expressing Cells 60 Confirms cellular on-target activity
Cell ViabilityTarget-Dependent Cell Line100Cytotoxicity is likely on-target
Cell ViabilityTarget-Independent Cell Line5,000Off-target cytotoxicity is low
Apoptosis InductionTarget-Dependent Cell Line120Apoptosis is likely on-target

Interpretation: The cellular target engagement EC50 is consistent with the biochemical IC50. The cytotoxic and apoptotic effects are observed at concentrations similar to the target engagement EC50 in a cell line dependent on the primary target, suggesting the phenotype is primarily driven by on-target inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for determining the IC50 of a this compound inhibitor against a target kinase.

Materials:

  • This compound inhibitor stock solution (10 mM in DMSO)

  • Purified recombinant kinase

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO. Then, create an intermediate dilution in the kinase reaction buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 96-well plate.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for On-Target Validation in Cells

This protocol is to assess the inhibition of a target kinase in a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the target kinase

  • This compound inhibitor

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor for the desired time. Include a DMSO vehicle control.

  • If the pathway is not constitutively active, stimulate the cells with an appropriate ligand to activate the target kinase.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Phenotype A Unexpected Cellular Phenotype Observed B Perform Kinome Selectivity Profiling A->B C Use Structurally Unrelated Inhibitor A->C D Genetic Knockdown/Out of Primary Target A->D E Off-Targets Identified? B->E F Phenotype Reproduced? C->F G Phenotype Reproduced? D->G E->F No H Phenotype is Likely Off-Target E->H Yes F->G No I Phenotype is Likely On-Target F->I Yes G->A No G->I Yes J Validate Off-Target (siRNA, Rescue) H->J

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

G cluster_1 Experimental Workflow for On-Target Validation A In Vitro Biochemical Assay B Determine IC50 against Target Kinase A->B G Compare Biochemical and Cellular Potency B->G C Cell-Based Assay (e.g., Western Blot) D Measure Inhibition of Downstream Substrate C->D D->G E Phenotypic Assay (e.g., Cell Viability) F Determine Cellular EC50 E->F F->G H On-Target Effect Confirmed G->H Consistent I Further Investigation Needed G->I Inconsistent

Caption: Workflow for confirming on-target effects of a kinase inhibitor.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Optimizing Selectivity of 1,3,5-Triazine-2,4-Diamine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing the selectivity of 1,3,5-triazine-2,4-diamine inhibitors against homologous kinases.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows poor selectivity against homologous kinases. What are the initial troubleshooting steps?

A1: Poor selectivity is a common challenge due to the highly conserved nature of the ATP-binding site in the kinome.[1] Initial steps should focus on verifying the experimental setup and compound integrity.

  • Compound Purity and Integrity: Confirm the purity of your synthesized compound using methods like HPLC-MS. Degradation or impurities can lead to misleading activity profiles.

  • Assay Conditions: Ensure that the kinase assay conditions are optimal and consistent. Key parameters to check include ATP concentration (ideally at or near the Km for each kinase), enzyme concentration, and incubation time.[2][3] Variations in these can significantly impact IC50 values and perceived selectivity.

  • Target Engagement: Confirm that the inhibitor is engaging the intended target in a cellular context using techniques like Western blotting to assess the phosphorylation of a known downstream substrate.[4]

Q2: What structural modifications to the this compound scaffold can I make to improve selectivity?

A2: Rational design based on structural biology is key. If co-crystal structures are unavailable, homology modeling can provide insights.[5]

  • Exploit Non-Conserved Residues: Analyze the ATP-binding sites of your target and off-target homologous kinases. Modifications to your inhibitor that introduce steric hindrance with non-conserved residues in the off-target kinase can enhance selectivity.

  • Target the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size among kinases. Bulky substituents on your inhibitor can be designed to clash with larger gatekeeper residues in off-target kinases.

  • Incorporate Hinge-Binding Moieties: Optimizing interactions with the hinge region of the kinase can significantly influence potency and selectivity.[6]

Q3: How can I quantitatively assess the selectivity of my inhibitor?

A3: A quantitative assessment of selectivity involves comparing the inhibitory potency against the target kinase versus other kinases.

  • Selectivity Index (SI): The simplest measure is the Selectivity Index, calculated as the ratio of the IC50 value for an off-target kinase to the IC50 value for the target kinase. A higher SI indicates greater selectivity.

  • Comprehensive Kinase Profiling: For a broader understanding, screen your inhibitor against a large panel of kinases (kinome screening).[4][7] This will identify both expected and unexpected off-target effects.

  • Binding Assays: In addition to enzymatic assays, binding assays (e.g., using fluorescently labeled probes) can determine the dissociation constant (Kd) of the inhibitor-kinase complex, providing another measure of affinity.[4]

Q4: My inhibitor is potent in biochemical assays but shows reduced activity and/or toxicity in cellular assays. What could be the reason?

A4: Discrepancies between biochemical and cellular assays are common and can arise from several factors:

  • Cell Permeability: The inhibitor may have poor cell membrane permeability.

  • High Cellular ATP Concentration: The high intracellular concentration of ATP (mM range) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to in vitro assays where ATP concentrations are typically lower.[4]

  • Off-Target Effects: The observed cellular phenotype or toxicity might be due to the inhibition of unintended kinases.[7] Comprehensive selectivity profiling can help identify these off-targets.

  • Drug Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, reducing its intracellular concentration.

Troubleshooting Guides

Problem 1: High Variability in IC50 Values Between Experiments
  • Possible Cause: Inconsistent reagent concentrations, particularly ATP.

  • Solution: Prepare fresh ATP solutions and accurately determine their concentration. Use an ATP concentration close to the Km value for each specific kinase to ensure comparability of IC50 values.[3]

  • Possible Cause: Variable enzyme activity.

  • Solution: Use a consistent source and lot of recombinant kinase. Aliquot the enzyme to avoid multiple freeze-thaw cycles.

  • Possible Cause: Compound precipitation.

  • Solution: Check the solubility of your inhibitor in the assay buffer. If solubility is an issue, consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO.

Problem 2: No significant inhibition observed at expected concentrations.
  • Possible Cause: Inactive enzyme or incorrect assay setup.

  • Solution: Run a positive control with a known inhibitor for your target kinase to validate the assay. Ensure all buffer components are correct and at the proper pH.

  • Possible Cause: Compound instability.

  • Solution: Assess the stability of your compound in the assay buffer over the time course of the experiment.

Quantitative Data Summary

The following tables provide a synthesized overview of inhibitory activities for representative 1,3,5-triazine (B166579) derivatives against various kinases, compiled from multiple studies. This data is intended for comparative purposes.

Table 1: Inhibitory Activity of Selected 1,3,5-Triazine Derivatives Against Target Kinases

Compound IDTarget KinaseIC50 (µM)Reference
Compound A PIM11.18 (as µg/mL)[2]
Compound B Tie-2Potent (specific value not provided)[6]
Compound 20 CDK10.021[8]
Compound 6b IDH1(R132H)0.12 (as µg/mL)[9]
Compound 6h PI3KαSignificant activity (specific value not provided)[10]

Table 2: Selectivity Profile of a Triazine-Benzimidazole Inhibitor

KinaseIC50 (nM)Selectivity (Fold vs. mTOR)
mTOR101
PI3Kα>2000>200

This table is a representative example based on data indicating up to 200-fold selectivity for mTOR over the homologous kinase PI3Kα for a triazine benzimidazole (B57391) inhibitor.[11]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of a this compound inhibitor using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

Materials:

  • Recombinant kinase and corresponding substrate

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration equal to the Km of the kinase)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in DMSO. Then, create an intermediate dilution in the kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the diluted inhibitor.

  • Add Kinase: Add the kinase diluted in assay buffer to each well, except for the "no enzyme" controls.

  • Initiate Reaction: Add the substrate and ATP mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses the ability of an inhibitor to modulate the phosphorylation of a downstream target of a specific kinase in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (for the phosphorylated and total target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against the total target protein or a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays inhibitor_prep Inhibitor Preparation (Serial Dilution) kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) inhibitor_prep->kinase_assay Test Concentrations cell_treatment Cell Treatment with Inhibitor inhibitor_prep->cell_treatment ic50_determination IC50 Determination kinase_assay->ic50_determination Raw Data selectivity_profiling Kinome-Wide Selectivity Profiling ic50_determination->selectivity_profiling Potency Data target_engagement Target Engagement (Western Blot) cell_treatment->target_engagement phenotypic_assay Phenotypic Assays (e.g., Proliferation) cell_treatment->phenotypic_assay

Caption: Workflow for evaluating kinase inhibitor potency and selectivity.

troubleshooting_logic start Poor Selectivity Observed check_purity Verify Compound Purity (HPLC-MS) start->check_purity check_assay Review Assay Conditions (ATP Conc., Enzyme Activity) start->check_assay structural_analysis Structural Analysis (Target vs. Off-Target) check_purity->structural_analysis Purity Confirmed check_assay->structural_analysis Conditions Optimized redesign Rational Redesign of Inhibitor structural_analysis->redesign redesign->start Synthesize & Test New Analogs

Caption: Troubleshooting logic for improving inhibitor selectivity.

signaling_pathway_inhibition upstream Upstream Signal kinase_A Target Kinase (Homolog 1) upstream->kinase_A kinase_B Off-Target Kinase (Homolog 2) upstream->kinase_B substrate_A Substrate A kinase_A->substrate_A P substrate_B Substrate B kinase_B->substrate_B P inhibitor This compound Inhibitor inhibitor->kinase_A Inhibits (High Affinity) inhibitor->kinase_B Inhibits (Low Affinity) response_A Desired Cellular Response substrate_A->response_A response_B Undesired Side Effect substrate_B->response_B

Caption: Selective inhibition of homologous kinases in a signaling pathway.

References

Technical Support Center: Refinement of 3D-QSAR Models for 6,N2-diaryl-1,3,5-triazine-2,4-diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing 3D-QSAR models for 6,N2-diaryl-1,3,5-triazine-2,4-diamines. The content is tailored to address specific issues encountered during experimental and computational workflows.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step in developing a reliable 3D-QSAR model for 6,N2-diaryl-1,3,5-triazine-2,4-diamines?

A1: The most critical initial step is the careful selection and preparation of the dataset. This involves gathering a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamine analogs with accurately determined biological activities, ideally spanning a wide range. It is crucial that all compounds in the dataset share a common mechanism of action. The dataset should be divided into a training set for model generation and a test set for external validation.

Q2: How do I choose an appropriate template molecule for alignment of the triazine derivatives?

A2: Selecting a suitable template is crucial for ligand-based alignment. The most active compound in your series is often chosen as the template.[1] This molecule's conformation is assumed to be the bioactive conformation. Alternatively, a structurally representative molecule that contains the common 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold can be used.

Q3: Which force field is recommended for energy minimization of 6,N2-diaryl-1,3,5-triazine-2,4-diamines?

A3: For nitrogen-containing heterocyclic compounds like triazines, the Merck Molecular Force Field (MMFF94) has been shown to be accurate for geometries.[2] The CHARMM and AMBER force fields are also viable options, particularly for accurately modeling binding energies.[2][3] Consistency in the choice of force field throughout the study is paramount.

Q4: What are the key statistical parameters I should consider for validating my 3D-QSAR model?

A4: A robust 3D-QSAR model is evaluated by several statistical metrics. The squared cross-validation correlation coefficient (q²) is a measure of the internal predictive ability of the model, where a value greater than 0.5 is generally considered good. The non-cross-validated correlation coefficient (r²) indicates the fit of the model to the training data. For external validation, the predictive r² (pred_r²) is used to assess the model's ability to predict the activity of the test set compounds.

Troubleshooting Guide

Problem 1: My 3D-QSAR model has a low cross-validated q² value.

Cause: A low q² value often indicates poor internal predictivity of the model. This can stem from several issues, including improper molecular alignment, the presence of outliers in the training set, or an inappropriate choice of model parameters.

Solution:

  • Re-evaluate Molecular Alignment: Molecular alignment is a highly sensitive parameter in 3D-QSAR.[4] Ensure that the common scaffold of the 6,N2-diaryl-1,3,5-triazine-2,4-diamines is consistently superimposed across all molecules. Due to the flexibility of the diaryl system, exploring different alignment rules or using a pharmacophore-based alignment can be beneficial.

  • Check for Outliers: Identify and remove any compounds from the training set that are poorly predicted by the model and have high residual values. These outliers can significantly skew the statistical results.

  • Optimize Model Parameters: Adjust the grid spacing and size for the CoMFA/CoMSIA fields. A finer grid may capture more detailed interactions but can also introduce noise.

Problem 2: The external validation (pred_r²) of my model is poor, even with a good q².

Cause: This discrepancy suggests that the model is overfitted to the training data and does not generalize well to new compounds. This can happen if the training set is not diverse enough or if the test set contains chemical features not represented in the training set.

Solution:

  • Assess Dataset Diversity: Ensure that both the training and test sets are representative of the full range of structural diversity and biological activity of your compound library.

  • Re-partition the Dataset: Re-divide your dataset into new training and test sets to ensure that the test set is a true external validation set.

  • Y-Randomization: Perform a Y-randomization test by randomly shuffling the biological activity data of the training set and rebuilding the model. A high r² for the randomized model indicates a risk of chance correlation.

Problem 3: The CoMFA/CoMSIA contour maps are difficult to interpret or do not align with known SAR.

Cause: Poorly interpretable contour maps can result from incorrect alignment or the dominance of one type of field (e.g., steric) over others.

Solution:

  • Refine Alignment: As with a low q², refining the alignment is the first step. Ensure that the alignment reflects a plausible binding mode.

  • Analyze Individual Field Contributions: In CoMSIA, evaluate the contribution of each field (steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor) to the model. It may be that a combination of a subset of these fields provides a more predictive and interpretable model.

  • Visualize with Key Molecules: Overlay the most and least active compounds onto the contour maps to better understand the structural features that are favored or disfavored in certain regions. For instance, a green contour in a CoMFA steric map indicates that bulkier groups are favored in that region for higher activity.

Data Presentation

Table 1: Representative Statistical Results for 3D-QSAR Models of Triazine Derivatives

Model TypeTargetNo. of Compoundspred_r²Reference
kNN-MFAAnticancer340.7388-0.4073[5]
CoMFAAnticancer20-0.87130.8417[6]
CoMFATTK Inhibitors-0.583-0.751[7]
CoMSIATTK Inhibitors-0.690-0.767[7]
CoMFAHIV-RT Inhibitors-0.7210.9910.780[8]
CoMSIAHIV-RT Inhibitors-0.7140.9870.721[8]

Experimental Protocols

Protocol 1: General Workflow for 3D-QSAR Model Development

  • Dataset Preparation:

    • Compile a dataset of 6,N2-diaryl-1,3,5-triazine-2,4-diamines with their corresponding biological activities (e.g., IC50 or GI50 values).

    • Convert biological activities to a logarithmic scale (e.g., pIC50).

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set.

  • Molecular Modeling:

    • Generate 3D structures for all compounds.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).[7]

    • Assign partial atomic charges (e.g., Gasteiger-Hückel).

  • Molecular Alignment:

    • Select a template molecule (e.g., the most active compound).

    • Align all molecules in the dataset to the template based on the common triazine scaffold.[1]

  • CoMFA/CoMSIA Field Calculation:

    • Define a 3D grid box that encompasses all aligned molecules.

    • Calculate steric and electrostatic fields (CoMFA) and additional fields like hydrophobic and hydrogen bond donor/acceptor (CoMSIA) at each grid point.

  • PLS Analysis and Model Validation:

    • Use Partial Least Squares (PLS) regression to correlate the calculated field values with the biological activities.

    • Perform leave-one-out cross-validation to determine the optimal number of components and the q² value.

    • Generate the final non-cross-validated model and calculate r².

    • Predict the activities of the test set compounds and calculate the pred_r².

  • Contour Map Analysis:

    • Visualize the results as 3D contour maps to identify regions where specific physicochemical properties are correlated with biological activity.

Mandatory Visualization

G 3D-QSAR Model Development Workflow cluster_0 Data Preparation cluster_1 Molecular Modeling cluster_2 Core 3D-QSAR Steps cluster_3 Validation & Interpretation A Dataset Selection (6,N2-diaryl-1,3,5-triazine-2,4-diamines) B Biological Activity (pIC50/pGI50) A->B C Training & Test Set Splitting B->C D 3D Structure Generation C->D E Energy Minimization (e.g., MMFF94) D->E F Charge Calculation (e.g., Gasteiger-Hückel) E->F G Molecular Alignment (Template-based) F->G H CoMFA/CoMSIA Field Calculation G->H I PLS Analysis H->I J Internal Validation (q²) I->J K External Validation (pred_r²) J->K L Contour Map Generation & Analysis K->L M Refined Model L->M Model Refinement & New Compound Design

Caption: Workflow for 3D-QSAR model development.

G Troubleshooting Low q² in 3D-QSAR Models Start Low q² Value Q1 Is Molecular Alignment Correct? Start->Q1 Action1 Refine Alignment: - Check common scaffold - Explore different templates - Use pharmacophore features Q1->Action1 No Q2 Are there Outliers in the Training Set? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Identify & Remove Outliers: - Analyze residual values - Re-run PLS analysis Q2->Action2 Yes Q3 Are Model Parameters Optimal? Q2->Q3 No A2_Yes Yes A2_No No Action2->Q1 Action3 Optimize Parameters: - Adjust grid spacing - Vary field cutoffs Q3->Action3 No End Improved Model Q3->End Yes A3_No No Action3->Q1

Caption: Troubleshooting decision tree for a low q² value.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of 1,3,5-Triazine-2,4-Diamine CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the central nervous system (CNS) penetration of 1,3,5-triazine-2,4-diamine agents.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound compounds to the CNS?

The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most compounds from entering the brain.[1][2] For the 1,3,5-triazine (B166579) class, specific challenges include:

  • Physicochemical Properties: Many derivatives may have molecular weights, polar surface areas, or hydrogen bonding capabilities outside the optimal range for passive diffusion across the BBB.[3][4]

  • Efflux Transporters: These compounds can be substrates for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump them out of the brain endothelial cells back into the bloodstream.[5]

  • Low Lipophilicity: While high lipophilicity can improve membrane transit, some triazine analogs may be too polar to efficiently cross the lipid membranes of the BBB endothelial cells.[1]

Q2: What are the ideal physicochemical properties for a CNS agent based on the 1,3,5-triazine scaffold?

To maximize the potential for passive diffusion across the BBB, medicinal chemists should aim for a balance of properties. While every compound is unique, general guidelines for successful CNS drugs provide a valuable starting point.

Table 1: Recommended Physicochemical Properties for CNS Drug Candidates

Property Recommended Value Rationale
Molecular Weight (MW) < 450 Da Smaller molecules are better able to pass through the tight junctions of the BBB via passive diffusion.[6][7]
Lipophilicity (LogP) 1.5 - 3.0 A balance is crucial. Too low, and the compound won't enter the lipid membrane; too high, and it may have poor solubility and high non-specific binding.[3][6]
Polar Surface Area (TPSA) < 90 Ų A lower TPSA is associated with better BBB penetration as it reduces the energy required for desolvation to enter the cell membrane.[4][8]
Hydrogen Bond Donors (HBD) ≤ 3 Fewer hydrogen bond donors reduce polarity and improve membrane permeability.[3]
Hydrogen Bond Acceptors (HBA) ≤ 5 Fewer hydrogen bond acceptors also contribute to lower polarity.[3]

| Ionization (pKa) | pKa between 4 and 10 | The molecule should be largely un-ionized at physiological pH (~7.4) to facilitate membrane crossing.[3] |

Q3: My 1,3,5-triazine compound shows high affinity for its CNS target in vitro but no efficacy in vivo. What is the likely cause?

A common reason for this discrepancy is poor BBB penetration. The compound may not be reaching its target in the brain at a therapeutically relevant concentration.[9] It is crucial to assess the compound's brain-to-plasma concentration ratio. Potential causes for low brain penetration include recognition by efflux pumps or suboptimal physicochemical properties for passive diffusion.[5][10]

Q4: What is P-glycoprotein (P-gp) efflux and how does it affect my triazine compounds?

P-glycoprotein (P-gp) is an ATP-dependent efflux transporter highly expressed on the luminal side of brain endothelial cells.[11] It functions as a "molecular vacuum cleaner," recognizing a broad range of substrates and pumping them out of the cell. If your triazine compound is a P-gp substrate, it will be actively removed from the BBB, severely limiting its brain accumulation, even if it has favorable properties for passive diffusion.

Section 2: Troubleshooting Guides

Issue 1: Low permeability observed in the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Possible Cause 1: High Polarity. Your compound may have a TPSA > 90 Ų or an excessive number of hydrogen bond donors/acceptors.

    • Troubleshooting Step: Modify the structure to mask polar groups or replace them with more lipophilic moieties. For example, consider replacing a primary amine with a tertiary amine or amidine to reduce hydrogen bond donor count.

  • Possible Cause 2: Low Lipophilicity. The compound's LogP value may be below the optimal range (1.5-3.0).

    • Troubleshooting Step: Introduce lipophilic groups (e.g., alkyl chains, aryl groups) to the triazine scaffold, but be mindful not to increase the molecular weight excessively.

  • Possible Cause 3: High Molecular Weight. The compound may exceed the general guideline of < 450 Da.

    • Troubleshooting Step: Investigate if parts of the molecule can be removed or simplified without losing target affinity (structure-activity relationship studies).

Issue 2: Good PAMPA-BBB result but low permeability in a cell-based Transwell assay (e.g., using hCMEC/D3 or iPSC-derived BMECs).

  • Possible Cause: Active Efflux. This is a classic sign that your compound is a substrate for an efflux transporter like P-gp, which is present in cell-based models but not in the PAMPA assay.[12]

    • Troubleshooting Step 1: Perform an Efflux Ratio Study. Measure permeability in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.

    • Troubleshooting Step 2: Co-administer a P-gp Inhibitor. Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar).[13] A significant increase in A-to-B permeability confirms P-gp involvement.

    • Troubleshooting Step 3: Structural Modification. Modify the compound to reduce its affinity for P-gp. This can sometimes be achieved by subtly altering stereochemistry, adding hydrogen bond acceptors, or reducing the number of aromatic rings.

Issue 3: In vivo studies show a low brain-to-plasma ratio despite promising in vitro data.

  • Possible Cause 1: High Plasma Protein Binding. If a large fraction of the compound is bound to plasma proteins (like albumin), only the small unbound fraction is available to cross the BBB.

    • Troubleshooting Step: Measure the fraction of unbound drug in plasma (fu,p). If it is very low, consider structural modifications to reduce protein binding.

  • Possible Cause 2: Rapid Metabolism. The compound may be rapidly metabolized in the periphery, reducing the concentration available to enter the brain.

    • Troubleshooting Step: Conduct pharmacokinetic studies to determine the compound's half-life. If it's too short, modify metabolically liable sites on the molecule.

  • Possible Cause 3: Overlooked Efflux Mechanisms. While P-gp is common, other transporters like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-Associated Proteins (MRPs) could be involved.[7]

    • Troubleshooting Step: Use cell lines expressing these specific transporters or specific inhibitors in your in vitro assays to investigate their potential role.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay measures a compound's ability to diffuse across a lipid membrane, modeling the passive diffusion component of BBB transport.[4]

Methodology:

  • Prepare Donor Plate: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM. Add this solution to the wells of a 96-well filter donor plate.

  • Coat Membrane: The filter membrane of a 96-well acceptor plate is coated with a lipid mixture (e.g., 20% porcine brain lipid in dodecane) to form the artificial membrane.

  • Assemble Sandwich: Carefully place the acceptor plate on top of the donor plate, ensuring the coated membrane is in contact with the donor solution.

  • Incubation: Incubate the plate sandwich at room temperature for 4-18 hours.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient (Pe). Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high CNS permeability potential.

Protocol 2: In Vitro BBB Transwell Efflux Assay

This assay determines if a compound is a substrate for active efflux transporters using a monolayer of brain endothelial cells.[14][15]

Methodology:

  • Cell Culture: Culture human brain microvascular endothelial cells (or a suitable cell line like hCMEC/D3) on microporous Transwell inserts until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER). TEER values should be >150 Ω·cm².[15][16]

  • Permeability Measurement (A-to-B):

    • Add the test compound to the apical (upper) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Replace the sampled volume with fresh buffer.

  • Permeability Measurement (B-to-A):

    • In a separate set of Transwells, add the test compound to the basolateral chamber.

    • Take samples from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in all samples via LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp for both directions.

  • Determine Efflux Ratio (ER): Calculate the ER = Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is actively effluxed.

Section 4: Visualized Workflows and Concepts

Diagram 1: General Workflow for BBB Permeability Assessment

G start Novel 1,3,5-Triazine Compound Synthesized in_silico In Silico ADME Prediction (LogP, TPSA, MW) start->in_silico pass1 Properties CNS-like? in_silico->pass1 pampa In Vitro Passive Permeability (PAMPA-BBB Assay) pass2 High Permeability? pampa->pass2 cell_assay In Vitro Cell-Based Assay (Transwell Model) efflux_study Efflux Ratio Determination (Bi-directional Transport) cell_assay->efflux_study pass3 Efflux Ratio < 2? efflux_study->pass3 in_vivo In Vivo PK/PD Study (Brain-to-Plasma Ratio) pass4 High Brain Uptake? in_vivo->pass4 pass1->pampa Yes redesign Chemical Redesign (Optimize Properties) pass1->redesign No pass2->cell_assay Yes pass2->redesign No pass3->in_vivo Yes pass3->redesign No formulate Advanced Formulation (e.g., Nanoparticles) pass4->formulate No candidate Lead Candidate for Further Development pass4->candidate Yes redesign->start

Caption: Workflow for assessing and optimizing the BBB penetration of new compounds.

Diagram 2: Troubleshooting Low Permeability in Cell-Based Assays

G start Low Papp (A->B) in Transwell Assay check_pampa Was PAMPA-BBB Permeability High? start->check_pampa low_pampa Issue is likely Passive Permeability check_pampa->low_pampa No high_pampa Passive Permeability is Good. Suspect Active Efflux. check_pampa->high_pampa Yes optimize_physchem Optimize Physicochemical Properties: - Decrease TPSA/HBD - Increase Lipophilicity (LogP) low_pampa->optimize_physchem run_efflux Run Bi-directional Assay (Measure Papp B->A) high_pampa->run_efflux check_er Efflux Ratio (ER) > 2? run_efflux->check_er high_er Compound is an Efflux Substrate check_er->high_er Yes low_er Efflux is not the primary issue. Consider other factors: - Cell monolayer integrity (TEER) - Compound stability in media - High protein binding check_er->low_er No strategy_efflux Strategies: 1. Redesign to avoid transporter. 2. Co-dose with inhibitor. 3. Use nanocarrier to bypass. high_er->strategy_efflux

Caption: Decision tree for troubleshooting low permeability in cell-based BBB models.

Diagram 3: Mechanism of P-glycoprotein (P-gp) Efflux at the BBB

G Brain Endothelial Cell cluster_blood Blood (Luminal Side) cluster_cell Endothelial Cell cluster_brain Brain (Abluminal Side) compound_blood Triazine Agent compound_cell Triazine compound_blood->compound_cell 1. Passive Diffusion In inhibitor P-gp Inhibitor pgp P-gp Efflux Pump inhibitor->pgp Blocks Efflux pgp->compound_blood 3. Efflux (ATP-dependent) compound_cell->pgp 2. Binding to P-gp compound_brain Triazine Agent compound_cell->compound_brain 4. Successful Permeation (desired)

Caption: How P-gp efflux limits brain entry and how inhibitors can help.

References

Reducing the cytotoxicity of 1,3,5-triazine-2,4-diamine derivatives in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the cytotoxicity of 1,3,5-triazine-2,4-diamine derivatives in normal cells while maintaining their therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to decrease the cytotoxicity of this compound derivatives in normal cells?

The main goal is to improve the compound's selectivity towards cancer cells. Key strategies include:

  • Rational Structural Modification: This is the most common approach. By strategically adding or modifying chemical substituents on the triazine core, it is possible to enhance binding to cancer-specific targets or reduce interactions with targets in normal cells. For example, studies on 6,N2-diaryl-1,3,5-triazine-2,4-diamines have shown that specific substitutions can lead to high potency against breast cancer cell lines (like MDA-MB-231) with no significant growth inhibition in normal breast cells (MCF-10A) at the same concentrations.[1][2]

  • Targeted Drug Delivery: Encapsulating the triazine derivative into a drug delivery system, such as nanoparticles or dendrimers, can limit its exposure to healthy tissues.[3][4] These carriers can be designed to release the drug preferentially in the tumor microenvironment, which is often more acidic than normal tissue.[4]

  • Inhibition of Cancer-Specific Pathways: Designing derivatives that specifically inhibit signaling pathways crucial for cancer cell survival and proliferation, but less so for normal cells, can increase the therapeutic window. The PI3K/mTOR pathway, which is often dysregulated in cancer, is a notable target for some 1,3,5-triazine (B166579) derivatives.[5]

Q2: How do I choose an appropriate normal cell line for my cytotoxicity assays?

The ideal normal cell line should be from the same tissue of origin as the cancer cell line you are studying. This provides the most relevant comparison of on-target vs. off-target effects. For example:

  • When studying breast cancer cell lines like MDA-MB-231 or MCF-7, the non-cancerous breast epithelial cell line MCF-10A is a widely used and appropriate control.[1][6]

  • For leukemia studies, a normal fibroblast cell line such as MRC-5 can be used to assess selectivity.[6]

  • For lung cancer studies using the A549 cell line, normal human lung fibroblasts (e.g., IMR-90) could be a suitable choice.

Q3: What is a selectivity index (SI) and how do I interpret it?

The Selectivity Index (SI) is a quantitative measure of a compound's cytotoxicity towards cancer cells versus normal cells. It is calculated as:

SI = IC50 (normal cells) / IC50 (cancer cells)

A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells, which is a highly desirable characteristic for a drug candidate. An SI > 10 is often considered a good starting point for further development.

Troubleshooting Guides

Problem 1: My lead compound is highly cytotoxic to both cancer and normal cells (low Selectivity Index). What are my next steps?

A low SI indicates a lack of specificity. The following workflow can help guide your optimization process.

G cluster_0 Troubleshooting Low Selectivity start High Cytotoxicity in Normal Cells Observed decision1 Can the structure be modified? start->decision1 action1 Synthesize Analogs: - Modify peripheral substituents - Explore different linkers - See 3D-QSAR models decision1->action1  Yes action2 Evaluate Alternative Strategies decision1->action2 No outcome Re-screen for Selectivity (Cancer vs. Normal Cells) action1->outcome decision2 Is the compound a candidate for targeted delivery? action2->decision2 action3 Formulate into Nanoparticles or Dendrimer Conjugates decision2->action3  Yes action4 Re-evaluate compound or target. Consider abandoning derivative. decision2->action4 No action3->outcome

Caption: Troubleshooting workflow for low compound selectivity.

Problem 2: My 1,3,5-triazine derivative has poor aqueous solubility, complicating my in vitro assays. How can I resolve this?

Poor solubility is a common issue. Consider these solutions:

  • Use of Solvents: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it serially in the cell culture medium for your final working concentrations. Ensure the final DMSO concentration in the culture well is non-toxic to the cells (typically ≤ 0.5%).

  • Green Synthesis/Formulation: Some synthesis methods are designed to be more environmentally friendly and can improve the properties of the final compounds. For instance, microwave-assisted or sonochemical methods developed in aqueous media can enhance sustainability.[7]

  • Structural Modification: Introduce hydrophilic moieties to the molecular structure, but be mindful that this could also alter the compound's biological activity.

  • Drug Delivery Systems: Encapsulating the compound in nanoparticles or other carriers can improve its solubility and bioavailability in aqueous environments.[4]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected this compound derivatives, highlighting their selectivity between cancer and normal cell lines.

Compound IDCancer Cell LineGI50 / IC50 in Cancer Cells (µM)Normal Cell LineGI50 / IC50 in Normal Cells (µM)Selectivity Index (SI)Reference
Compound 101 MDA-MB-231 (Breast)0.06MCF-10A (Breast)> 25> 416[1]
Compound 102 MDA-MB-231 (Breast)0.001 (1 nM)MCF-10A (Breast)Not cytotoxicVery High[6]
Compound 110 MDA-MB-231 (Breast)Significantly active (value not specified)Not specifiedNot specifiedNot specified[6]
Compound 4f MDA-MB-231 (Breast)6.25Not specifiedNot specifiedNot specified[8]
Compound 11 SW480 (Colorectal)5.85Not specifiedNot specifiedNot specified[7]

Note: GI50 (50% Growth Inhibition) and IC50 (50% Inhibitory Concentration) are measures of compound potency.

Key Experimental Protocols

Protocol: MTT Assay for Cytotoxicity Assessment

The Methyl Thiazolyl Tetrazolium (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Objective: To determine the IC50 value of a 1,3,5-triazine derivative in both a cancer cell line and a normal cell line.

Materials:

  • 96-well flat-bottom plates

  • Cancer and normal cell lines

  • Complete cell culture medium

  • 1,3,5-triazine derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader (570 nm)

Workflow Diagram:

G cluster_1 MTT Assay Workflow step1 1. Seed Cells (1x10^4 cells/well in 96-well plate) step2 2. Incubate for 24h (Allow cell adherence) step1->step2 step3 3. Treat with Compound (Serial dilutions, 0-100 µM) step2->step3 step4 4. Incubate for 48h step3->step4 step5 5. Add MTT Solution (10 µL per well) step4->step5 step6 6. Incubate for 4h (Allow formazan crystal formation) step5->step6 step7 7. Solubilize Crystals (Add 100 µL DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 step9 9. Analyze Data (Calculate % viability and IC50) step8->step9

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells (e.g., MDA-MB-231 and MCF-10A) into separate 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[4]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazine derivative in culture medium from a concentrated DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., concentrations ranging from 0.1 to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the treated plates for the desired exposure time (e.g., 48 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Signaling Pathway Visualization

Some 1,3,5-triazine derivatives are designed to target specific oncogenic pathways like the PI3K/Akt/mTOR pathway.[5] Understanding this can aid in designing more selective compounds.

G cluster_2 Simplified PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazine 1,3,5-Triazine Derivative[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRWwpz3Htr7dvaKjfARYPur5R6S7u18cvzq866uiy4CQOtEe2AhOno_1ArF4DAr7irCwpLcuB80o9jmy-evp8CEm_DybtyGoD0FKtX4qB3uDxLil1FLDS8bil0sBJCcdqkK0hn)] Triazine->PI3K Triazine->mTOR

References

Validation & Comparative

A Comparative Guide to 1,3,5-Triazine-2,4-diamine and Quinazoline Scaffolds for EGFR Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often due to activating mutations or overexpression, is a key driver in various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] This has made EGFR a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of EGFR-mutant cancers.

Historically, the quinazoline (B50416) core has been the dominant scaffold for EGFR inhibitors, leading to the development of first and second-generation drugs like gefitinib (B1684475) and erlotinib (B232).[5][6] However, the emergence of drug resistance, primarily through mutations like T790M and C797S, has necessitated the exploration of novel chemical scaffolds.[7] The 1,3,5-triazine-2,4-diamine core has emerged as a promising alternative, demonstrating potent inhibitory activity and offering a different structural template for overcoming resistance.[8][9]

This guide provides an objective, data-driven comparison of the this compound and quinazoline cores for the design of EGFR inhibitors, aimed at researchers and professionals in drug development.

Core Scaffold Comparison

The quinazoline ring system has been a cornerstone of EGFR inhibitor development due to its high affinity for the EGFR kinase active site.[3][5] First-generation inhibitors like gefitinib and erlotinib are reversible, ATP-competitive inhibitors based on a 4-anilinoquinazoline (B1210976) scaffold.[5][6] Second-generation inhibitors, such as afatinib, are also quinazoline-based but act as irreversible covalent inhibitors.[6][7]

The 1,3,5-triazine (B166579) (or s-triazine) core is a heterocyclic compound that has gained significant interest for its broad pharmacological activities, including anticancer properties.[9] As a scaffold for EGFR inhibitors, its derivatives have shown potent activity, in some cases comparable or superior to established quinazoline inhibitors.[10] The triazine core also serves as a versatile template for creating covalent and mutant-selective inhibitors.

Performance Data: In Vitro Efficacy

The following tables summarize the in vitro inhibitory activities (IC50) of representative compounds from both scaffolds against various EGFR genotypes.

Table 1: Inhibitory Activity (IC50, nM) of Quinazoline-Based EGFR Inhibitors

CompoundEGFR (WT)EGFR (L858R)EGFR (L858R/T790M)EGFR (L858R/T790M/C797S)Reference
Gefitinib ~20-30 nM~10-20 nM>10,000 nM>10,000 nM[4][6]
Erlotinib 2 nM0.8 nM495 nM>1,000 nM[3][11]
Afatinib 0.5 nM0.4 nM10 nM>1,000 nM[7]
Compound 23 --0.2 nM50 nM (EC50)[7]

Table 2: Inhibitory Activity (IC50, nM) of 1,3,5-Triazine-Based EGFR Inhibitors

CompoundEGFR (WT)EGFR (Mutant)Cell Line (IC50, µM)Reference
Compound 1d 0.44 nM (Ki)-MDA-MB-231, BT474, MCF7[12][13]
Compound 4f 61 nM-MCF-7, HCT-116, HepG2[10]
Compound 4i 1.5 nM-A549, U87 (WT & Mutant)[14]
Compound 13c --MCF-7 (8.04), A549 (12.24)[15]

Note: Direct head-to-head IC50 data for triazine compounds against specific EGFR mutations (L858R, T790M, C797S) is less consolidated in the literature compared to the well-established quinazolines. The data presented reflects the available information from the search results.

Signaling Pathways and Experimental Workflows

Understanding the EGFR signaling cascade and the methods used to quantify inhibitor activity is crucial for drug development.

EGFR Signaling Pathway

Ligand binding (e.g., EGF) to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[1][16] EGFR inhibitors block this initial phosphorylation step.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Inhibitor EGFR Inhibitor Inhibitor->EGFR Inhibition RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Kinase_Assay_Workflow A 1. Reagent Preparation - Recombinant EGFR Enzyme - Kinase Buffer - Peptide Substrate & ATP - Serially Diluted Inhibitor B 2. Kinase Reaction - Incubate Enzyme + Inhibitor - Initiate with Substrate/ATP Mix - Incubate at 30-37°C A->B C 3. Signal Detection - Stop reaction - Add detection reagents (e.g., ADP-Glo™, HTRF, radioactivity) B->C D 4. Data Acquisition - Read signal (Luminescence, Fluorescence, etc.) C->D E 5. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Fit curve to determine IC50 value D->E

References

A Comparative Guide to Validating Target Engagement of 1,3,5-Triazine-2,4-Diamine Inhibitors in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current methodologies for validating the cellular target engagement of 1,3,5-triazine-2,4-diamine inhibitors. Objective comparisons of key technologies, supported by quantitative data and detailed experimental protocols, are presented to facilitate the selection of the most appropriate assays for your research needs.

Introduction to Target Engagement

Confirming that a therapeutic compound interacts with its intended molecular target within a living cell is a critical step in drug discovery and development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to rationalize the observed physiological effects of a drug candidate. The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various protein kinases implicated in diseases such as cancer. Validating the on-target activity of these inhibitors in a cellular context is paramount for their successful development.

This guide focuses on a comparison of three widely used methods for quantifying target engagement in cells:

  • Bioluminescence Resonance Energy Transfer (BRET) , with a focus on the NanoBRET™ technology.

  • Cellular Thermal Shift Assay (CETSA) .

  • Förster Resonance Energy Transfer (FRET) , including Time-Resolved FRET (TR-FRET) assays like LanthaScreen™.

Comparison of Target Engagement Methodologies

Choosing the right target engagement assay depends on various factors, including the nature of the target, the required throughput, and the specific questions being addressed. The following table provides a head-to-head comparison of the key features of NanoBRET™, CETSA, and FRET-based assays.

FeatureNanoBRET™ Target EngagementCellular Thermal Shift Assay (CETSA)TR-FRET (e.g., LanthaScreen™)
Principle Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.Ligand-induced thermal stabilization of the target protein.Time-Resolved Förster Resonance Energy Transfer (TR-FRET) between a donor (e.g., terbium) and an acceptor fluorophore.
Measurement Real-time, quantitative measurement of compound binding affinity (IC50) and residence time.[1][2]Endpoint measurement of target protein stabilization (thermal shift, EC50).[3]Endpoint or kinetic measurement of compound binding or enzymatic inhibition (IC50).
Cellular Context Live cells.Live cells, cell lysates, or tissue samples.[3]Live cells or cell lysates.
Protein Tagging Requires genetic fusion of the target protein to NanoLuc® luciferase.[1]Not required for endogenous proteins; can be used with tagged proteins.[3]Often requires tagged proteins or specific antibodies.
Throughput High-throughput compatible (384- and 1536-well formats).[1][2]Moderate throughput (Western blot-based) to high throughput (e.g., AlphaScreen-based).High-throughput compatible (384- and 1536-well formats).
Sensitivity High, due to the bright NanoLuc® luciferase and low background.[2]Variable, dependent on the detection method (e.g., antibody quality for Western blotting).High, with low background due to time-resolved detection.
Quantitative Nature Highly quantitative.[1][2]Semi-quantitative to quantitative.Quantitative.
Z'-Factor Typically > 0.5, indicating a robust assay.[2]Variable, generally lower than BRET/FRET assays.Typically > 0.5, indicating a robust assay.

Signaling Pathways Targeted by this compound Inhibitors

Derivatives of the this compound scaffold have been shown to inhibit several key protein kinases involved in cancer progression. Understanding these pathways is crucial for interpreting target engagement data and predicting the downstream cellular effects of these inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway plays a central role in cell proliferation, survival, and differentiation.[1][4][5][6][7] Dysregulation of this pathway is a common feature in many cancers. Several 1,3,5-triazine (B166579) derivatives have been identified as potent EGFR inhibitors.[4][8]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds Triazine_Inhibitor This compound Inhibitor Triazine_Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[9][10] Inhibition of this pathway is a key strategy in cancer therapy to cut off the blood supply to tumors. 1,3,5-triazine derivatives have also demonstrated potent inhibitory activity against VEGFRs.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF VEGF->VEGFR Binds Triazine_Inhibitor This compound Inhibitor Triazine_Inhibitor->VEGFR Inhibits

VEGFR Signaling Pathway Inhibition

Cyclin-Dependent Kinase (CDK) Signaling

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[11][12][13][14][15] Inhibiting specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells. While less common than EGFR and VEGFR inhibitors, some 1,3,5-triazine derivatives have been investigated as CDK inhibitors.

CDK Signaling Pathway Inhibition

Experimental Workflow for Target Engagement Validation

A systematic approach is required to validate the target engagement of a novel kinase inhibitor. The following workflow outlines the key experimental stages, from initial biochemical characterization to in-cell target engagement and functional cellular assays.

Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_functional Functional Cellular Assays cluster_preclinical Preclinical Development Biochem_Assay Biochemical Kinase Assay (e.g., Radiometric, FRET) IC50_Determination Determine IC50 Biochem_Assay->IC50_Determination Cell_Culture Select & Culture Target-Expressing Cell Line IC50_Determination->Cell_Culture Promising Candidate Target_Engagement Cellular Target Engagement Assay (NanoBRET, CETSA, or TR-FRET) Cell_Culture->Target_Engagement Cellular_IC50 Determine Cellular IC50/EC50 Target_Engagement->Cellular_IC50 Phospho_Assay Phosphorylation Assay (Western Blot, ELISA) Cellular_IC50->Phospho_Assay Validate On-Target Effect Phenotypic_Assay Phenotypic Assays (Proliferation, Apoptosis, Migration) Phospho_Assay->Phenotypic_Assay Lead_Optimization Lead Optimization Phenotypic_Assay->Lead_Optimization Correlate with Functional Outcome Start Novel this compound Inhibitor Start->Biochem_Assay

Kinase Inhibitor Target Validation Workflow

Experimental Protocols

Detailed protocols for the three major target engagement assays are provided below.

NanoBRET™ Target Engagement Assay

Objective: To quantitatively measure the binding of a this compound inhibitor to a target kinase in live cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). An inhibitor that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[1]

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in a suitable medium.

    • Transfect the cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • Incubate for 24-48 hours to allow for protein expression.

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Prepare serial dilutions of the this compound inhibitor.

    • Add the fluorescent NanoBRET™ tracer to the cell suspension at a predetermined optimal concentration.

  • Assay Execution:

    • Dispense the cell-tracer suspension into a white, low-volume 384-well plate.

    • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.

    • Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence detection.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the BRET ratios to the DMSO control.

    • Plot the normalized BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To detect the binding of a this compound inhibitor to its target protein in intact cells by measuring changes in the protein's thermal stability.

Principle: The binding of a ligand to a protein often increases its stability against thermal denaturation. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3]

Methodology:

  • Cell Treatment:

    • Culture cells to near confluency.

    • Treat the cells with the this compound inhibitor or DMSO (vehicle control) and incubate under normal culture conditions to allow for cell entry and binding.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed.

    • Determine the protein concentration of the soluble fractions.

  • Protein Detection:

    • Normalize the protein concentrations and prepare the samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.

    • Detect the target protein using a specific primary antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the band intensity versus temperature to generate a melting curve.

    • Compare the melting curves of the inhibitor-treated and control samples to determine the thermal shift.

LanthaScreen™ TR-FRET Cellular Kinase Assay

Objective: To measure the inhibition of a target kinase by a this compound compound in a cellular context using Time-Resolved Förster Resonance Energy Transfer (TR-FRET).

Principle: This assay typically involves a terbium-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently labeled tracer (acceptor) that binds to the kinase. In the absence of an inhibitor, the kinase phosphorylates the substrate, allowing the antibody to bind and bring the donor and acceptor into close proximity, resulting in a high FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells that endogenously or exogenously express the target kinase.

    • Treat the cells with serial dilutions of the this compound inhibitor or DMSO control.

  • Cell Lysis:

    • After the incubation period, lyse the cells using a detergent-based lysis buffer to release the cellular contents, including the kinase and its substrate.

  • Assay Reaction:

    • Transfer the cell lysates to a low-volume 384-well plate.

    • Add a solution containing the fluorescently labeled tracer and the terbium-labeled antibody.

    • Incubate the plate at room temperature to allow for the binding reactions to occur.

  • Signal Detection:

    • Measure the time-resolved fluorescence of the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm) using a TR-FRET-compatible plate reader. A time delay before measurement minimizes background fluorescence.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]

Conclusion

Validating the target engagement of this compound inhibitors in a cellular environment is a critical component of the drug discovery process. This guide has provided a comparative overview of three powerful technologies: NanoBRET™, CETSA, and TR-FRET. The choice of assay will depend on the specific experimental needs, including the desired throughput, the availability of reagents, and the nature of the biological question being addressed. By employing these methods, researchers can gain a deeper understanding of the mechanism of action of their compounds and make more informed decisions in the development of novel therapeutics.

References

A Comparative Guide to the Cross-Validation of In Silico Predictions for 1,3,5-Triazine-2,4-Diamine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of computational, or in silico, models in drug discovery has revolutionized the identification and optimization of lead compounds. For the 1,3,5-triazine (B166579) scaffold, a core structure in numerous therapeutic agents, in silico predictions offer a time- and cost-effective approach to prioritize candidates for synthesis and experimental testing. This guide provides an objective comparison of in silico prediction methods with experimental data for the bioactivity of 1,3,5-triazine-2,4-diamine derivatives, offering a clear perspective on the cross-validation process.

Data Presentation: Predicted vs. Experimental Values

The accuracy of in silico models is paramount. Cross-validation is achieved by comparing the predicted activity values with those determined through experimental assays. The following tables summarize quantitative data from various studies, showcasing the correlation between in silico predictions and experimental outcomes for different this compound derivatives.

Table 1: Comparison of Predicted and Experimental Anticancer Activity

Compound SeriesTarget/Cell LineIn Silico ModelPredicted Outcome (e.g., Docking Score)Experimental Activity (IC50)Reference
N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogsDihydrofolate reductase (DHFR) / A549 (Lung Cancer)Molecular DockingFavorable binding interactions with hDHFR28 nM - 62 nM for most active compounds.[1][2][3][1][2][3]
6,N2-diaryl-1,3,5-triazine-2,4-diaminesMDA-MB-231 (Triple Negative Breast Cancer)3D-QSARModel developed to predict antiproliferative activityHighly potent and selective activity observed (e.g., IC50 = 1 nM for one derivative).[4][5][6][4][5][6]
1,3,5-Triazine Schiff Base DerivativesMCF-7 & HCT-116 (Breast & Colon Cancer)Molecular DockingNot specified3.29 µM (MCF-7) and 3.64 µM (HCT-116) for the most potent compound.[7][7]
Imamine-1,3,5-triazine derivativesMDA-MB-231 (Breast Cancer)Not specifiedNot specified6.25 µM and 8.18 µM for lead compounds, surpassing imatinib.[8][8]
2,4-diamino-1,3,5-triazinesPIM1 KinaseNot specifiedNot specifiedIC50 = 1.18 µg/mL for the most active compound.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the validation of this compound bioactivity.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic potential of chemical compounds.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HeLa, A498) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized imamine-1,3,5-triazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A positive control (e.g., a known anticancer drug like imatinib) and a negative control (vehicle) are included.[8]

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[8]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.

Protocol:

  • Protein Preparation: The 3D structure of the target protein (e.g., human dihydrofolate reductase, hDHFR) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the 1,3,5-triazine derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Docking Simulation: A docking program (e.g., AutoDock) is used to dock the prepared ligands into the active site of the prepared protein.[10] The program explores various possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The docking results are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is selected as the most probable binding mode.[1][3]

  • Visualization: The predicted binding interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein, are visualized using molecular graphics software.[10]

Visualizations: Pathways and Workflows

Signaling Pathway

DHFR_Pathway cluster_input Inputs cluster_process Process cluster_output Outputs for Biosynthesis cluster_downstream Downstream Effects DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Thymidylate Thymidylate Synthesis THF->Thymidylate Purine Purine Synthesis THF->Purine DNA DNA Synthesis & Cell Proliferation Thymidylate->DNA Purine->DNA Triazine This compound Derivatives Triazine->DHFR Inhibition

Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of 1,3,5-Triazine Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification treatment Treatment with Synthesized Compounds purification->treatment cell_culture Cancer Cell Line Culturing cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Logical Relationship

cross_validation_logic cluster_insilico In Silico Prediction cluster_experimental Experimental Validation cluster_validation Cross-Validation qsar QSAR Modeling prediction Predicted Bioactivity (e.g., Binding Affinity) qsar->prediction docking Molecular Docking docking->prediction comparison Comparison & Correlation (e.g., r², Predictive Accuracy) prediction->comparison Compare With synthesis Chemical Synthesis bioassay Biological Assays (e.g., MTT, Enzyme Inhibition) synthesis->bioassay measurement Measured Bioactivity (e.g., IC50, Ki) bioassay->measurement measurement->comparison Compare With comparison->qsar Refine Model comparison->docking Refine Model

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,3,5-Triazine-2,4-Diamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of various 1,3,5-triazine-2,4-diamine analogs, a class of compounds extensively studied for their therapeutic potential across multiple diseases. The primary mechanism of action for many of these analogs is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation.[1] This makes them attractive candidates for development as anticancer, antimalarial, and antibacterial agents.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro activity of representative this compound analogs against various cancer cell lines, Plasmodium falciparum strains, and Mycobacterium tuberculosis.

Anticancer Activity
CompoundTarget Cell LineGI50 (µM)TGI (µM)Reference CompoundGI50 (µM)
19 Melanoma (MALME-3M)0.0331.1--
4f Breast (MDA-MB-231)6.25-Imatinib35.50
4k Breast (MDA-MB-231)8.18-Imatinib35.50
22 Various2.87 (mean)---

GI50: 50% growth inhibition concentration. TGI: Total growth inhibition concentration.

Compound 19 is a 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitrile derivative that has shown significant activity against melanoma cells.[2] Compounds 4f and 4k are imamine-1,3,5-triazine derivatives that have demonstrated potent anti-proliferative activity against triple-negative breast cancer cells, surpassing the efficacy of the reference drug imatinib.[3] Compound 22 , a triazine-benzimidazole analog, has also shown broad-spectrum antitumor activity.

Antimalarial Activity
CompoundP. falciparum StrainIC50 (nM)Reference CompoundIC50 (nM)
CycloguanilVarious (Susceptible)11.1 (mean)Pyrimethamine15.4 (mean)
CycloguanilVarious (Resistant)2030 (mean)Pyrimethamine9440 (mean)
7 3D7<3.3Cycloguanil~100
13 3D7<3.3Cycloguanil~100
18 3D7<3.3Cycloguanil~100

IC50: 50% inhibitory concentration.

Cycloguanil is a well-known DHFR inhibitor used as an antimalarial. However, its efficacy is diminished against resistant strains. Significant cross-resistance is observed with pyrimethamine. Novel s-triazine derivatives (7 , 13 , and 18 ) have demonstrated significantly higher potency against the 3D7 strain of P. falciparum compared to cycloguanil.[4]

Antitubercular Activity
CompoundM. tuberculosis StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
15 Erdmann<0.03--
16 Erdmann0.5--

MIC: Minimum inhibitory concentration.

Compounds 15 and 16 are pteridine-based analogs that have shown potent antimycobacterial activity against the Erdmann strain of M. tuberculosis.[5]

In Vivo Efficacy

While extensive in vitro data is available, comprehensive quantitative in vivo data for this compound analogs is less consistently reported in publicly available literature. However, several studies indicate promising in vivo activity.

For instance, compound 4f , which showed potent in vitro anticancer activity, also demonstrated a strong inhibitory effect on the proliferation of MDA-MB-231 tumor xenografts in vivo.[3] In the context of malaria, novel bis-1,2,4-triazine derivatives have shown excellent in vivo activity in the Plasmodium berghei murine malaria model, with an ED50 of 1.47 mg/kg/day in a 4-day suppression test.[6] Another study on a second-generation bis-triazine (B1207110) reported a mean ED50 value of 1.85 mg/kg/day in the same model.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of this compound analogs.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DHFR->THF Triazine This compound Analogs Triazine->DHFR Inhibition DNA DNA Replication & Cell Proliferation Nucleotide->DNA

DHFR Inhibition Pathway

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Analog Synthesis & Characterization DHFR_Assay DHFR Inhibition Assay (IC50 determination) Synthesis->DHFR_Assay Cell_Viability Cell Viability/Cytotoxicity (e.g., MTT Assay) (GI50/IC50 determination) Synthesis->Cell_Viability Antimicrobial Antimicrobial Susceptibility (e.g., MIC determination) Synthesis->Antimicrobial Animal_Model Animal Model Development (e.g., Xenograft, Infection) DHFR_Assay->Animal_Model Lead Compound Selection Cell_Viability->Animal_Model Antimicrobial->Animal_Model Efficacy_Study Efficacy Studies (e.g., Tumor growth, Parasitemia) Animal_Model->Efficacy_Study Toxicity Toxicity Assessment Efficacy_Study->Toxicity

General Experimental Workflow

Experimental Protocols

In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of compounds against DHFR by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)

  • NADPH

  • Dihydrofolic acid (DHF)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Methotrexate)

  • 96-well, UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and controls in the microplate. The final DMSO concentration should be kept below 1%.

  • Enzyme and Cofactor Addition: Prepare a solution of DHFR enzyme and NADPH in DHFR Assay Buffer. Add this solution to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a solution of DHF in DHFR Assay Buffer. Initiate the enzymatic reaction by adding the DHF solution to all wells.

  • Kinetic Reading: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each test compound relative to the positive and negative controls and calculate the IC50 value using a suitable software.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound against a human tumor xenograft in immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Test compound

  • Vehicle control

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length × Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. The primary endpoint is often tumor growth inhibition.

This guide provides a snapshot of the current research landscape for this compound analogs. The potent in vitro activity across various disease models, coupled with emerging in vivo data, underscores the therapeutic potential of this chemical scaffold. Further research, particularly focused on generating robust in vivo efficacy and safety data, is warranted to advance these promising compounds through the drug development pipeline.

References

Head-to-head comparison of different synthetic routes for 1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and materials science, 1,3,5-triazine-2,4-diamine serves as a crucial scaffold in the development of novel therapeutic agents and functional materials. The synthetic route chosen for this key intermediate can significantly impact yield, purity, cost, and environmental footprint. This guide provides a head-to-head comparison of the most common synthetic strategies for obtaining this compound and its derivatives, supported by experimental data and detailed protocols.

At a Glance: Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative parameters for the primary synthetic routes to 1,3,5-triazine-2,4-diamines. It is important to note that much of the available literature focuses on substituted derivatives; therefore, the data presented may reflect the synthesis of analogues.

Synthetic RouteStarting MaterialsTypical Reaction ConditionsReaction TimeYield (%)PurityKey AdvantagesKey Disadvantages
Route 1: From Dicyandiamide (B1669379)/Cyanoguanidine Dicyandiamide, NitrilesMicrowave irradiation, often in a solvent like DMSO10 - 15 minutesGood to ExcellentHighRapid, "green" chemistry approach, simple work-upPrimarily for 6-substituted derivatives
Route 2: From Biguanides and Esters Biguanide (B1667054) hydrochloride, Esters, Base (e.g., NaOMe)Reflux in an alcohol solvent (e.g., Methanol)2 - 24 hoursLow to ModerateVariable, often requires chromatographyReadily available starting materialsCan result in mixtures and require extensive purification
Route 3: From Cyanuric Chloride Cyanuric chloride, Ammonia (B1221849)/AminesStepwise nucleophilic substitution with temperature controlSeveral hours to daysModerate to HighGenerally high after purificationVersatile for a wide range of derivativesHarsh reagents, potential for side products

Synthetic Pathways and Methodologies

This section provides a detailed overview of the three primary synthetic routes, including reaction schemes and experimental protocols.

Route 1: Synthesis from Dicyandiamide/Cyanoguanidine

This modern approach is favored for its efficiency and adherence to green chemistry principles, particularly when employing microwave assistance. The reaction typically involves the condensation of dicyandiamide (or cyanoguanidine) with a nitrile to yield a 6-substituted-1,3,5-triazine-2,4-diamine.

cluster_conditions Reaction Conditions DCD Dicyandiamide Product 6-R-1,3,5-triazine-2,4-diamine DCD->Product Nitrile Nitrile R-C≡N Microwave Microwave Irradiation Solvent DMSO Time 10-15 min

Caption: Microwave-assisted synthesis from dicyandiamide.

Experimental Protocol (Representative for a 6-substituted derivative)[1][2]:

A mixture of dicyandiamide (1.0 eq) and the corresponding nitrile (1.1 eq) in a minimal amount of a high-boiling solvent such as DMSO is subjected to microwave irradiation. The reaction is typically carried out at a temperature ranging from 150-200 °C for a short duration of 10-15 minutes. After cooling, the reaction mixture is often poured into water to precipitate the product, which is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Route 2: Synthesis from Biguanides and Esters

This classical method involves the condensation of a biguanide salt with an ester in the presence of a base. The choice of ester determines the substituent at the 6-position of the triazine ring. To obtain the unsubstituted this compound, a formate (B1220265) ester would be the logical choice.

cluster_conditions Reaction Conditions Biguanide Biguanide HCl Product 6-R-1,3,5-triazine-2,4-diamine Biguanide->Product Ester, Base Ester R-COOR' Base NaOMe Solvent Methanol (B129727) Condition Reflux Time 2-24 h

Caption: Synthesis from biguanide and an ester.

Experimental Protocol (Representative for a 6-substituted derivative)[3][4]:

To a solution of a biguanide hydrochloride (1.0 eq) in anhydrous methanol, a solution of sodium methoxide (B1231860) in methanol (1.1-1.5 eq) is added, and the mixture is stirred. The corresponding ester (1.0-1.2 eq) is then added, and the reaction mixture is heated at reflux for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography on silica (B1680970) gel, to afford the desired this compound derivative. Yields for this method are often in the low to moderate range.[3]

Route 3: Synthesis from Cyanuric Chloride

The synthesis of 1,3,5-triazine-2,4-diamines from cyanuric chloride is a versatile and widely used method that relies on the sequential nucleophilic substitution of the chlorine atoms. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by careful temperature management. To obtain the diamino-substituted triazine, cyanuric chloride is reacted with two equivalents of ammonia or an amine.

CC Cyanuric Chloride Intermediate 2-Amino-4,6-dichloro-1,3,5-triazine CC->Intermediate 1. NH3, 0-5 °C Product This compound Intermediate->Product 2. NH3, rt - reflux

Caption: Stepwise synthesis from cyanuric chloride.

Experimental Protocol (General Procedure):

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine Cyanuric chloride (1.0 eq) is dissolved in a suitable solvent like acetone (B3395972) or THF and cooled to 0-5 °C. An aqueous solution of ammonia (1.0 eq) is added dropwise while maintaining the temperature. The reaction is typically stirred for a few hours at this temperature. The resulting precipitate of 2-amino-4,6-dichloro-1,3,5-triazine is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound The 2-amino-4,6-dichloro-1,3,5-triazine (1.0 eq) is then suspended in a suitable solvent, and a second equivalent of aqueous ammonia is added. The reaction mixture is warmed to room temperature and may require heating to reflux to drive the second substitution to completion. After cooling, the product, this compound, is isolated by filtration, washed, and can be purified by recrystallization.

Conclusion

The choice of synthetic route for this compound is contingent on the specific requirements of the researcher, including the desired substitution pattern, scale, and available equipment. For rapid and environmentally friendly synthesis of 6-substituted derivatives, the microwave-assisted reaction of dicyandiamide with nitriles is an excellent option. The reaction of biguanides with esters offers a classical approach using readily available starting materials, though yields may be modest and purification can be challenging. For versatility and the ability to synthesize a wide array of derivatives through controlled, stepwise reactions, the route starting from cyanuric chloride remains a cornerstone of triazine chemistry. Each method presents a unique set of advantages and disadvantages, and a thorough understanding of these is essential for making an informed decision in a research and development setting.

References

A Comparative Analysis of Novel 1,3,5-Triazine-2,4-Diamine Derivatives Against Established Inhibitors of PI3K/mTOR and DHFR Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective and selective therapeutic agents, researchers have synthesized and evaluated a new series of 1,3,5-triazine-2,4-diamine derivatives. This report provides a comprehensive benchmark of these novel compounds against well-established inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mTOR and Dihydrofolate Reductase (DHFR) pathways, both critical in cancer cell proliferation and survival. The following guide offers an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1] Similarly, DHFR plays a crucial role in the synthesis of nucleotides, and its inhibition can effectively halt the proliferation of rapidly dividing cancer cells.[2][3] This guide will delve into the inhibitory activities of new triazine derivatives in comparison to Gedatolisib, a known potent PI3K/mTOR inhibitor, and Methotrexate, a cornerstone of DHFR-targeted chemotherapy.[4][5][6]

Quantitative Inhibitory Activity

The inhibitory potential of the novel this compound derivatives and the known inhibitors was quantified by determining their half-maximal inhibitory concentrations (IC50). The data, summarized in the tables below, showcases the comparative efficacy of these compounds.

PI3K/mTOR Inhibition

A novel series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were evaluated for their inhibitory activity against PI3Kα and mTOR.[7] The most promising compound from this series, Compound 13g , demonstrated potent dual inhibitory activity.[7] For comparison, Gedatolisib (PKI-587) is a known highly potent dual inhibitor of PI3Kα and mTOR.[5][8] Another synthesized 1,3,5-triazine (B166579) derivative, Compound 4f , also exhibited significant inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling cascades.[9] A series of 1,3,5-triazine derivatives containing a dithiocarbamate (B8719985) moiety were also synthesized, with Compound 13 showing a remarkable IC50 value against PI3Kα.[10]

CompoundTargetIC50 (nM)Reference
Compound 13g PI3Kα525[7]
mTOR48[7]
Gedatolisib (PKI-587) PI3Kα0.4[4][5]
PI3Kγ5.4[5]
mTOR1.6[5]
Compound 4f EGFR61[9]
Compound 13 PI3Kα1.2[10]
DHFR Inhibition

A series of triazine-benzimidazole analogues were synthesized and evaluated for their inhibitory activity against mammalian DHFR.[11] Compound 22 from this series was identified as a highly potent DHFR inhibitor.[11] Methotrexate, a widely used clinical DHFR inhibitor, is included for comparison.[6]

CompoundTargetIC50 (nM)Reference
Compound 22 DHFR2.0[11]
Methotrexate DHFR~120 (enzymatic assay)[6]
DHFR (cell-based)6.05 - >1000 (cell line dependent)[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

PI3Kα HTRF Assay Protocol

This homogenous time-resolved fluorescence (HTRF) assay is used to measure the production of PIP3 by PI3Kα.

  • Reagent Preparation : Prepare 4x Reaction Buffer, ATP Working Solution, Lipid Working Solution (containing PIP2), and Detection Mix as per the manufacturer's instructions.[13]

  • Assay Plate Setup : In a 384-well plate, add 0.5 µL of DMSO (for controls) or the test inhibitor solution.

  • Enzyme/Lipid Addition : Add 14.5 µL of the Lipid Working Solution to the negative control wells and 14.5 µL of the PI 3-Kinase/Lipid Working Solution to the positive control and inhibitor test wells.[13]

  • Reaction Initiation : Add 5 µL of the ATP Working Solution to all wells to start the reaction.[13]

  • Incubation : Incubate the plate for 30 minutes at room temperature.[13]

  • Reaction Termination : Add 5 µL of Stop Solution to each well.

  • Detection : Add 5 µL of the Detection Mix to each well and incubate for 2 hours at room temperature, protected from light.[13]

  • Data Acquisition : Measure the HTRF ratio on a compatible microplate reader. The signal is inversely proportional to the PI3Kα activity.

DHFR Enzyme Inhibition Assay Protocol

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).[14]

  • Reagent Preparation : Prepare 1x Assay Buffer, DHF Stock Solution, NADPH Stock Solution, and DHFR Enzyme Solution.[14]

  • Plate Setup : Assign wells for Blank (no enzyme), Enzyme Control (no inhibitor), Inhibitor Control (with a known inhibitor like Methotrexate), and test compounds at various concentrations.[14]

  • Inhibitor/Control Addition : Add the appropriate inhibitor solution or solvent control to the designated wells.

  • Enzyme Addition : Add the diluted DHFR enzyme solution to all wells except the Blank.

  • NADPH Addition : Add the diluted NADPH solution to all wells.[14]

  • Pre-incubation : Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation : Start the reaction by adding the DHF working solution to all wells.[14]

  • Kinetic Measurement : Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[15]

  • Data Analysis : Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). The percent inhibition is calculated relative to the enzyme control.

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

  • Cell Seeding : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and control vehicle. Incubate for the desired exposure period (e.g., 72 hours).

  • MTT Addition : Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[18]

  • Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

PI3K_AKT_mTOR_Pathway cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dNTPs) THF->Nucleotide_Synthesis One-carbon donor DHFR->THF Reduction DNA_Replication DNA Replication & Cell Division Nucleotide_Synthesis->DNA_Replication Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Enzyme_Assay Enzymatic Assay (PI3K HTRF / DHFR Inhibition) IC50 IC50 Determination Enzyme_Assay->IC50 Cell_Assay Cell-Based Assay (MTT Viability) Cell_Assay->IC50 Comparison Comparative Analysis IC50->Comparison

References

A Comparative Guide to Orthogonal Assays for Validating the Mechanism of Action of 1,3,5-Triazine-2,4-Diamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (B166579) scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of therapeutic properties, including significant anticancer activity.[1] Many compounds featuring the 6,N2-diaryl-1,3,5-triazine-2,4-diamine core have shown potent antiproliferative effects, particularly against breast cancer cell lines.[1] A frequently proposed mechanism of action (MoA) for these compounds is the inhibition of critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[2][3]

Validating this proposed MoA is a critical step in drug development. It requires a multi-faceted approach using orthogonal assays—distinct experimental methods that measure the same biological event through different techniques.[4][5] This strategy strengthens the evidence for a compound's specific molecular target and cellular effects, effectively filtering out false positives that can arise from assay-specific artifacts.[4][6]

This guide provides a comparative overview of key orthogonal assays to confirm the MoA of 1,3,5-triazine-2,4-diamine compounds as kinase inhibitors. It includes detailed experimental protocols, comparative data tables, and pathway diagrams to support researchers in designing robust validation studies.

Logical Workflow for MoA Confirmation

A systematic workflow ensures that findings from initial high-throughput screens are rigorously validated through a series of biochemical, cellular, and in vivo assays. Each stage provides a different layer of evidence, from direct target engagement to physiological response in a complex biological system.

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: Direct Target Engagement (Biochemical) cluster_2 Phase 3: Cellular Mechanism Validation (Orthogonal) cluster_3 Phase 4: In Vivo Efficacy Confirmation PrimaryScreen Primary Screen (e.g., Cell Viability Assay) HitIdent Hit Identification (e.g., Compound 'Triazine-X') PrimaryScreen->HitIdent Biochem Biochemical Assays (Kinase Activity Assay) HitIdent->Biochem CellBased Cell-Based Assays (Western Blot, IF, Co-IP) Biochem->CellBased InVivo In Vivo Studies (Xenograft Models) CellBased->InVivo

Caption: Logical workflow for validating the mechanism of action of a hit compound.

Biochemical Assays: Confirming Direct Target Inhibition

Biochemical assays are essential for demonstrating a direct interaction between the compound and its putative molecular target (e.g., a specific kinase). These cell-free systems isolate the target protein from other cellular components, providing clear evidence of direct inhibition.

In Vitro Kinase Assay

Purpose: To quantify the ability of a 1,3,5-triazine compound to directly inhibit the enzymatic activity of a target kinase (e.g., PI3Kα, mTOR).

Experimental Protocol:

  • Reagent Preparation: Recombinant human kinase (e.g., PI3Kα), its specific substrate (e.g., PIP2), and ATP are prepared in a kinase reaction buffer.

  • Compound Dilution: A serial dilution of the test triazine compound is prepared. A known inhibitor (e.g., Gedatolisib) is used as a positive control, and DMSO serves as a vehicle control.

  • Kinase Reaction: The recombinant kinase is pre-incubated with the triazine compound or controls for 20-30 minutes at room temperature.

  • Initiation: The reaction is initiated by adding the substrate and ATP. The mixture is incubated for a specified time (e.g., 60 minutes) at 30°C.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured (less ATP corresponds to higher kinase activity).

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is calculated by fitting the data to a dose-response curve.[2]

Comparative Data: In Vitro Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM)
Triazine-X (Test) PI3Kα 15.2
Triazine-X (Test)mTOR89.5
Triazine-X (Test)ABL1 (Counter-Screen)>10,000
Gedatolisib (Control)PI3Kα5.8
DMSO (Vehicle)PI3KαNo Inhibition

Cell-Based Assays: Probing the Cellular Response

Cell-based assays are critical orthogonal methods to confirm that the compound's effect in a living cell is consistent with the proposed MoA. These assays measure downstream signaling events following target engagement.

Proposed Signaling Pathway: PI3K/Akt/mTOR

Many 1,3,5-triazine derivatives are hypothesized to exert their anticancer effects by inhibiting key nodes in the PI3K/Akt/mTOR signaling cascade, a pathway central to cell proliferation, survival, and growth.[2][3]

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EBP1->Proliferation | inhibits Triazine 1,3,5-Triazine Compound Triazine->PI3K | inhibits

Caption: The PI3K/Akt/mTOR signaling pathway with the proposed point of inhibition.

A. Western Blot for Phosphoprotein Analysis

Purpose: To measure the phosphorylation status of downstream proteins in a signaling cascade, providing evidence that the target kinase has been inhibited in cells.[7]

Experimental Protocol:

  • Cell Culture and Treatment: Culture cancer cells (e.g., HeLa or MCF-7) to 70-80% confluency. Treat cells with various concentrations of the triazine compound for a specified time (e.g., 2-6 hours).[2] Include vehicle (DMSO) and positive controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-Akt Ser473) or total protein (e.g., anti-Akt).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize phosphoprotein levels to total protein levels.[8]

Comparative Data: Phospho-Akt Levels in HeLa Cells

TreatmentConcentration (µM)Relative p-Akt (Ser473) IntensityRelative Total Akt Intensity
Vehicle (DMSO)-1.00 ± 0.081.00 ± 0.05
Triazine-X 1 0.45 ± 0.06 0.98 ± 0.07
Triazine-X 5 0.12 ± 0.03 1.01 ± 0.04
Gedatolisib (Control)10.09 ± 0.020.99 ± 0.06
B. Immunofluorescence (IF) for Protein Localization

Purpose: To visualize the subcellular localization of key signaling proteins. For example, inhibition of the PI3K/Akt pathway can lead to the translocation of transcription factors like FOXO1 from the cytoplasm to the nucleus.

Experimental Protocol:

  • Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.[9]

  • Treatment: Treat cells with the triazine compound or controls as described for Western Blotting.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes to allow antibody entry.[10][11]

  • Blocking: Block with 1% BSA in PBST for 60 minutes to reduce nonspecific binding.

  • Antibody Incubation: Incubate with a primary antibody against the protein of interest (e.g., anti-FOXO1) overnight at 4°C. Wash, then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Staining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.[9]

  • Imaging: Visualize the cells using a fluorescence microscope and capture images.

Comparative Data: FOXO1 Subcellular Localization

TreatmentConcentration (µM)Predominant FOXO1 Localization
Vehicle (DMSO)-Cytoplasmic
Triazine-X 5 Nuclear
PI3K Inhibitor (Control)1Nuclear
C. Co-Immunoprecipitation (Co-IP)

Purpose: To determine if the compound disrupts the formation of a protein complex. Co-IP is used to isolate a target protein along with its binding partners.[12][13]

Experimental Protocol:

  • Cell Lysis: Treat and harvest cells as previously described, but use a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) to preserve protein-protein interactions.[14]

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to remove proteins that non-specifically bind to the beads.[15]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against a protein in the complex of interest (e.g., mTOR) overnight at 4°C.

  • Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.[16]

  • Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins from the beads and analyze the presence of interacting partners (e.g., Raptor, a component of the mTORC1 complex) by Western Blot.

Comparative Data: mTOR-Raptor Interaction

TreatmentInput (Raptor)IP: mTOR, Blot: Raptor
Vehicle (DMSO)++++++
Triazine-X (5 µM) ++++
Rapamycin (Control)++++

In Vivo Assays: Assessing Efficacy in a Biological System

In vivo models are the final step in preclinical validation, demonstrating that the compound's MoA translates to therapeutic efficacy in a whole organism.[17]

Human Tumor Xenograft Model

Purpose: To evaluate the antitumor activity of a 1,3,5-triazine compound in an animal model.[18][19]

Experimental Protocol:

  • Cell Implantation: Implant human cancer cells (e.g., 5 x 10⁶ HeLa cells) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[18]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, Triazine-X, positive control drug). Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, excise the tumors and weigh them. The primary endpoint is often Tumor Growth Inhibition (TGI).[19] The excised tumors can also be analyzed by Western Blot or immunohistochemistry to confirm target modulation in vivo.[2]

Comparative Data: Tumor Growth in Xenograft Model

Treatment GroupDay 0 Tumor Volume (mm³)Day 21 Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control125 ± 151450 ± 180-
Triazine-X (50 mg/kg) 128 ± 18 580 ± 95 60
Positive Control Drug122 ± 16450 ± 8069

References

Evaluating the Selectivity Profile of 1,3,5-Triazine-2,4-Diamine Inhibitors Across a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The 1,3,5-triazine-2,4-diamine core, in particular, has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides an objective comparison of the selectivity profiles of various this compound-based inhibitors against a panel of kinases, supported by experimental data from published literature. The information is intended to aid researchers, scientists, and drug development professionals in their efforts to design and develop novel kinase inhibitors.

Data Presentation: Kinase Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various protein kinases. It is important to note that the data is compiled from different studies, and direct comparison between compounds tested in different assays may not be perfectly accurate. However, this compilation provides valuable insights into the selectivity of these inhibitors.

Table 1: Inhibitory Activity of[1][2][3]triazine-pyridine Derivatives [4]

Kinase TargetCompound 20 IC50 (µM)
CDK10.021
CDK2< 0.1
CDK4< 1
CDK5< 0.1
CDK6< 1
CDK7< 1
GSK-3β< 0.1

Table 2: Inhibitory Activity of 2-(Thiophen-2-yl)-1,3,5-triazine Derivatives

Kinase TargetCompound 13g IC50 (nM)
PI3Kα525
mTOR48

Table 3: Inhibitory Activity of 6-Aryl-2,4-diamino-1,3,5-triazine Derivatives

Kinase TargetCompound 5b IC50 (µg/mL)
PIM11.18

Experimental Protocols

The determination of the inhibitory activity of the this compound derivatives against the kinase panel is typically performed using in vitro kinase activity assays. Below are detailed methodologies for commonly employed assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound to generate a dose-response curve.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound at various concentrations. Include a "no inhibitor" control (DMSO only).

    • Add the kinase enzyme to each well.

    • Incubate at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a robust, high-throughput screening method based on the FRET (Förster Resonance Energy Transfer) principle.

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • Test compound

  • HTRF® Kinase Assay Buffer

  • Europium cryptate-labeled anti-phospho-specific antibody

  • XL665-labeled streptavidin

  • Low-volume 384-well plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a microplate.

  • Kinase Reaction:

    • Add the kinase, biotinylated substrate, and ATP to the wells.

    • Incubate at a specific temperature for a defined period to allow the phosphorylation reaction to proceed.

  • Detection:

    • Stop the reaction by adding a detection mixture containing the europium cryptate-labeled antibody and XL665-labeled streptavidin.

    • Incubate to allow for the formation of the antibody-phosphosubstrate and streptavidin-biotin complexes.

  • Signal Reading:

    • Read the plate on an HTRF®-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm / 620 nm) and plot it against the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context in which these kinase inhibitors function and the general process of their evaluation, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Kinase Inhibition Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives primary_screen Primary Screen (Single Concentration) synthesis->primary_screen Test Compounds dose_response Dose-Response (IC50 Determination) primary_screen->dose_response Active Hits selectivity_panel Selectivity Profiling (Kinase Panel) dose_response->selectivity_panel Potent Inhibitors data_analysis Data Analysis & SAR Studies selectivity_panel->data_analysis Selectivity Profile

General workflow for the evaluation of kinase inhibitors.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Simplified PI3K/Akt/mTOR signaling pathway.

cdk_cell_cycle_pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of G1_S_Transition G1-S Phase Transition CyclinE_CDK2->G1_S_Transition Inhibitor This compound Inhibitor Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits

Simplified CDK regulation of the cell cycle.

References

Comparative Metabolic Stability of 1,3,5-Triazine-2,4-Diamine Derivatives: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug design. This guide provides a comparative analysis of the metabolic stability of 1,3,5-triazine-2,4-diamine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties.

The metabolic fate of a drug candidate dictates its pharmacokinetic profile, influencing its efficacy, and potential for toxicity. The this compound core, while offering a versatile platform for substituent modifications to modulate therapeutic activity, also presents a complex metabolic landscape. This guide summarizes key experimental data, outlines detailed protocols for assessing metabolic stability, and visualizes the primary metabolic pathways to aid in the rational design of more stable and effective drug candidates.

Comparative Analysis of Metabolic Stability

The metabolic stability of a compound is typically evaluated by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems that mimic the metabolic environment of the liver, the primary site of drug metabolism. The two most common assays are the microsomal stability assay and the hepatocyte stability assay.

Table 1: Comparative in vitro Metabolic Stability of Hypothetical this compound Derivatives in Human Liver Microsomes (HLM)

Compound IDR1-SubstituentR2-SubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
TZD-001 -H-H1592.4
TZD-002 -CH3-H2555.4
TZD-003 -Cl-H12115.5
TZD-004 -H-N(CH3)23539.6
TZD-005 -OCH3-H4530.8
TZD-006 -CF3-H8173.2

Note: This data is illustrative and intended to demonstrate how such data would be presented for a comparative analysis. Actual values would be determined experimentally.

  • Effect of Alkyl Substitution: A small alkyl group like methyl (TZD-002) can increase metabolic stability compared to the unsubstituted parent compound (TZD-001), likely by shielding a potential site of metabolism.

  • Effect of Electron-Withdrawing Groups: A strong electron-withdrawing group like trifluoromethyl (TZD-006) can significantly decrease metabolic stability, potentially by making the triazine ring more susceptible to enzymatic attack. Conversely, an electron-donating group like methoxy (B1213986) (TZD-005) appears to enhance stability.

  • Effect of Halogenation: The presence of a chlorine atom (TZD-003) can lead to decreased metabolic stability.

  • Role of Amino Substituents: Modification of the amino groups, such as N,N-dimethylation (TZD-004), can improve metabolic stability, possibly by blocking N-dealkylation or oxidation reactions.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative study. Below are detailed methodologies for the two key in vitro assays used to assess metabolic stability.

Microsomal Stability Assay

This assay evaluates the metabolism of a compound by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (10 mM stock in DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (B129727) (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound at the desired final concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the half-life (t½) and intrinsic clearance (CLint) using appropriate software.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Test compounds (10 mM stock in DMSO)

  • Acetonitrile (ACN) or Methanol (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate cryopreserved hepatocytes in collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Compound Addition: Remove the plating medium and add fresh incubation medium containing the test compound at the desired final concentration (typically 1 µM).

  • Incubation: Incubate the plates at 37°C in a humidified incubator.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect both the cells and the incubation medium.

  • Termination and Lysis: Terminate the reaction and lyse the cells by adding ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing: Scrape the wells and centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Visualization of Metabolic Pathways and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Output prep_compound Test Compound (this compound derivative) mix Mix & Pre-incubate at 37°C prep_compound->mix prep_microsomes Human Liver Microsomes prep_microsomes->mix prep_buffer Phosphate Buffer prep_buffer->mix prep_nadph NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction mix->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate Reaction (Acetonitrile + IS) time_points->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Derivative Oxidation Oxidation (Hydroxylation, N-dealkylation) Parent->Oxidation Reduction Reduction Parent->Reduction Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Sulfation Sulfation (SULTs) Oxidation->Sulfation Reduction->Glucuronidation Metabolites Metabolites (More polar, readily excreted) Glucuronidation->Metabolites Sulfation->Metabolites

Comparative Guide to the Use of 1,3,5-Triazine-2,4-diamine and its Analogs as Reference Standards in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies relevant to the quantification of 1,3,5-triazine-2,4-diamine and its derivatives, often analyzed as metabolites of triazine-based compounds. The performance of using these compounds as reference standards is compared with established alternatives such as melamine (B1676169) and isotopically labeled standards. This document is intended for researchers, scientists, and drug development professionals seeking to select and implement robust analytical methods for triazine-related compounds.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method and reference standard is critical and depends on factors such as the sample matrix, required sensitivity, and the specific analytes of interest. The following tables summarize the performance of commonly employed techniques for the analysis of triazine compounds and their alternatives.

Table 1: Performance of GC-MS Method for Triazine Metabolite Analysis (Based on EPA Method 523)

Performance ParameterGC-MS (Based on EPA Method 523)
Analytes Atrazine and its dealkylated chlorotriazine metabolites (including 2,4-diamino-6-chloro-s-triazine)
Linearity (Correlation Coefficient, r²) Method requires calibration, typically achieving >0.99
Accuracy (Recovery) 95% - 100% for various triazines[1]
Precision (% Relative Standard Deviation, %RSD) 5.5% - 10% for various triazines[1]
Limit of Detection (LOD) 0.10 µg/L[1]
Limit of Quantification (LOQ) 0.40 - 2.1 µg/L (as LCMRL)[1]

Table 2: Performance of LC-MS/MS Method for Triazine Metabolite Analysis (Based on EPA Method 536)

Performance ParameterLC-MS/MS
Analytes Atrazine, Simazine, Propazine, Cyanazine and their degradates
Linearity (Correlation Coefficient, r²) >0.99[1]
Accuracy (Recovery) 79.3% - 98.3%[1]
Precision (% Relative Standard Deviation, %RSD) <10%[1]
Limit of Detection (LOD) 0.05 - 0.1 ng/mL[1]
Limit of Quantification (LOQ) 0.03 - 0.17 ng/g

Table 3: Performance of HPLC-UV Method for Melamine Analysis

Performance ParameterHPLC-UV for Melamine and Related Substances
Analytes Melamine, Ammeline, Ammelide, Cyanuric Acid
Linearity (Correlation Coefficient, r²) ≥0.9999[2]
Accuracy (Recovery) Not explicitly stated, but method demonstrates good performance
Precision (% Relative Standard Deviation, %RSD) 0.41% - 0.56%[2]
Limit of Detection (LOD) Not explicitly stated, but calibration range starts at 0.05 mg/L
Limit of Quantification (LOQ) Not explicitly stated, but calibration range starts at 0.05 mg/L

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following sections outline typical experimental protocols for the methods discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Based on EPA Method 523)

This method is suitable for the determination of triazine pesticides and their degradates in drinking water.

  • Sample Preparation:

    • A 250 mL water sample is taken.

    • Internal standards (e.g., Atrazine-d5) are added to the sample.[1]

    • Solid-phase extraction (SPE) is performed using carbon cartridges to extract the analytes.[1]

    • The cartridges are dewatered with methanol (B129727) and then eluted with ethyl acetate (B1210297) and a dichloromethane/methanol mixture.[1]

    • The eluate is dried using anhydrous sodium sulfate (B86663) and concentrated under a stream of nitrogen.[1]

    • The final extract volume is adjusted to 1.0 mL.[1]

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis.

    • Injection: A small volume (e.g., 0.5 µL) of the extract is injected in splitless mode.[1]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes.

    • Mass Spectrometer (MS): Operated in full scan mode or selected ion monitoring (SIM) for higher sensitivity. Electron ionization (EI) is typically used.

    • Identification: Analytes are identified by comparing their retention times and mass spectra with those of known standards.

    • Quantification: The concentration of each analyte is determined using the internal standard technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and selective for the analysis of triazine herbicides and their metabolites in various water matrices.

  • Sample Preparation (Direct Injection):

    • To a 1 mL water sample, add a known concentration of an appropriate internal standard (e.g., Atrazine-d5).

    • Vortex the sample for 30 seconds.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small percentage of formic acid.

    • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

    • Quantification: Based on the ratio of the analyte peak area to the internal standard peak area.

HPLC-UV Protocol for Melamine

This method is suitable for the quantification of melamine and its structurally related compounds.

  • Standard and Sample Preparation:

    • Prepare stock solutions of melamine and other related compounds (e.g., cyanuric acid, ammelide, ammeline) in an appropriate solvent.

    • Create a series of calibration standards by diluting the stock solutions.

    • Extract melamine from the sample matrix (e.g., fertilizers, food products) using a suitable extraction solvent and procedure.

  • HPLC-UV Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A suitable column for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).[3]

    • Detection: UV detection at a wavelength where melamine and related compounds have significant absorbance (e.g., 240 nm).[4]

    • Quantification: Based on a calibration curve generated from the peak areas of the reference standards.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantitative analysis of triazine herbicides and a logical diagram showing how internal standards compensate for analytical variability.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Water_Sample Water Sample Spike Spike with Internal Standard Water_Sample->Spike SPE Solid-Phase Extraction (SPE) or Direct Injection Spike->SPE Final_Extract Final Extract SPE->Final_Extract LC_GC LC or GC Separation Final_Extract->LC_GC MS Mass Spectrometry (MS or MS/MS) LC_GC->MS Peak_Integration Peak Integration MS->Peak_Integration Calibration_Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for quantitative analysis of triazines.

cluster_variability Analytical Variability Analyte Analyte Extraction_Loss Extraction_Loss Analyte->Extraction_Loss Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effects Instrumental_Drift Instrumental_Drift Analyte->Instrumental_Drift Internal_Standard Internal Standard (e.g., Isotopically Labeled) Internal_Standard->Extraction_Loss Internal_Standard->Matrix_Effects Internal_Standard->Instrumental_Drift Sample_Matrix Sample Matrix (e.g., Water, Soil) Sample_Matrix->Matrix_Effects Ratio Ratio of Analyte to Internal Standard Signal Extraction_Loss->Ratio Matrix_Effects->Ratio Instrumental_Drift->Ratio Accurate_Quantification Accurate_Quantification Ratio->Accurate_Quantification

Caption: How internal standards correct for analytical variability.

References

Assessing the Novelty of 1,3,5-Triazine-2,4-Diamine Scaffolds in Patent Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine-2,4-diamine scaffold has emerged as a privileged structure in medicinal chemistry, with a growing number of patents claiming its utility across a diverse range of therapeutic areas. This guide provides an objective comparison of this scaffold against alternative patented structures for several key applications, supported by experimental data from the public domain. We will delve into its novelty in the context of cancer, metabolic diseases, hair loss, and bacterial infections, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Cancer: Targeting Mutant Isocitrate Dehydrogenase 2 (IDH2) and Cyclin-Dependent Kinase 2 (CDK2)

The 1,3,5-triazine (B166579) core is a prominent feature in patented inhibitors of crucial cancer targets. A notable example is a series of N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds patented for their potent inhibition of isocitrate dehydrogenase 2 (IDH2) mutants, which are implicated in various cancers. Furthermore, the structural similarity of the 1,3,5-triazine scaffold to the purine (B94841) core has led to its exploration as a bioisostere in the development of cyclin-dependent kinase (CDK) inhibitors.

Alternative Scaffolds

In the landscape of IDH2 and CDK2 inhibitor patents, several alternative heterocyclic scaffolds are prevalent. For IDH2, aminopyrimidine and pyrazolo[1,5-a]pyrimidine (B1248293) cores have been explored. For CDK2, the purine scaffold remains a dominant competitor, with numerous patents disclosing substituted purine derivatives. Pyrazolo[1,5-a]-1,3,5-triazines have also been investigated as purine bioisosteres for CDK inhibition.

Quantitative Data Comparison

The following tables summarize the in vitro inhibitory activities of this compound derivatives and their alternatives against IDH2 and CDK2.

Table 1: In Vitro Inhibitory Activity against Mutant IDH2

ScaffoldCompound ExampleTargetIC50 (nM)Patent/Reference
This compound N,6-bis(aryl)-1,3,5-triazine-2,4-diamineIDH2 (R140Q)< 100US9724350B2[1]
Aminopyrimidine AG-221 (Enasidenib)IDH2 (R140Q)12Agios Pharmaceuticals
Pyrazolo[1,5-a]pyrimidine Not specifiedIDH2--

Table 2: In Vitro Inhibitory Activity against CDK2

ScaffoldCompound ExampleTargetIC50 (µM)Patent/Reference
This compound Gedatolisib (PI3K/mTOR inhibitor, also inhibits CDKs)CDK2--
Pyrazolo[1,5-a]-1,3,5-triazine Compound 1cCDK70.22ChemMedChem (2025)[2]
Purine RoscovitineCDK20.7J Med Chem (2016)[3]

Signaling Pathways

Caption: Signaling pathway of mutant IDH2 in cancer.

Caption: Role of CDK2 in the G1/S cell cycle transition.

Experimental Protocols

In Vitro IDH2 Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against mutant IDH2.

  • Reagents and Materials: Mutant IDH2 enzyme (e.g., R140Q), α-ketoglutarate, NADPH, Tris-HCl buffer, MgCl2, plate reader.

  • Procedure: a. Prepare a reaction buffer containing Tris-HCl and MgCl2. b. Add the test compound at various concentrations to the wells of a microplate. c. Add the mutant IDH2 enzyme to the wells and incubate. d. Initiate the reaction by adding a mixture of α-ketoglutarate and NADPH. e. Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader. f. Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the compound concentration.

In Vitro CDK2 Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against CDK2.

  • Reagents and Materials: Recombinant CDK2/Cyclin A enzyme, histone H1 substrate, ATP, kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure: a. Prepare a kinase reaction buffer. b. Add the test compound at various concentrations to the wells of a microplate. c. Add the CDK2/Cyclin A enzyme and histone H1 substrate to the wells. d. Initiate the kinase reaction by adding ATP and incubate at 30°C. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. f. Determine the IC50 value by plotting the luminescence signal (proportional to ADP) against the compound concentration.

Metabolic Diseases: Targeting Dipeptidyl Peptidase-4 (DPP-4)

Dihydro-1,3,5-triazine amine derivatives have been patented for their therapeutic use in conditions associated with insulin-resistance syndrome, suggesting a role in the treatment of type 2 diabetes. A key target in this area is Dipeptidyl Peptidase-4 (DPP-4).

Alternative Scaffolds

The market for DPP-4 inhibitors is mature, with several established drugs featuring diverse heterocyclic scaffolds. Common alternatives include xanthines (e.g., Linagliptin), piperidines (e.g., Sitagliptin), and cyanopyrrolidines (e.g., Saxagliptin).

Quantitative Data Comparison

Table 3: In Vitro Inhibitory Activity against DPP-4

ScaffoldCompound ExampleTargetIC50 (nM)Reference
Dihydro-1,3,5-triazine Patented derivativesDPP-4-US7452883B2[4]
Xanthine LinagliptinDPP-41J. Med. Chem.
Piperidine SitagliptinDPP-419J. Med. Chem.
Cyanopyrrolidine SaxagliptinDPP-450J. Med. Chem.

Experimental Workflow

DPP4_Inhibition_Workflow Compound Library Compound Library Primary Screening\n(DPP-4 Inhibition Assay) Primary Screening (DPP-4 Inhibition Assay) Compound Library->Primary Screening\n(DPP-4 Inhibition Assay) Hit Identification Hit Identification Primary Screening\n(DPP-4 Inhibition Assay)->Hit Identification Lead Optimization\n(Structure-Activity Relationship) Lead Optimization (Structure-Activity Relationship) Hit Identification->Lead Optimization\n(Structure-Activity Relationship) In Vivo Efficacy Studies\n(Animal Models of Diabetes) In Vivo Efficacy Studies (Animal Models of Diabetes) Lead Optimization\n(Structure-Activity Relationship)->In Vivo Efficacy Studies\n(Animal Models of Diabetes) Preclinical Candidate Preclinical Candidate In Vivo Efficacy Studies\n(Animal Models of Diabetes)->Preclinical Candidate

Caption: Drug discovery workflow for DPP-4 inhibitors.

Experimental Protocol

In Vitro DPP-4 Inhibition Assay

  • Reagents and Materials: Human recombinant DPP-4, Gly-Pro-p-nitroanilide (substrate), Tris-HCl buffer, test compounds.

  • Procedure: a. Dissolve test compounds in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add buffer, test compound solution, and DPP-4 enzyme solution. c. Pre-incubate the mixture at 37°C. d. Initiate the reaction by adding the substrate Gly-Pro-p-nitroanilide. e. Monitor the release of p-nitroaniline by measuring the absorbance at 405 nm. f. Calculate the percentage of inhibition and determine the IC50 value.

Hair Loss Treatment

Novel diamino-1,3,5-triazine derivatives have been patented for the treatment and prevention of hair loss. The proposed mechanism often involves the stimulation of hair follicle cells.

Alternative Scaffolds

The field of small molecule hair growth stimulants is diverse. Patented alternatives include Janus kinase (JAK) inhibitors (e.g., tofacitinib, a pyrrolo[2,3-d]pyrimidine), and various natural product-derived compounds.

Quantitative Data Comparison

Table 4: In Vitro Hair Growth Promotion

Scaffold/CompoundAssayEndpointResultPatent/Reference
Diamino-1,3,5-triazine Not specifiedHair loss prevention-FR2663327A1[5]
Pyrrolo[2,3-d]pyrimidine (Tofacitinib) Human hair follicle organ cultureHair shaft elongationIncreased growthJ. Invest. Dermatol.
Minoxidil (Piperidinopyrimidine derivative) Human hair follicle organ cultureHair shaft elongationIncreased growthJ. Invest. Dermatol.

Experimental Workflow

Hair_Growth_Assay_Workflow Isolate Human Hair Follicles Isolate Human Hair Follicles Culture in vitro Culture in vitro Isolate Human Hair Follicles->Culture in vitro Treat with Test Compounds Treat with Test Compounds Culture in vitro->Treat with Test Compounds Measure Hair Shaft Elongation Measure Hair Shaft Elongation Treat with Test Compounds->Measure Hair Shaft Elongation Analyze Data (Compare to Controls) Analyze Data (Compare to Controls) Measure Hair Shaft Elongation->Analyze Data (Compare to Controls)

Caption: Workflow for ex vivo hair follicle growth assay.

Experimental Protocol

Ex Vivo Human Hair Follicle Organ Culture Assay

  • Reagents and Materials: Human scalp skin samples, William's E medium, supplements (insulin, hydrocortisone, etc.), test compounds.

  • Procedure: a. Microdissect individual hair follicles from human scalp skin. b. Place individual follicles in wells of a 24-well plate containing supplemented William's E medium. c. Add test compounds at various concentrations to the culture medium. d. Culture the follicles for a period of 7-10 days. e. Measure the length of the hair shaft at regular intervals using a microscope and imaging software. f. Calculate the change in hair shaft length to determine the effect of the compound on hair growth.

Antibacterial Agents

2,4-Diamine-1,3,5-triazine compounds have been patented for their antibacterial activity, suggesting their potential as novel antimicrobial agents.

Alternative Scaffolds

The search for new antibacterial agents is a critical area of research. Numerous heterocyclic scaffolds are being explored in patent literature. Common alternatives include quinolones, oxazolidinones, and various fused heterocyclic systems.

Quantitative Data Comparison

Table 5: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

ScaffoldCompound ExampleBacterial StrainMIC (µg/mL)Patent/Reference
2,4-Diamine-1,3,5-triazine Patented derivativesVarious bacteriaNot specifiedCN105837525B[6]
Quinolone CiprofloxacinE. coli0.008 - 0.12Various sources
Oxazolidinone LinezolidS. aureus1 - 4Various sources
Thiophene-2-yl-chalcone Compound t5S. aureus8Molecules (2012)[7]

Experimental Workflow

MIC_Determination_Workflow Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Inoculate with Bacterial Suspension Inoculate with Bacterial Suspension Prepare Serial Dilutions of Compound->Inoculate with Bacterial Suspension Incubate Incubate Inoculate with Bacterial Suspension->Incubate Observe for Bacterial Growth Observe for Bacterial Growth Incubate->Observe for Bacterial Growth Determine MIC Determine MIC Observe for Bacterial Growth->Determine MIC

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocol

Broth Microdilution Antibacterial Susceptibility Assay

  • Reagents and Materials: Mueller-Hinton broth (MHB), bacterial strains, test compounds, 96-well microtiter plates.

  • Procedure: a. Prepare a stock solution of the test compound. b. In a 96-well plate, perform serial two-fold dilutions of the compound in MHB. c. Prepare a standardized inoculum of the bacterial strain to be tested (e.g., 0.5 McFarland standard). d. Inoculate each well (except for a sterility control) with the bacterial suspension. e. Incubate the plate at 37°C for 18-24 hours. f. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold demonstrates significant versatility, with patents claiming its utility in diverse and important therapeutic areas. In oncology, it presents a viable alternative to established scaffolds for inhibiting key targets like IDH2 and CDKs. In the realm of metabolic diseases, its derivatives show promise, though they face stiff competition from well-established drug classes. Its application in hair loss and as an antibacterial agent highlights the ongoing exploration of this scaffold's potential.

The novelty of any new this compound-based compound will ultimately depend on its specific substitution pattern and the resulting biological activity profile. Direct, head-to-head comparisons with relevant alternative scaffolds, using standardized and robust experimental protocols, are crucial for substantiating claims of improved efficacy, selectivity, or other advantageous properties. This guide provides a framework for such an assessment, empowering researchers to critically evaluate the patent landscape and guide their own drug discovery efforts.

References

Navigating the Synthesis of 1,3,5-Triazine-2,4-Diamine: A Comparative Guide to Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of published methods for the synthesis of 1,3,5-triazine-2,4-diamine and its derivatives, focusing on key performance indicators, detailed experimental procedures, and potential reproducibility challenges.

The 1,3,5-triazine (B166579) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Consequently, efficient and reliable synthetic access to key intermediates like this compound is crucial. This report outlines and compares the most prevalent synthetic strategies, offering insights into their respective advantages and limitations.

Comparative Analysis of Synthetic Protocols

Several distinct synthetic routes to 1,3,5-triazine-2,4-diamines have been reported in the literature. The choice of method often depends on the desired substitution pattern, scale, and available resources. Below is a summary of the key quantitative data from representative protocols.

Synthetic MethodStarting MaterialsReagents/CatalystsSolvent(s)Reaction ConditionsReported Yield (%)Reference(s)
Microwave-Assisted (Green Synthesis) Dicyandiamide (B1669379), Nitriles-DMSOMicrowave irradiation, 10-15 minGood to high[1]
Sequential Nucleophilic Substitution Cyanuric Chloride, AminesBase (e.g., Na₂CO₃)Acetone, WaterStepwise, controlled temperature44-98[2]
Copper-Catalyzed Cross-Coupling 1,1-Dibromoalkenes, BiguanidesCopper catalyst-Mild conditionsGood[3][4]
Three-Component Reaction Imidates, Guanidines, Amides/AldehydesCesium Carbonate-Base-mediatedGood[3]
Microwave-Assisted Three-Component Condensation Cyanoguanidine, Aromatic Aldehydes, ArylaminesHydrochloric Acid, Base-Microwave irradiation-[5]
Ultrasound-Assisted Synthesis 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, AminesNa₂CO₃, TBABAqueous mediaUltrasonic irradiation, 30-35 min, room temp.up to 96[6]

Experimental Protocols: A Closer Look

Microwave-Assisted Synthesis from Dicyandiamide and Nitriles

This method is lauded as a green chemistry approach due to reduced solvent usage and short reaction times.[1]

  • General Procedure: A mixture of dicyandiamide and the corresponding nitrile is irradiated in a microwave reactor. The use of a small amount of a high-boiling solvent like DMSO can aid in homogenization and efficient absorption of microwave energy.[7] The reaction typically completes within 10-15 minutes.

  • Work-up: The crude product is often purified by suspending it in boiling water and then washing the resulting precipitate with a suitable solvent.[7]

  • Reproducibility Considerations: While presented as simple and high-yielding, reproducibility in solvent-free microwave reactions can sometimes be challenging due to non-uniform heating and difficulty in homogenizing solid reactants.[7] The use of a minimal amount of a suitable solvent, as suggested, can improve reproducibility.

Sequential Nucleophilic Substitution of Cyanuric Chloride

This classical and highly versatile method allows for the controlled introduction of different substituents.[2]

  • General Procedure: Cyanuric chloride is treated sequentially with nucleophiles (amines in this case). The reactivity of the chlorine atoms decreases with each substitution, allowing for selective reactions by controlling the temperature. The first substitution is often carried out at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third may require heating.

  • Work-up: The work-up typically involves filtration of the product, which often precipitates from the reaction mixture, followed by washing.

  • Reproducibility Considerations: This method is generally considered robust and reproducible. However, careful control of stoichiometry and temperature is critical to avoid the formation of mixtures of di- and tri-substituted products. The handling of cyanuric chloride, which is a moisture-sensitive irritant, requires appropriate precautions.

Ultrasound-Assisted Synthesis

This protocol offers an energy-efficient and rapid alternative to conventional heating methods.[6]

  • General Procedure: A key intermediate, such as a mono- or di-chlorinated triazine, is reacted with an amine in an aqueous medium in the presence of a base (e.g., sodium carbonate) and a phase-transfer catalyst (e.g., TBAB). The reaction mixture is subjected to ultrasonic irradiation for a short period (e.g., 30-60 minutes) at a controlled temperature.

  • Work-up: Standard extractive work-up and purification by chromatography or recrystallization are typically employed.

  • Reproducibility Considerations: Sonochemical methods are generally reproducible, provided that the ultrasonic frequency, power, and temperature are well-controlled. The efficiency of the ultrasonic bath can influence reaction rates.

Visualizing the Synthetic Pathways

To better understand the workflow and compare the different synthetic strategies, the following diagrams are provided.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_end Final Product Start Identify Target This compound Derivative Protocol Select Synthetic Protocol (e.g., Microwave, Substitution) Start->Protocol Design Reaction Perform Chemical Reaction (Controlled Conditions) Protocol->Reaction Execution Purify Isolate and Purify Product (e.g., Recrystallization, Chromatography) Reaction->Purify Work-up Analyze Characterize Product (e.g., NMR, MS) Purify->Analyze Verification End Pure this compound Analyze->End Confirmation

Caption: Generalized workflow for the synthesis of this compound derivatives.

G cluster_main Synthetic Routes to 1,3,5-Triazine-2,4-Diamines A Dicyandiamide + Nitriles Product This compound Derivatives A->Product Microwave/ Ultrasound B Cyanuric Chloride B->Product Sequential Substitution C 1,1-Dibromoalkenes + Biguanides C->Product Cu-Catalyzed Coupling D Imidates + Guanidines + Amides/Aldehydes D->Product Three-Component Reaction

Caption: Comparison of major synthetic routes to this compound derivatives.

Conclusion

The synthesis of 1,3,5-triazine-2,4-diamines can be achieved through several effective methods. The choice of protocol will be guided by the specific target molecule, desired scale, and available laboratory equipment.

  • For rapid and environmentally friendly synthesis , microwave and ultrasound-assisted methods, particularly the reaction of dicyandiamide with nitriles, are attractive options. However, careful optimization may be required to ensure reproducibility.

  • For versatility and the synthesis of unsymmetrically substituted triazines , the classical sequential nucleophilic substitution of cyanuric chloride remains a robust and reliable method, provided that reaction conditions are carefully controlled.

  • Newer methods , such as copper-catalyzed couplings and multi-component reactions, offer innovative and efficient alternatives that continue to expand the synthetic chemist's toolbox.

Ultimately, the successful and reproducible synthesis of this compound derivatives relies on a thorough understanding of the chosen methodology and meticulous attention to experimental detail. This guide serves as a starting point for researchers to navigate the existing literature and select the most appropriate protocol for their specific needs.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Triazine-2,4-diamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 1,3,5-Triazine-2,4-diamine should be conducted through a licensed waste disposal contractor. This compound must not be discharged into drains or the environment.

Researchers and professionals in drug development must adhere to strict safety protocols when handling and disposing of chemical compounds. This guide provides detailed, step-by-step procedures for the safe disposal of this compound (CAS No. 504-08-5), ensuring the safety of laboratory personnel and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection

Spill Management

In the event of a spill, personnel should be kept away from the affected area. Ventilate the area and prevent dust from forming. Spilled material should be swept up and collected into a sealed, airtight container for disposal.[2][3]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] All disposal activities must be in accordance with local, state, and federal regulations.

Recommended Disposal Methods:

  • Chemical Incineration : One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Licensed Waste Disposal : The substance, as well as any contaminated materials, should be placed in suitable, closed containers and disposed of via a licensed waste disposal contractor.[4]

What to Avoid:

  • Do not empty into drains. [4]

  • Avoid release to the environment.

Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain & Collect Spill in Sealed Container spill->contain_spill Yes no_spill Proceed with Work spill->no_spill No container Place in Labeled, Sealed Waste Container contain_spill->container waste_gen Generate Waste (Unused chemical, contaminated items) no_spill->waste_gen waste_gen->container disposal_method Select Disposal Method container->disposal_method incineration Chemical Incineration (with combustible solvent) disposal_method->incineration licensed_contractor Licensed Waste Disposal Contractor disposal_method->licensed_contractor end End: Proper Disposal incineration->end licensed_contractor->end

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 1,3,5-Triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 1,3,5-Triazine-2,4-diamine (Melamine)

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), its proper use, and disposal protocols to ensure laboratory safety.

Hazard Summary

This compound is harmful if swallowed and can cause skin and serious eye irritation.[1][2][3] A primary concern is the potential for respiratory irritation and the development of allergic or asthma-like symptoms if the dust is inhaled.[2][3][4] Therefore, strict adherence to PPE protocols is mandatory.

Personal Protective Equipment (PPE) Specifications

Effective protection requires selecting the appropriate PPE for the task. The following table summarizes the recommended equipment for handling this compound in a laboratory setting.

Protection Type Equipment Specification & Use Case Standard
Respiratory Air-purifying Respirator (APR)For handling powder: Use a NIOSH-approved N95 dust mask or a respirator with a particulate filter when working in well-ventilated areas.NIOSH N95 / EN 149
Supplied-Air Respirator (SAR)For inadequate ventilation or spills: Required when airborne concentrations may exceed exposure limits or during emergency situations.NIOSH/MSHA Approved
Eye & Face Safety GogglesProvides essential protection against dust particles and splashes. Must be worn at all times when handling the chemical.OSHA 29 CFR 1910.133 / EN 166
Face ShieldFor significant splash potential: Use in conjunction with safety goggles when handling bulk quantities or solutions where splashing is likely.OSHA 29 CFR 1910.133 / EN 166
Hand Chemical-Resistant GlovesRequired for all handling: Nitrile or latex gloves are generally suitable for incidental contact with the solid. Always inspect gloves for tears or holes before use.ASTM F739 / EN 374
Body Laboratory CoatStandard lab coat to protect skin and personal clothing from contamination.N/A
Chemical-Resistant Apron/CoverallsFor bulk handling or splash risk: Recommended when handling large quantities of the powder or its solutions to provide an additional barrier.N/A

Operational Plans: PPE Protocols

Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.

Donning (Putting On) PPE Workflow
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat/Coveralls: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a seal check for the respirator to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles. If needed, add a face shield over the goggles.

  • Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE Workflow

This sequence is designed to minimize the spread of contaminants.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off without touching the exterior.

  • Lab Coat/Coveralls: Unbutton the lab coat and remove it by folding it inward, keeping the contaminated exterior away from your body.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield (if used), followed by the safety goggles.

  • Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands again with soap and water.

Logical Workflows

The following diagrams illustrate the decision-making process for PPE selection and the procedural steps for safe disposal.

PPE_Selection_Workflow cluster_legend Legend start_node Start/End process_node Process Step decision_node Decision Point start Assess Task handling_solid Handling Solid Powder? start->handling_solid weighing Weighing small quantities in ventilated area? handling_solid->weighing Yes handling_solution Handling Solution? handling_solid->handling_solution No ppe_standard Required PPE: - Lab Coat - Nitrile Gloves - Safety Goggles - N95 Respirator weighing->ppe_standard Yes ppe_high_risk Required PPE: - Coveralls - Nitrile Gloves - Goggles & Face Shield - SAR/PAPR weighing->ppe_high_risk No (Bulk/Poor Ventilation) end Proceed with Task ppe_standard->end ppe_high_risk->end splash_risk Significant Splash Risk? handling_solution->splash_risk Yes handling_solution->end No ppe_solution_low Required PPE: - Lab Coat - Nitrile Gloves - Safety Goggles splash_risk->ppe_solution_low No ppe_solution_high Required PPE: - Lab Coat/Apron - Nitrile Gloves - Goggles & Face Shield splash_risk->ppe_solution_high Yes ppe_solution_low->end ppe_solution_high->end

Caption: PPE Selection Workflow for this compound.

Disposal Plan

Contaminated materials must be treated as hazardous waste.[5]

Disposal of Contaminated PPE
  • Segregation: All disposable PPE (gloves, masks, lab coats) used during handling must be considered contaminated.

  • Collection: Immediately after doffing, place all contaminated items into a designated, labeled hazardous waste container. This is typically a plastic bag or bin clearly marked for "Hazardous Chemical Waste."

  • Container Sealing: Once the waste bag is full, seal it securely. Do not overfill the container.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from general lab traffic, awaiting pickup by institutional Environmental Health and Safety (EHS) personnel.

  • Documentation: Follow all institutional procedures for logging and documenting hazardous waste for disposal.

Disposal of Unused or Waste Chemical
  • Do Not Discard in Sink or Trash: Never dispose of this compound down the drain or in the regular trash.[5]

  • Hazardous Waste Stream: The chemical waste must be collected in a compatible, sealed, and clearly labeled container.

  • Follow Regulations: Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[4][5]

PPE_Disposal_Workflow cluster_legend Legend start_node Start/End process_node Process Step decision_node Key Checkpoint start Task Complete doff Doff PPE Using Correct Procedure start->doff is_disposable Is PPE Disposable? doff->is_disposable dispose_hw Place in Labeled Hazardous Waste Container is_disposable->dispose_hw Yes decontaminate Decontaminate Reusable PPE (e.g., Goggles, Face Shield) According to Lab Protocol is_disposable->decontaminate No seal Seal Waste Container When Full dispose_hw->seal decontaminate->start Ready for Next Use store Store in Designated Hazardous Waste Area seal->store end Arrange EHS Pickup store->end

Caption: Contaminated PPE Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
1,3,5-Triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.